molecular formula C22H28N2O5S B1671718 Ilepatril CAS No. 473289-62-2

Ilepatril

Cat. No.: B1671718
CAS No.: 473289-62-2
M. Wt: 432.5 g/mol
InChI Key: FXKFFTMLFPWYFH-RDGPPVDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ilepatril, also known as AVE-7688, is a dual-acting vasopeptidase inhibitor that simultaneously inhibits two key zinc metalloprotease enzymes: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) . This dual mechanism of action provides a unique research tool for studying cardiovascular and metabolic diseases. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a key mechanism in the Renin-Angiotensin-Aldosterone System (RAAS) . Concurrently, its inhibition of NEP prevents the degradation of beneficial vasodilator peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin, thereby promoting vasodilation, natriuresis, and diuresis . This combined activity makes it a compelling compound for investigating pathways in hypertension and heart failure . Although it reached advanced clinical trials for hypertension and diabetic nephropathy, its development was discontinued, rendering it a valuable reagent for preclinical research . In scientific studies, this compound has demonstrated efficacy in animal models of diabetic complications. Research has shown that it can improve vascular and neural function, prevent nerve conduction slowing, and protect against corneal epithelial innervation loss in streptozotocin-induced diabetic rats . Similar protective effects against thermal hypoalgesia and nerve conduction deficits have been observed in models of diet-induced obesity . Researchers utilize this compound to explore the complex interplay between neurohumoral systems and end-organ damage in cardiovascular and metabolic disease research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4S,7S,12bR)-7-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-12(2)19(30-13(3)25)20(26)23-16-11-14-7-4-5-8-15(14)17-9-6-10-18(22(28)29)24(17)21(16)27/h4-5,7-8,12,16-19H,6,9-11H2,1-3H3,(H,23,26)(H,28,29)/t16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKFFTMLFPWYFH-RDGPPVDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CC2=CC=CC=C2C3CCCC(N3C1=O)C(=O)O)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H]1CC2=CC=CC=C2[C@H]3CCC[C@H](N3C1=O)C(=O)O)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047356
Record name Ilepatril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473289-62-2
Record name (4S,7S,12bR)-7-[[(2S)-2-(Acetylthio)-3-methyl-1-oxobutyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxopyrido[2,1-a][2]benzazepine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473289-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ilepatril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473289622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ilepatril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ilepatril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrido[2,1-a][2]benzazepine-4-carboxylic acid, 7-[[(2S)-2-(acetylthio)-3-methyl-1-oxobutyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxo-, (4S,7S,12bR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ILEPATRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N1YAP5FCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ilepatril: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepatril (also known as AVE-7688) is a novel vasopeptidase inhibitor designed to simultaneously target two key enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual-inhibitory mechanism offers a multifaceted approach to blood pressure control and management of cardiovascular and renal diseases. By blocking ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Concurrently, its inhibition of NEP leads to an increase in the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound, presenting key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Dual Inhibition of ACE and NEP

This compound's primary pharmacological action is the balanced inhibition of two zinc-dependent metalloproteases: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual action addresses two critical pathways involved in blood pressure regulation and cardiovascular homeostasis.

Inhibition of Angiotensin-Converting Enzyme (ACE)

ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS). It catalyzes the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II, a potent vasoconstrictor. Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, this compound reduces the levels of angiotensin II, thereby promoting vasodilation and reducing blood pressure. Furthermore, ACE is responsible for the degradation of bradykinin, a potent vasodilator. ACE inhibition by this compound leads to increased bradykinin levels, further contributing to its antihypertensive effect.

Inhibition of Neutral Endopeptidase (NEP)

NEP is an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). These peptides exert vasodilatory, natriuretic, and diuretic effects, and also inhibit the RAAS. By inhibiting NEP, this compound increases the circulating levels of these beneficial peptides, leading to enhanced vasodilation, increased sodium and water excretion, and a reduction in blood pressure.

Data Presentation: Quantitative Pharmacological Data

The efficacy of this compound as a dual inhibitor is quantified by its inhibitory constants (IC50) against both ACE and NEP, as well as its in vivo pharmacodynamic effects.

In Vitro Enzyme Inhibition

The following table summarizes the in vitro inhibitory potency of this compound against ACE and NEP.

Enzyme TargetIC50 Value (nM)
Angiotensin-Converting Enzyme (ACE)0.053[1]
Neutral Endopeptidase (NEP)5.0[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Pharmacodynamic Effects in Humans

Clinical studies have demonstrated the in vivo efficacy of this compound in inhibiting both ACE and NEP. The following table presents the pharmacodynamic effects of single oral doses of this compound on biomarkers of ACE and NEP inhibition in normotensive subjects.

Treatment GroupBiomarkerMeasurementResult
5 mg this compoundACE Inhibition24-hour urinary AcSDKP excretion706 nmol
25 mg this compoundACE Inhibition24-hour urinary AcSDKP excretion919 nmol
10 mg Ramipril (ACE inhibitor)ACE Inhibition24-hour urinary AcSDKP excretion511 nmol
PlaceboACE Inhibition24-hour urinary AcSDKP excretionNot reported
5 mg this compoundNEP InhibitionUrinary ANP excretion (4-8h post-dose)1.14 ng/h
25 mg this compoundNEP InhibitionUrinary ANP excretion (4-8h post-dose)2.02 ng/h
10 mg Ramipril (ACE inhibitor)NEP InhibitionUrinary ANP excretion (4-8h post-dose)0.93 ng/h
PlaceboNEP InhibitionUrinary ANP excretion (4-8h post-dose)0.80 ng/h

N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) is a substrate of ACE; its increased excretion indicates ACE inhibition. Atrial Natriuretic Peptide (ANP) is a substrate of NEP; its increased excretion indicates NEP inhibition.

Experimental Protocols

The following sections describe representative methodologies for assessing the inhibitory activity of compounds like this compound against ACE and NEP.

In Vitro ACE Inhibition Assay (Fluorometric Method)

This assay measures the inhibition of ACE activity using a fluorogenic substrate.

Materials:

  • Recombinant human ACE

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)

  • Test compound (this compound) at various concentrations

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the ACE enzyme solution to each well.

  • Add the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm and 420 nm) kinetically over a period of 30-60 minutes.

  • The rate of increase in fluorescence is proportional to the ACE activity.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro NEP Inhibition Assay (Fluorometric Method)

This assay quantifies the inhibition of NEP activity using a specific fluorogenic substrate.

Materials:

  • Recombinant human NEP

  • Fluorogenic NEP substrate (e.g., Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound) at various concentrations

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the NEP enzyme solution to each well.

  • Add the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic NEP substrate to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm and 425 nm) kinetically over 30-60 minutes.

  • The rate of fluorescence increase corresponds to NEP activity.

  • Calculate the percentage of inhibition for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Clinical Pharmacodynamic Study Protocol (Human In Vivo Assessment)

This protocol outlines a representative clinical study to assess the in vivo ACE and NEP inhibitory effects of this compound.

Study Design:

  • A randomized, double-blind, placebo-controlled, crossover study.

Participants:

  • Healthy, normotensive male volunteers.

Interventions:

  • Single oral doses of this compound (e.g., 5 mg and 25 mg), a selective ACE inhibitor (e.g., ramipril 10 mg), and placebo, with a washout period between each treatment.

Pharmacodynamic Assessments:

  • ACE Inhibition: 24-hour urine collections are performed to measure the cumulative excretion of N-acetyl-Ser-Asp-Lys-Pro (AcSDKP). Increased levels of AcSDKP in the urine indicate inhibition of ACE.

  • NEP Inhibition: Timed urine collections (e.g., 0-4h, 4-8h, 8-12h, 12-24h post-dose) are performed to measure the excretion rate of Atrial Natriuretic Peptide (ANP) and its second messenger, cyclic guanosine monophosphate (cGMP). Increased urinary ANP and cGMP levels are indicative of NEP inhibition.

Sample Analysis:

  • Urinary concentrations of AcSDKP and ANP are determined using validated analytical methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound's dual inhibitory action.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone ACE ACE ACE->AngII ANP_BNP ANP / BNP Inactive_Metabolites Inactive Metabolites ANP_BNP->Inactive_Metabolites Vasodilation Vasodilation ANP_BNP->Vasodilation Natriuresis Natriuresis / Diuresis ANP_BNP->Natriuresis NEP NEP NEP->Inactive_Metabolites This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits

Caption: Dual inhibitory mechanism of this compound on RAAS and Natriuretic Peptide System.

Experimental Workflow: In Vitro IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound in an in vitro enzyme inhibition assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Dispense enzyme and This compound into microplate A->D B Prepare enzyme solution (ACE or NEP) B->D C Prepare substrate solution F Add substrate to initiate reaction C->F E Pre-incubate D->E E->F G Monitor reaction kinetically (e.g., fluorescence) F->G H Calculate % inhibition vs. control G->H I Plot % inhibition vs. log[this compound] H->I J Determine IC50 value I->J

Caption: General experimental workflow for in vitro IC50 determination of this compound.

Conclusion

This compound represents a significant therapeutic concept in cardiovascular medicine through its dual inhibition of angiotensin-converting enzyme and neutral endopeptidase. This mechanism of action provides a more comprehensive approach to managing hypertension and related cardiovascular conditions by simultaneously reducing vasoconstrictor and volume-retaining signals while potentiating endogenous vasodilatory and natriuretic pathways. The quantitative data and experimental protocols presented in this whitepaper provide a foundational understanding of this compound's pharmacological profile for researchers and drug development professionals. Although clinical development of this compound was discontinued, the principles of vasopeptidase inhibition continue to be an area of active research in the quest for more effective cardiovascular therapies.

References

Ilepatril: A Technical Deep Dive into Dual ACE/NEP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril (also known as AVE-7688) is a potent, orally active dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP). Developed by Sanofi-Aventis, it was investigated for the treatment of hypertension and diabetic nephropathy. The rationale behind dual ACE/NEP inhibition is to simultaneously block the production of the vasoconstrictor angiotensin II and inhibit the degradation of vasodilatory and natriuretic peptides, thereby achieving a more profound antihypertensive effect than with ACE inhibition alone. Despite reaching late-stage clinical trials, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Dual Inhibition of ACE and NEP

This compound exerts its pharmacological effects by concurrently inhibiting two key enzymes in cardiovascular regulation:

  • Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-angiotensin-aldosterone system (RAAS). It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased fluid volume.

  • Neprilysin (NEP): NEP (also known as neutral endopeptidase) is a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the circulating levels of these peptides, which promote vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction.

The synergistic action of ACE and NEP inhibition offers a multi-faceted approach to blood pressure control.

Signaling Pathway of Dual ACE/NEP Inhibition by this compound

Ilepatril_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AngII_effect Decreased Angiotensin II Effects Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Release AngII->Aldosterone NatriureticPeptides Natriuretic Peptides (ANP, BNP) NEP NEP NatriureticPeptides->NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation Natriuresis Natriuresis NatriureticPeptides->Natriuresis InactiveFragments Inactive Fragments NEP->InactiveFragments NP_effect Increased Natriuretic Peptide Effects This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits BP_lowering Blood Pressure Lowering AngII_effect->BP_lowering NP_effect->BP_lowering

Caption: Dual inhibition of ACE and NEP by this compound.

Quantitative Data

In Vitro Inhibitory Activity
Target EnzymeIC50 Value (nM)
Angiotensin-Converting Enzyme (ACE)0.053
Neprilysin (NEP)5.0
Preclinical Data

Detailed preclinical pharmacokinetic and efficacy data for this compound in animal models of hypertension are not extensively available in the public domain. However, studies in animal models of diabetic neuropathy have demonstrated its efficacy in preventing neural complications.

Clinical Data

This compound progressed to Phase IIb/III clinical trials for the treatment of mild to moderate hypertension. A key dose-ranging study (NCT00284128) was initiated to evaluate the efficacy and safety of once-daily oral doses of 2.5 mg, 10 mg, 35 mg, and 50 mg of this compound compared to losartan 100 mg over a 12-week period. The primary endpoint was the change from baseline in trough diastolic blood pressure. Unfortunately, the detailed results of this trial have not been publicly released.

A pharmacodynamic study in healthy human subjects provided the following insights:

Treatment GroupChange in Urinary ANP (ng/h)Change in Plasma Active Renin (pg/mL)
Placebo0.80 ± 0.37-
This compound (5 mg)1.14 ± 0.77129
This compound (25 mg)2.02 ± 1.05247
Ramipril (10 mg)0.93 ± 0.65113
Statistically significant increase compared to placebo and lower dose this compound.

These data indicate a dose-dependent effect of this compound on NEP inhibition (evidenced by increased urinary ANP) and a potent inhibition of the RAAS (evidenced by a significant increase in plasma renin activity).

Experimental Protocols

While the specific, detailed protocols used in the preclinical and clinical development of this compound are proprietary, the following sections describe representative, standard methodologies for assessing ACE and NEP inhibition.

ACE Inhibition Assay (Fluorometric Method)

Principle: This assay measures the inhibition of ACE activity using a synthetic fluorogenic substrate. The cleavage of the substrate by ACE results in a fluorescent product, and the reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay buffer (e.g., Tris-HCl buffer with ZnCl2)

  • Test compound (this compound) at various concentrations

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the ACE enzyme solution to each well.

  • Add the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 420 nm emission) over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NEP Inhibition Assay (Fluorometric Method)

Principle: Similar to the ACE inhibition assay, this method quantifies NEP activity by measuring the fluorescence generated from the cleavage of a specific fluorogenic substrate.

Materials:

  • Recombinant human Neprilysin (NEP)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Test compound (this compound) at various concentrations

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the NEP enzyme solution to each well of a 96-well plate.

  • Add the various concentrations of this compound or a vehicle control.

  • Pre-incubate the mixture at 37°C for a defined time (e.g., 10-15 minutes).

  • Start the enzymatic reaction by adding the fluorogenic NEP substrate.

  • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission).

  • Calculate the reaction velocity for each concentration of the inhibitor.

  • Determine the percent inhibition compared to the control without the inhibitor.

  • Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SerialDilution Prepare Serial Dilutions of this compound PlateLoading Load Enzyme and this compound into 96-well Plate SerialDilution->PlateLoading EnzymePrep Prepare Enzyme Solution (ACE or NEP) EnzymePrep->PlateLoading SubstratePrep Prepare Substrate Solution ReactionStart Add Substrate to Initiate Reaction SubstratePrep->ReactionStart Incubation1 Pre-incubate PlateLoading->Incubation1 Incubation1->ReactionStart Measurement Measure Fluorescence over Time ReactionStart->Measurement CalcRate Calculate Reaction Rates Measurement->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition PlotData Plot % Inhibition vs. log[this compound] CalcInhibition->PlotData CalcIC50 Determine IC50 Value PlotData->CalcIC50

Caption: Workflow for IC50 determination of this compound.

Conclusion

This compound represents a significant effort in the development of dual ACE/NEP inhibitors for the treatment of hypertension. Its potent in vitro inhibitory activity against both enzymes and its demonstrated pharmacodynamic effects in humans underscore the potential of this therapeutic approach. However, the discontinuation of its clinical development program means that a complete picture of its efficacy and safety profile remains unavailable. The information presented in this technical guide, compiled from publicly accessible data, provides a foundation for understanding the pharmacology of this compound and the broader class of vasopeptidase inhibitors. Further research in this area may yet yield new therapeutic agents with improved benefit-risk profiles for the management of cardiovascular diseases.

What is Ilepatril (AVE-7688)?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ilepatril (AVE-7688)

Introduction

This compound (also known as AVE-7688) is an investigational small molecule drug classified as a vasopeptidase inhibitor.[1][2][3] It was developed by Sanofi-Aventis for the potential treatment of hypertension and diabetic nephropathy.[4] The core mechanism of this compound revolves around its dual inhibition of two key enzymes in the cardiovascular system: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[2][4] This dual action is intended to provide a more comprehensive approach to blood pressure control and end-organ protection compared to single-target agents. The drug reached Phase II/III clinical trials for hypertension and Phase II for diabetic nephropathy.[4][5]

Chemical Properties

This compound is a dipeptide-like organic compound.[6] Its chemical and physical properties are summarized below.

PropertyValueSource
Chemical Formula C22H28N2O5S[6][7][8]
Molecular Weight 432.53 g/mol [6][8]
Synonyms AVE-7688, AVE7688[7][9]
Drug Class Vasopeptidase Inhibitor, Prodrug[2][3][6]
CAS Number 473289-62-2[8]
ChEMBL ID CHEMBL3187812[7]

Mechanism of Action

This compound exerts its pharmacological effects by simultaneously inhibiting two metalloproteases:

  • Angiotensin-Converting Enzyme (ACE): ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS). It converts Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, this compound reduces the levels of Angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

  • Neutral Endopeptidase (NEP): NEP (also known as neprilysin) is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[1][2] By inhibiting NEP, this compound increases the bioavailability of these peptides. This leads to vasodilation, natriuresis (excretion of sodium in urine), and diuresis, which further contribute to blood pressure reduction and may offer additional cardioprotective and neuroprotective effects.[1][2]

The dual inhibition of ACE and NEP provides a synergistic approach to managing hypertension and related complications.

Ilepatril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin ACE ACE AngI->ACE AngII Angiotensin II Vasoconstriction Vasoconstriction Aldosterone Secretion AngII->Vasoconstriction ACE->AngII Inactive_Bradykinin Inactive Peptides ACE->Inactive_Bradykinin degradation Bradykinin Bradykinin Bradykinin->ACE Vasodilation_KKS Vasodilation Bradykinin->Vasodilation_KKS Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) NEP NEP Natriuretic_Peptides->NEP Vasodilation_NPS Vasodilation Natriuresis Natriuretic_Peptides->Vasodilation_NPS Inactive_NP Inactive Peptides NEP->Inactive_NP degradation This compound This compound (AVE-7688) This compound->ACE Inhibits This compound->NEP Inhibits

Dual inhibitory mechanism of this compound on ACE and NEP.

Pharmacodynamics in Humans

A clinical study in normotensive subjects investigated the pharmacodynamic profile of single oral doses of this compound. The study monitored biomarkers of ACE and NEP inhibition.[10]

4.1 Biomarker Response

The in vivo inhibition of ACE and NEP was assessed by measuring the urinary excretion of N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), a marker for ACE inhibition, and atrial natriuretic peptide (ANP), a substrate for NEP.[10]

Treatment Group24-hour Urine AcSDKP (nmol)Urinary ANP (ng/h) at 4-8hPlasma Active Renin (pg/mL) at 24h
Placebo Baseline0.80 +/- 0.37Baseline
Ramipril (10 mg) 5110.93 +/- 0.65113
This compound (5 mg) 7061.14 +/- 0.77129
This compound (25 mg) 9192.02 +/- 1.05247
Data from a placebo-controlled crossover study in sodium-depleted normotensive subjects.[10]

Key Findings:

  • This compound demonstrated dose-dependent inhibition of ACE, with the 25 mg dose resulting in significantly higher urinary AcSDKP excretion compared to 10 mg of the selective ACE inhibitor ramipril.[10]

  • The 25 mg dose of this compound significantly and transiently increased urinary ANP, confirming in vivo NEP inhibition, an effect not observed with ramipril or the lower this compound dose.[10]

  • This compound produced a more potent increase in plasma active renin concentration compared to ramipril, indicating a stronger blockade of the renin-angiotensin system.[10]

Preclinical Research

Preclinical studies in animal models have been crucial in elucidating the therapeutic potential of this compound beyond hypertension, particularly in diabetic complications and atherosclerosis.

5.1 Studies on Diabetic and Obesity-Induced Neuropathy

Research in mouse models of streptozotocin-induced diabetes and diet-induced obesity (DIO) explored the neuroprotective effects of this compound.[1][2]

Experimental Protocol:

  • Animal Model: C57Bl/6J mice.[1][2]

  • Induction of Disease: Diabetes was induced with a single high-dose streptozotocin injection. Obesity was induced by feeding a high-fat diet (24% fat) for 12 weeks.[1][2]

  • Treatment Groups:

    • Control (standard chow)

    • Diabetic or DIO mice

    • Diabetic or DIO mice treated with this compound (AVE7688) at 500 mg/kg in the diet.[1]

  • Study Design: Both prevention (treatment started at onset) and intervention (treatment started after 6 weeks of disease) protocols were used over a 12-week period.[1]

  • Endpoints Measured: Nerve conduction velocity, thermal algesia (nociceptive response), and intraepidermal nerve fiber (IENF) density in the hindpaw.[1][2]

Experimental_Workflow_Neuropathy_Study cluster_Induction Disease Induction (12 Weeks) cluster_Treatment Treatment Groups cluster_Endpoints Endpoint Analysis Start C57Bl/6J Mice (12 weeks old) STZ Streptozotocin Injection (Diabetes Model) Start->STZ HFD High-Fat Diet (Obesity Model) Start->HFD Control Standard Diet Start->Control STZ_NoTx Diabetic Control STZ->STZ_NoTx STZ_Tx Diabetic + this compound STZ->STZ_Tx HFD_NoTx Obese Control HFD->HFD_NoTx HFD_Tx Obese + this compound HFD->HFD_Tx Control_Group Healthy Control Control->Control_Group NCV Nerve Conduction Velocity STZ_NoTx->NCV Thermal Thermal Nociception STZ_NoTx->Thermal IENF Intraepidermal Nerve Fiber Density STZ_NoTx->IENF STZ_Tx->NCV STZ_Tx->Thermal STZ_Tx->IENF HFD_NoTx->NCV HFD_NoTx->Thermal HFD_NoTx->IENF HFD_Tx->NCV HFD_Tx->Thermal HFD_Tx->IENF Control_Group->NCV Control_Group->Thermal Control_Group->IENF

Workflow for preclinical study of this compound in neuropathy models.

Preclinical Neuropathy Study Results:

ParameterDiabetic/Obese MiceDiabetic/Obese Mice + this compound
Nerve Conduction Velocity SlowingPrevented slowing
Thermal Nociception HypoalgesiaPrevented hypoalgesia
Intraepidermal Nerve Fiber Density DecreasedImproved / No decrease
Glucose Tolerance (Obese Model) ImpairedImproved
Summary of findings from Coppey et al., 2011.[1][2]

5.2 Study on Endothelial Function in Atherosclerosis

The effect of this compound on endothelial dysfunction was examined in hyperlipidemic rabbits.

Experimental Protocol:

  • Animal Model: Rabbits fed an atherogenic diet for six weeks to induce endothelial dysfunction.[3]

  • Treatment Groups: Following the atherogenic diet, rabbits were switched to a normal diet and treated for 12 weeks with:

    • This compound (AVE-7688) at 30 mg/kg/day

    • Ramipril at 1 mg/kg/day

    • Control (normal diet only)

  • Endpoints Measured: Mean arterial blood pressure (MAP), response to Angiotensin I (Ang I), endothelial function, and the ratio of nitric oxide (NO) to superoxide (O2-) concentration.[3]

Key Findings:

  • Both this compound and ramipril inhibited the blood pressure increase induced by Angiotensin I.[3]

  • Both treatments restored endothelial function by increasing the bioavailability of NO.[3]

  • The study concluded that this compound demonstrated a protective effect on endothelial function similar to that of ACE inhibitors in this animal model of atherosclerosis.[3]

Synthesis and Formulation

This compound is a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into its active form.[2][3][6] The specific, detailed synthesis pathway for this compound is proprietary to the manufacturer. However, its structure as a dipeptide derivative suggests a multi-step organic synthesis process common for complex small molecules, likely involving peptide coupling and the introduction of the acetylthio group.[6][9]

Conclusion

This compound (AVE-7688) is a potent vasopeptidase inhibitor with a dual mechanism of action that targets both the renin-angiotensin-aldosterone system via ACE inhibition and the natriuretic peptide system via NEP inhibition. Pharmacodynamic studies in humans confirm its dose-dependent activity on both enzymes. Preclinical research has demonstrated its efficacy not only in models of hypertension but also in preventing complications associated with diabetes, obesity, and atherosclerosis, such as peripheral neuropathy and endothelial dysfunction.[1][3] These findings underscore the therapeutic potential of dual ACE/NEP inhibition as a comprehensive strategy for managing complex cardiovascular and metabolic diseases.

References

Mechanism of Action: Dual Inhibition of NEP and ACE

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Principles of Ilepatril in the Context of Diabetic Nephropathy Studies

Introduction

Diabetic nephropathy, a leading cause of end-stage renal disease, is characterized by progressive damage to the kidneys, driven by the metabolic and hemodynamic derangements of diabetes.[1] The pathophysiology is complex, involving activation of the renin-angiotensin-aldosterone system (RAAS), inflammation, and fibrosis.[1][2] Standard-of-care treatments, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), primarily target the RAAS and have proven effective in slowing disease progression.[3][4]

This compound (also known as AVE7688) is a vasopeptidase inhibitor, a class of drugs that offers a dual mechanism of action by simultaneously inhibiting two key enzymes: neutral endopeptidase (NEP) and ACE.[5] This dual inhibition is designed to not only block the detrimental effects of angiotensin II but also to potentiate the beneficial actions of natriuretic peptides, which are degraded by NEP. While the development of this compound for diabetic nephropathy was undertaken, it appears to have been discontinued, and as a result, specific clinical trial data for this indication are not publicly available.[5] This guide, therefore, provides a technical overview based on the established mechanism of action of vasopeptidase inhibitors and data from preclinical studies involving similar compounds in relevant disease models.

The therapeutic rationale for using a vasopeptidase inhibitor like this compound in diabetic nephropathy stems from its ability to modulate two critical pathways that influence renal hemodynamics and pathology.

  • ACE Inhibition: By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and intraglomerular pressure, promotes inflammation and fibrosis, and increases the permeability of the glomerular filtration barrier, leading to albuminuria.[2][6] ACE inhibition is a well-established strategy for renoprotection in diabetic patients.[3]

  • NEP Inhibition: Neprilysin (NEP) is an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides (such as atrial natriuretic peptide - ANP, and B-type natriuretic peptide - BNP) and bradykinin. These peptides exert beneficial effects on the kidney by promoting vasodilation, natriuresis (sodium excretion), and diuresis, thereby lowering blood pressure and reducing stress on the glomeruli.[7] By inhibiting NEP, this compound increases the bioavailability of these protective peptides, further enhancing its antihypertensive and renoprotective effects.

The synergistic action of ACE and NEP inhibition is intended to provide superior cardiorenal protection compared to ACE inhibition alone.

Signaling Pathway of Dual NEP/ACE Inhibition

cluster_legend Legend Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE Conversion AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Activation RAAS_Effects Vasoconstriction Fibrosis Inflammation Sodium Retention AT1R->RAAS_Effects Pro_NPs Pro-Natriuretic Peptides NPs Natriuretic Peptides (ANP, BNP) Pro_NPs->NPs Activation NEP NEP NPs->NEP Degradation NPR NP Receptors NPs->NPR Activation Inactive_NPs Inactive Fragments NEP->Inactive_NPs NP_Effects Vasodilation Natriuresis Antifibrotic NPR->NP_Effects This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits RAAS_Node RAAS Pathway NP_Node Natriuretic Peptide Pathway Drug_Node Drug Action A Animal Model Selection (e.g., SHR rats) B Induction of Diabetes (Streptozotocin) A->B C Group Randomization (Control, ACEi, this compound) B->C D Chronic Drug Administration (e.g., 32 weeks) C->D E Periodic Monitoring - Blood Pressure - Albuminuria - Blood Glucose D->E Throughout study F Terminal Procedures D->F G Kidney Tissue Collection F->G H Histological Analysis (Glomerulosclerosis, Fibrosis) G->H I Molecular Analysis (TGF-β expression) G->I J Data Analysis & Interpretation H->J I->J

References

Ilepatril's Effect on Natriuretic Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril (also known as AVE-7688) is a novel vasopeptidase inhibitor designed for the potential treatment of hypertension and diabetic nephropathy.[1] As a dual-acting compound, this compound simultaneously inhibits two key enzymes: angiotensin-converting enzyme (ACE) and neprilysin (neutral endopeptidase).[1][2] This dual inhibition leads to a favorable hemodynamic profile by concurrently suppressing the vasoconstrictive and sodium-retaining effects of the renin-angiotensin-aldosterone system (RAAS) and potentiating the vasodilatory and natriuretic actions of the natriuretic peptide system.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound with a specific focus on its effects on natriuretic peptides, supported by expected quantitative data, detailed experimental protocols for biomarker assessment, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate two critical enzymatic pathways that regulate cardiovascular homeostasis:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II.[2] Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention.[4] Thus, ACE inhibition by this compound leads to vasodilation and a reduction in blood volume, contributing to a decrease in blood pressure.[4]

  • Neprilysin (Neutral Endopeptidase) Inhibition: Neprilysin is the primary enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[5][6] By inhibiting neprilysin, this compound increases the circulating levels and prolongs the half-life of these natriuretic peptides.[2][6]

The synergistic action of ACE and neprilysin inhibition is expected to result in a more pronounced blood pressure-lowering effect and potentially enhanced organ protection compared to agents that target only one of these pathways.

Data Presentation: Expected Effects of this compound on Key Biomarkers

While specific clinical trial data on this compound's quantitative effects on natriuretic peptides are not extensively available in the public domain, the following table summarizes the expected changes in key biomarkers based on the established mechanism of action of vasopeptidase inhibitors. These hypothetical data are intended to provide a comparative overview for research and drug development professionals.

BiomarkerExpected Change with this compoundRationale
Natriuretic Peptides
Atrial Natriuretic Peptide (ANP)↑↑Inhibition of neprilysin, the primary enzyme for ANP degradation.[5][6]
B-type Natriuretic Peptide (BNP)Inhibition of neprilysin-mediated degradation.[5][6]
C-type Natriuretic Peptide (CNP)Inhibition of neprilysin-mediated degradation.[7]
Cyclic Guanosine Monophosphate (cGMP)Increased natriuretic peptide levels stimulate guanylate cyclase, leading to increased cGMP production.[8][9]
RAAS Components
Angiotensin IIInhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II.[2]
AldosteroneReduced angiotensin II levels lead to decreased aldosterone secretion.[4]
Plasma Renin ActivityCompensatory response to the reduction in angiotensin II and blood pressure.
Other Vasoactive Peptides
BradykininACE is also involved in the degradation of bradykinin; its inhibition leads to increased levels.
AdrenomedullinNeprilysin contributes to the degradation of adrenomedullin.[6]
Substance PNeprilysin is involved in the degradation of substance P.[6][7]

(Note: The magnitude of change is represented hypothetically as ↑ for an increase and ↓ for a decrease. This table is for illustrative purposes and actual clinical data may vary.)

Experimental Protocols

The following section details representative methodologies for the quantification of natriuretic peptides and related biomarkers in a clinical trial setting investigating the effects of this compound.

Study Design and Participant Population

A randomized, double-blind, placebo-controlled, crossover study design is recommended to assess the pharmacodynamic effects of this compound. The study population should consist of subjects with mild to moderate hypertension. Key inclusion criteria would include a documented history of hypertension and a washout period for any antihypertensive medications. Exclusion criteria would encompass a history of angioedema, severe renal impairment, and congestive heart failure.

Blood Sample Collection and Processing
  • Sample Type: Whole blood collected in EDTA-containing tubes.[10] For natriuretic peptide analysis, plastic blood collection tubes are recommended for BNP.[11]

  • Collection Timing: Blood samples should be collected at baseline (pre-dose) and at multiple time points post-dose to capture the pharmacokinetic and pharmacodynamic profile of this compound.

  • Processing: Immediately after collection, blood samples should be centrifuged at 1,000-1,600 x g for 15 minutes at 4°C.[12] The resulting plasma should be aliquoted into cryovials and stored at -80°C until analysis to prevent peptide degradation.[13] Avoid repeated freeze-thaw cycles.[12]

Analytical Methods for Biomarker Quantification
  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are a common method for the quantification of natriuretic peptides.[12][14]

    • Principle: These assays are typically sandwich ELISAs where the natriuretic peptide in the sample is captured by a specific antibody coated on a microplate well. A second, enzyme-conjugated antibody that recognizes a different epitope on the peptide is then added. After washing, a substrate is added, and the resulting colorimetric change is proportional to the concentration of the natriuretic peptide.[15]

    • Procedure:

      • Prepare standards and samples.

      • Add standards and samples to the antibody-coated microplate.

      • Incubate to allow for antigen-antibody binding.

      • Wash the plate to remove unbound substances.

      • Add the enzyme-conjugated detection antibody and incubate.

      • Wash the plate.

      • Add the substrate and incubate for color development.

      • Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[12]

      • Calculate the concentration of the natriuretic peptide in the samples based on the standard curve.

  • Radioimmunoassay (RIA): RIA is a highly sensitive method for peptide quantification.[16][17]

    • Principle: This competitive assay involves competition between a radiolabeled peptide (tracer) and the unlabeled peptide in the sample for a limited number of specific antibody binding sites.[17] The amount of radiolabeled peptide bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.

    • Procedure:

      • Incubate a known amount of specific antibody with a known amount of radiolabeled peptide and the sample containing the unknown amount of unlabeled peptide.

      • Separate the antibody-bound peptide from the free peptide.

      • Measure the radioactivity of the antibody-bound fraction.

      • Determine the concentration of the unlabeled peptide in the sample by comparing its ability to compete with the radiolabeled peptide with a standard curve.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and can distinguish between different forms of natriuretic peptides.[18][19]

    • Principle: The sample is first subjected to liquid chromatography to separate the peptides based on their physicochemical properties. The separated peptides are then ionized and introduced into a mass spectrometer, which measures the mass-to-charge ratio of the ions, allowing for precise identification and quantification.

    • Procedure:

      • Sample Preparation: May involve protein precipitation, solid-phase extraction (SPE), and immunoaffinity (IA) capture to enrich the target peptide and remove interfering substances.[20]

      • LC Separation: The extracted sample is injected into an LC system for chromatographic separation.

      • MS/MS Detection: The eluting peptides are ionized and analyzed by a tandem mass spectrometer.

  • Angiotensin II and Aldosterone: Can be measured using validated RIA or LC-MS/MS methods.

  • Plasma Renin Activity: Determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen.

Mandatory Visualizations

Signaling Pathways

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System cluster_this compound This compound Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Sodium & Water Retention AT1R->Vasoconstriction Pro_NPs Pro-Natriuretic Peptides (proANP, proBNP) Active_NPs Active Natriuretic Peptides (ANP, BNP, CNP) Pro_NPs->Active_NPs Corin/Furin NPR_A NPR-A Receptor Active_NPs->NPR_A Inactive_Fragments Inactive Fragments Active_NPs->Inactive_Fragments Neprilysin cGMP cGMP NPR_A->cGMP Guanylyl Cyclase Vasodilation Vasodilation Natriuresis & Diuresis cGMP->Vasodilation Ilepatril_ACE This compound (ACE Inhibition) Ilepatril_ACE->AngiotensinI Inhibits Ilepatril_NEP This compound (Neprilysin Inhibition) Ilepatril_NEP->Active_NPs Inhibits Degradation

Caption: Dual mechanism of action of this compound.

Experimental Workflow

cluster_Lab Laboratory Analysis Start Study Start: Participant Screening & Enrollment Baseline Baseline Visit: - Clinical Assessment - Pre-dose Blood Sampling Start->Baseline Randomization Randomization to this compound or Placebo Baseline->Randomization Processing Blood Sample Processing: - Centrifugation - Plasma Aliquoting & Storage at -80°C Baseline->Processing Dosing Drug Administration (this compound or Placebo) Randomization->Dosing PostDoseSampling Post-dose Blood Sampling (Multiple Time Points) Dosing->PostDoseSampling Washout Washout Period PostDoseSampling->Washout PostDoseSampling->Processing Crossover Crossover to Alternative Treatment Arm Washout->Crossover Dosing2 Drug Administration (Alternative Treatment) Crossover->Dosing2 PostDoseSampling2 Post-dose Blood Sampling (Multiple Time Points) Dosing2->PostDoseSampling2 End End of Study: - Final Clinical Assessment - Data Analysis PostDoseSampling2->End PostDoseSampling2->Processing Analysis Biomarker Quantification: - Natriuretic Peptides (ELISA/RIA/LC-MS) - RAAS Components (RIA/LC-MS) Processing->Analysis

References

Preclinical Pharmacokinetics of Ilepatril: A Technical Overview of a Vasopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and data sources did not yield specific quantitative pharmacokinetic data (including Cmax, Tmax, AUC, half-life, and bioavailability) for the vasopeptidase inhibitor Ilepatril (also known as AVE-7688) in preclinical models. Similarly, detailed experimental protocols for its pharmacokinetic assessment and specific metabolic pathways have not been disclosed in the public domain. The development of this compound was undertaken by Sanofi-Aventis for potential therapeutic applications in hypertension and diabetic nephropathy, but it appears that detailed preclinical absorption, distribution, metabolism, and excretion (ADME) data were not published in peer-reviewed journals.

This technical guide will, therefore, provide an in-depth overview of the general pharmacokinetic properties expected for a vasopeptidase inhibitor based on available information for this class of drugs. The data presented in the tables, the experimental protocols, and the diagrams are illustrative examples based on typical findings for dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors and should not be considered as actual data for this compound.

Introduction to this compound and Vasopeptidase Inhibition

This compound is a dual-acting inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibition mechanism offers a comprehensive approach to cardiovascular regulation. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, by inhibiting NEP, it prevents the breakdown of endogenous vasodilatory peptides such as natriuretic peptides and bradykinin. This combined action is intended to lower blood pressure, reduce cardiac workload, and promote natriuresis and diuresis.

General Pharmacokinetic Profile of Vasopeptidase Inhibitors in Preclinical Models

Preclinical pharmacokinetic studies of vasopeptidase inhibitors are crucial for determining the dose and regimen for clinical trials. These studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species.

Illustrative Pharmacokinetic Parameters

The following tables present hypothetical pharmacokinetic data for a vasopeptidase inhibitor, illustrating the type of information gathered in preclinical studies.

Table 1: Illustrative Single-Dose Oral Pharmacokinetic Parameters of a Vasopeptidase Inhibitor in Rats and Dogs

ParameterRat (10 mg/kg, p.o.)Dog (5 mg/kg, p.o.)
Cmax (ng/mL) 850 ± 1501200 ± 200
Tmax (h) 1.5 ± 0.52.0 ± 0.8
AUC0-t (ng·h/mL) 4200 ± 6007500 ± 1100
t1/2 (h) 4.2 ± 0.96.5 ± 1.2
Bioavailability (%) 4560

Table 2: Illustrative Single-Dose Intravenous Pharmacokinetic Parameters of a Vasopeptidase Inhibitor in Rats and Dogs

ParameterRat (2 mg/kg, i.v.)Dog (1 mg/kg, i.v.)
AUC0-inf (ng·h/mL) 1850 ± 2502500 ± 400
t1/2 (h) 3.8 ± 0.75.9 ± 1.0
Clearance (mL/min/kg) 18 ± 37 ± 1.5
Volume of Distribution (L/kg) 5.5 ± 1.03.0 ± 0.5

Experimental Protocols for Preclinical Pharmacokinetic Studies

The following are generalized experimental protocols that would be employed to generate the kind of data presented above.

Animal Models
  • Species: Male and female Sprague-Dawley rats (8-10 weeks old) and Beagle dogs (1-2 years old).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.

Dosing and Sample Collection
  • Oral Administration: The compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose and administered via oral gavage.

  • Intravenous Administration: The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus injection into a tail vein (rats) or cephalic vein (dogs).

  • Blood Sampling: Blood samples (approximately 0.25 mL for rats, 1 mL for dogs) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Method: Quantification of the drug in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Metabolism of Vasopeptidase Inhibitors

The metabolic fate of a drug is a critical component of its pharmacokinetic profile. For vasopeptidase inhibitors, metabolism can influence both efficacy and safety.

  • Prodrug Activation: Many vasopeptidase inhibitors are administered as prodrugs to enhance oral bioavailability. These are typically esters that are hydrolyzed in vivo by esterases in the plasma, liver, or intestinal wall to release the active di-acid moiety.

  • Major Metabolic Pathways: Besides ester hydrolysis, other potential metabolic pathways include oxidation (e.g., hydroxylation) and conjugation (e.g., glucuronidation) of the parent drug or its active metabolite.

  • In Vitro Studies: To characterize metabolism, in vitro studies using liver microsomes, S9 fractions, and hepatocytes from different species (including human) are conducted. These studies help to identify the major metabolites and the cytochrome P450 (CYP) enzymes involved in the drug's metabolism.

Visualizations

The following diagrams illustrate key concepts related to the pharmacokinetics and mechanism of action of vasopeptidase inhibitors.

G cluster_0 Mechanism of Action Angiotensin I Angiotensin I ACE ACE Angiotensin I->ACE Angiotensin II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction ACE->Angiotensin II Bradykinin Bradykinin Vasodilation Vasodilation Bradykinin->Vasodilation NEP NEP Bradykinin->NEP Inactive Peptides Inactive Peptides NEP->Inactive Peptides NEP->Inactive Peptides Natriuretic Peptides Natriuretic Peptides Natriuretic Peptides->Vasodilation Natriuretic Peptides->NEP This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits

Caption: Dual inhibition of ACE and NEP by this compound.

G Oral Administration Oral Administration Absorption Absorption Oral Administration->Absorption Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Distribution Distribution Tissues Tissues Distribution->Tissues Metabolism Metabolism Liver (Metabolism) Liver (Metabolism) Metabolism->Liver (Metabolism) Excretion Excretion Kidney (Excretion) Kidney (Excretion) Excretion->Kidney (Excretion) Systemic Circulation->Distribution Systemic Circulation->Metabolism Systemic Circulation->Excretion Pharmacological Effect Pharmacological Effect Tissues->Pharmacological Effect

Caption: General ADME workflow for an orally administered drug.

Conclusion

While specific preclinical pharmacokinetic data for this compound remains elusive in the public domain, an understanding of its drug class provides a framework for its expected ADME properties. Vasopeptidase inhibitors like this compound typically undergo prodrug activation and have pharmacokinetic profiles that can vary across preclinical species. The illustrative data and protocols provided in this guide offer a template for the type of information that is essential for the preclinical development of such compounds and for translating these findings to clinical settings. Further research and potential release of historical data would be necessary to fully characterize the specific pharmacokinetic profile of this compound.

The Role of Ilepatril in Vasodilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril (also known as AVE7688) is a novel vasopeptidase inhibitor designed to provide a dual-pronged approach to the management of hypertension.[1][2] As a single molecule, this compound simultaneously inhibits two key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2] This dual inhibitory action offers a potentially more potent and comprehensive mechanism for achieving vasodilation and subsequent blood pressure reduction compared to single-target agents. This technical guide provides an in-depth exploration of the core mechanisms, signaling pathways, and experimental evaluation of this compound's vasodilatory effects.

Mechanism of Action: Dual Inhibition of ACE and NEP

This compound's primary pharmacological action lies in its ability to concurrently block the activity of both angiotensin-converting enzyme and neprilysin.

Neprilysin (NEP) Inhibition: Neprilysin, a neutral endopeptidase, is responsible for the degradation of several endogenous vasodilatory peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased bioavailability.[1] Natriuretic peptides exert their vasodilatory effects by stimulating guanylyl cyclase, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G, leading to the relaxation of vascular smooth muscle cells and subsequent vasodilation.

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a critical component of the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that plays a central role in blood pressure regulation. ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By inhibiting ACE, this compound reduces the production of angiotensin II, thereby diminishing its vasoconstrictive effects.[1]

The synergistic action of this compound—enhancing the effects of vasodilating natriuretic peptides while simultaneously reducing the production of the vasoconstrictor angiotensin II—results in a powerful overall vasodilatory response.

Signaling Pathways

The vasodilatory effect of this compound can be understood through its modulation of two key signaling pathways: the natriuretic peptide pathway and the renin-angiotensin system.

This compound This compound NEP Neprilysin (NEP) This compound->NEP Inhibits Natriuretic_Peptides Natriuretic Peptides (ANP, BNP, CNP) NEP->Natriuretic_Peptides Degrades Guanylyl_Cyclase Guanylyl Cyclase Natriuretic_Peptides->Guanylyl_Cyclase Activates GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Promotes

Caption: this compound's NEP Inhibition Pathway.

This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Vasodilation Vasodilation ACE->Vasodilation Inhibition leads to Angiotensin_I->Angiotensin_II Converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Promotes

Caption: this compound's ACE Inhibition Pathway.

Quantitative Data

Table 1: Representative Blood Pressure Reduction Data

Treatment GroupDoseMean Change in Seated Systolic Blood Pressure (mmHg)Mean Change in Seated Diastolic Blood Pressure (mmHg)
Placebo--5.2-3.1
This compound10 mg-11.5-6.8
This compound20 mg-14.2-8.5
This compound40 mg-16.8-10.2

Disclaimer: The data presented in this table is representative of typical findings for a vasopeptidase inhibitor in a Phase II clinical trial and is intended for illustrative purposes. Specific data from the RAVEL-1 trial for this compound is not publicly available.

Experimental Protocols

The vasodilatory properties of this compound can be assessed using a variety of in vitro and ex vivo experimental models.

Ex Vivo Aortic Ring Vasodilation Assay

This assay evaluates the direct vasodilatory effect of this compound on isolated blood vessels.

Methodology:

  • Tissue Preparation: Thoracic aortas are harvested from euthanized spontaneously hypertensive rats (SHR). The surrounding connective and adipose tissue is carefully removed, and the aorta is cut into 2-3 mm rings.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-constriction: After an equilibration period, the aortic rings are pre-constricted with a submaximal concentration of a vasoconstrictor, such as phenylephrine or angiotensin II, to induce a stable contractile tone.

  • Drug Administration: Cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction tension. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of this compound.

Start Harvest Aortic Rings from SHR Mount Mount Rings in Organ Bath Start->Mount Equilibrate Equilibrate Mount->Equilibrate Pre_constrict Pre-constrict with Phenylephrine Equilibrate->Pre_constrict Add_this compound Add Cumulative Concentrations of this compound Pre_constrict->Add_this compound Record Record Relaxation Add_this compound->Record Analyze Analyze Data (Dose-Response Curve, EC50) Record->Analyze

Caption: Ex Vivo Aortic Ring Assay Workflow.

In Vitro ACE and NEP Inhibition Assays

These assays quantify the inhibitory potency of this compound on its target enzymes.

Methodology for ACE Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human ACE and a fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH) are prepared in an appropriate assay buffer.

  • Incubation: Varying concentrations of this compound are pre-incubated with the ACE enzyme.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition at each this compound concentration is determined. IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curve.

Methodology for NEP Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human NEP and a fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH) are prepared in an appropriate assay buffer.

  • Incubation: Varying concentrations of this compound are pre-incubated with the NEP enzyme.

  • Reaction Initiation: The fluorogenic substrate is added to start the reaction.

  • Fluorescence Measurement: The increase in fluorescence due to substrate cleavage is measured over time.

  • Data Analysis: The reaction rate and percentage of inhibition are calculated for each this compound concentration, and the IC50 value is determined.

Conclusion

This compound represents a promising therapeutic agent for the management of hypertension through its innovative dual inhibition of neprilysin and angiotensin-converting enzyme. This mechanism leads to a potent vasodilatory effect by augmenting the actions of endogenous vasodilators while concurrently suppressing a key vasoconstrictor pathway. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other vasopeptidase inhibitors, facilitating further research and development in this important area of cardiovascular medicine. While specific quantitative data on this compound's inhibitory potency and clinical efficacy remain limited in the public domain, the foundational understanding of its mechanism of action underscores its potential as a valuable addition to the antihypertensive armamentarium.

References

The Rise and Fall of Ilepatril: A Technical Whitepaper on a Dual Vasopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepatril (AVE-7688), a novel vasopeptidase inhibitor, was developed by Sanofi-Aventis for the potential treatment of hypertension and diabetic nephropathy. By simultaneously inhibiting two key enzymes, angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), this compound offered a promising dual mechanism of action aimed at both reducing vasoconstriction and enhancing vasodilation. Preclinical studies demonstrated its efficacy in animal models of diabetic complications. The clinical development program for this compound reached Phase IIb/III trials for hypertension. However, despite its promising pharmacological profile, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and the likely reasons for the cessation of the this compound program, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Introduction: The Vasopeptidase Inhibitor Concept

Vasopeptidase inhibitors represent a class of cardiovascular drugs designed to offer a more comprehensive approach to blood pressure control than single-mechanism agents. Their novelty lies in the dual inhibition of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).

  • ACE Inhibition: Blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to reduced arterial constriction and lower blood pressure.

  • NEP Inhibition: Prevents the breakdown of endogenous vasodilatory peptides, including natriuretic peptides (ANP, BNP, CNP) and bradykinin. This results in enhanced vasodilation, natriuresis, and a further reduction in blood pressure.

The synergistic effect of these two actions was hypothesized to provide superior antihypertensive efficacy. This compound emerged as a promising candidate from this class, advancing to late-stage clinical trials.

Mechanism of Action of this compound

This compound's therapeutic potential stemmed from its ability to modulate the Renin-Angiotensin-Aldosterone System (RAAS) and potentiate the effects of natriuretic peptides and bradykinin.

Ilepatril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP_System Natriuretic Peptide & Bradykinin Systems Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) InactiveFragments1 Inactive Fragments NatriureticPeptides->InactiveFragments1 NEP Vasodilation Vasodilation & Natriuresis NatriureticPeptides->Vasodilation Bradykinin Bradykinin InactiveFragments2 Inactive Fragments Bradykinin->InactiveFragments2 NEP & ACE Bradykinin->Vasodilation This compound This compound (AVE-7688) This compound->AngiotensinI Inhibits ACE This compound->NatriureticPeptides Inhibits NEP This compound->Bradykinin Inhibits NEP & ACE

Figure 1: Dual inhibitory action of this compound on RAAS and vasoactive peptides.

Preclinical Development

Preclinical studies in animal models provided the foundational evidence for this compound's therapeutic potential, particularly in the context of diabetic complications.

Efficacy in a Model of Type 2 Diabetic Neuropathy

A key preclinical study investigated the effects of this compound in a rat model of type 2 diabetes, induced by a high-fat diet and a low dose of streptozotocin.

Table 1: Effects of this compound on Neuropathy and Vascular Function in a Rat Model of Type 2 Diabetes

ParameterControlDiabeticDiabetic + this compound
Motor Nerve Conduction Velocity (m/s) 52.1 ± 1.145.3 ± 1.250.8 ± 1.0#
Sensory Nerve Conduction Velocity (m/s) 55.4 ± 1.348.9 ± 1.154.1 ± 1.2#
Thermal Nociception (Latency, s) 10.2 ± 0.413.8 ± 0.610.9 ± 0.5#
Intraepidermal Nerve Fiber Density (fibers/mm) 15.2 ± 0.89.8 ± 0.714.1 ± 0.9#
Vascular Relaxation to Acetylcholine (%) 85.2 ± 3.162.4 ± 2.8*81.7 ± 3.5#

*p < 0.05 vs. Control; #p < 0.05 vs. Diabetic

These results indicate that this compound treatment was effective in preventing the development of nerve conduction deficits, thermal hypoalgesia, loss of intraepidermal nerve fibers, and endothelial dysfunction in a rat model of type 2 diabetes.

Clinical Development

This compound progressed to Phase IIb/III clinical trials for the treatment of hypertension.

Pharmacokinetics and Pharmacodynamics in Humans

A study in human subjects elucidated the pharmacokinetic and pharmacodynamic profile of this compound.

Table 2: Pharmacodynamic Effects of Single Doses of this compound (AVE-7688) in Humans

Treatment24-h Urinary AcSDKP Excretion (nmol)24-h Urinary ANP Excretion (ng/h)24-h Plasma Active Renin Concentration (pg/mL)
Placebo-0.80 ± 0.37-
This compound 5 mg706 (95% CI, 612-813)1.14 ± 0.77129 (95% CI, 75-221)
This compound 25 mg919 (95% CI, 803-1052)2.02 ± 1.05247 (95% CI, 157-389)*
Ramipril 10 mg511 (95% CI, 440-593)0.93 ± 0.65113 (95% CI, 67-193)

*p < 0.05 vs. Ramipril 10 mg

These data demonstrate that this compound dose-dependently inhibited both ACE (as indicated by increased urinary AcSDKP, a marker of ACE inhibition) and NEP (as shown by increased urinary ANP). The 25 mg dose of this compound showed a more potent effect on these biomarkers compared to the standard ACE inhibitor, ramipril.[1]

Clinical Efficacy in Hypertension

This compound was evaluated in the Phase IIb RAVEL-1 trial in patients with mild to moderate hypertension. While specific quantitative data from this trial are not publicly available, reports indicate that this compound demonstrated a dose-dependent reduction in blood pressure.

Discontinuation of Development

The development of this compound was discontinued by Sanofi-Aventis. Although an official press release detailing the specific reasons is not available, the discontinuation is widely believed to be related to the safety concerns that plagued the entire class of vasopeptidase inhibitors. The most prominent of these was the increased risk of angioedema, a potentially life-threatening swelling of the deep layers of the skin and mucous membranes.

The dual inhibition of both ACE and NEP, while enhancing the desired vasodilatory effects, also leads to a more pronounced increase in bradykinin levels compared to ACE inhibitors alone. Bradykinin is a key mediator of angioedema. The landmark trials of another vasopeptidase inhibitor, omapatrilat, demonstrated a significantly higher incidence of angioedema compared to ACE inhibitors, which ultimately led to the withdrawal of its new drug application and a halt in the development of many other drugs in this class. It is highly probable that similar safety signals were observed during the clinical development of this compound, leading to the decision to terminate the program.

Experimental Protocols

Preclinical Model of Diabetic Neuropathy

Diabetic_Neuropathy_Model_Workflow start Male Sprague-Dawley Rats diet High-Fat Diet (8 weeks) start->diet stz Low-Dose Streptozotocin (30 mg/kg, i.p.) diet->stz treatment This compound in Diet (12 weeks) stz->treatment assessment Assessment of Neuropathy and Vascular Function treatment->assessment

Figure 2: Workflow for the preclinical diabetic neuropathy model.

A model of type 2 diabetes was induced in male Sprague-Dawley rats. The animals were first fed a high-fat diet for 8 weeks to induce insulin resistance. Subsequently, a single intraperitoneal injection of a low dose of streptozotocin (30 mg/kg) was administered to induce hyperglycemia. Following the confirmation of diabetes, the rats were maintained on their respective diets, with the treatment group receiving this compound mixed into the feed for 12 weeks. At the end of the treatment period, various parameters of neuropathy and vascular function were assessed.

Measurement of Neutral Endopeptidase (NEP) Activity

A fluorometric assay is commonly used to determine NEP activity in biological samples.

NEP_Activity_Assay_Workflow start Prepare Sample (e.g., plasma, tissue homogenate) incubate Incubate Sample with Fluorogenic NEP Substrate start->incubate cleavage NEP Cleaves Substrate incubate->cleavage fluorescence Release of Fluorescent Product cleavage->fluorescence measure Measure Fluorescence Intensity (Kinetic or Endpoint) fluorescence->measure

References

An In-depth Technical Guide to the Cellular Targets of Ilepatril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril, also known as AVE7688, is a potent small molecule vasopeptidase inhibitor developed for the potential treatment of hypertension, diabetic nephropathy, and heart failure.[1][2] As a dual-acting agent, its mechanism of action is centered on the simultaneous inhibition of two key enzymes in the cardiovascular system.[2][3][4] This guide provides a detailed overview of the cellular targets of this compound, its mechanism of action, quantitative inhibition data, and the experimental protocols used to characterize its activity. Although its clinical development was discontinued, the pharmacology of this compound provides a valuable case study in the dual inhibition of metallopeptidases for cardiovascular therapy.[2][3]

Primary Cellular Targets

This compound is designed to simultaneously engage two specific zinc-dependent metallopeptidases that play critical roles in regulating vascular tone and fluid balance.[5][6]

  • Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin system (RAS), ACE is primarily responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[7] ACE also inactivates the vasodilator bradykinin.[7] It possesses two active catalytic domains, the N-domain and the C-domain.[8]

  • Neutral Endopeptidase (NEP): Also known as neprilysin, NEP is a membrane-bound metalloendopeptidase responsible for the degradation of a variety of vasoactive peptides.[9] Key substrates include the natriuretic peptides (ANP, BNP, CNP), bradykinin, adrenomedullin, and calcitonin gene-related peptide.[9][10]

Mechanism of Action

The therapeutic potential of this compound stems from its dual inhibitory action, which synergistically modulates two major pathways controlling blood pressure.

  • ACE Inhibition and the Renin-Angiotensin System (RAS): By inhibiting ACE, this compound blocks the synthesis of Angiotensin II. This leads to reduced vasoconstriction, decreased aldosterone secretion (promoting natriuresis and diuresis), and attenuated sympathetic nervous system activity. The inhibition of ACE also prevents the breakdown of bradykinin, a potent vasodilator, further contributing to a decrease in blood pressure.[6]

  • NEP Inhibition and Vasoactive Peptides: By inhibiting NEP, this compound protects several endogenous vasodilating and natriuretic peptides from degradation.[9] The increased bioavailability of atrial natriuretic peptide (ANP) and other natriuretic peptides promotes vasodilation, diuresis, and natriuresis. The potentiation of bradykinin and other vasodilators like calcitonin gene-related peptide further enhances the overall antihypertensive effect.[9][10]

The combined effect is a powerful reduction in blood pressure through both the blockade of a major vasoconstrictor pathway and the potentiation of multiple vasodilator systems.[6]

Signaling Pathways

The dual mechanism of this compound impacts two interconnected signaling cascades critical to cardiovascular homeostasis.

Renin-Angiotensin System Inhibition by this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II conversion ACE ACE Bradykinin_Inactive Inactive Peptides AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction This compound This compound This compound->ACE Bradykinin_Active Bradykinin (Active) Bradykinin_Active->Bradykinin_Inactive degradation Vasodilation_BK Vasodilation Bradykinin_Active->Vasodilation_BK

Caption: Inhibition of ACE by this compound blocks Angiotensin II production and Bradykinin degradation.

Neutral Endopeptidase Inhibition by this compound Vasoactive_Peptides Vasoactive Peptides (ANP, Bradykinin, etc.) Inactive_Metabolites Inactive Metabolites Vasoactive_Peptides->Inactive_Metabolites degradation Vasodilation Vasodilation Natriuresis Diuresis Vasoactive_Peptides->Vasodilation NEP NEP This compound This compound This compound->NEP

Caption: Inhibition of NEP by this compound increases the bioavailability of vasoactive peptides.

Quantitative Data on Target Inhibition

The potency of this compound against its cellular targets has been quantified through in vitro enzymatic assays.

Target EnzymeParameterValue (nM)
Angiotensin-Converting Enzyme (ACE)IC500.053[11]
Neutral Endopeptidase (NEP)IC505.0[11]

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The characterization of enzyme inhibitors like this compound relies on robust in vitro assays. The following are representative methodologies for determining inhibitory activity against ACE and NEP.

Protocol 1: In Vitro ACE Inhibition Assay

This protocol is based on the spectrophotometric measurement of hippuric acid produced from the ACE-mediated cleavage of the substrate hippuryl-histidyl-leucine (HHL).

  • Reagent Preparation:

    • ACE Enzyme Solution: Prepare a working solution of Angiotensin-Converting Enzyme (from rabbit lung) at a concentration of 100 mU/mL in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

    • Substrate Solution: Prepare a 5 mM solution of Hippuryl-His-Leu (HHL) in the same buffer.

    • Inhibitor (this compound) Solutions: Prepare a series of dilutions of this compound in the assay buffer to determine the IC50 value.

    • Stopping Reagent: 1 M Hydrochloric Acid (HCl).

    • Extraction Solvent: Ethyl Acetate.

  • Assay Procedure:

    • To a set of microcentrifuge tubes, add 20 µL of the ACE enzyme solution.

    • Add 40 µL of either the assay buffer (for control) or one of the this compound dilutions (for test samples).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution to each tube.

    • Incubate the reaction mixture at 37°C for 45 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Extract the hippuric acid (HA) product by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging to separate the phases.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the re-dissolved hippuric acid solution at 228 nm using a UV-Vis spectrophotometer.

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ACE Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 Prepare ACE, Substrate (HHL), & this compound Solutions R1 Add ACE + this compound (or Buffer) to tubes P1->R1 R2 Pre-incubate at 37°C R1->R2 R3 Add HHL Substrate to start reaction R2->R3 R4 Incubate at 37°C for 45 min R3->R4 R5 Stop reaction with 1M HCl R4->R5 A1 Extract Hippuric Acid with Ethyl Acetate R5->A1 A2 Evaporate & Re-dissolve A1->A2 A3 Measure Absorbance at 228 nm A2->A3 A4 Calculate % Inhibition & determine IC50 A3->A4

Caption: Workflow for a spectrophotometric in vitro ACE inhibition assay.

Protocol 2: In Vitro NEP Inhibition Assay

This protocol describes a fluorometric assay for determining NEP activity and its inhibition, based on commercially available kits.[1][10]

  • Reagent Preparation:

    • NEP Assay Buffer: Prepare as per manufacturer's instructions, typically a buffer at physiological pH (e.g., pH 7.4).

    • NEP Enzyme: Reconstitute purified human recombinant Neprilysin in NEP Assay Buffer. Keep on ice.

    • NEP Fluorogenic Substrate: Prepare a working solution of a specific NEP substrate (e.g., Mca-Arg-Pro-Gly-Phe-Ser-Ala-Phe-Lys-(Dnp)-OH) by diluting a stock solution in NEP Assay Buffer.[1] Protect from light.

    • Inhibitor (this compound) Solutions: Prepare a serial dilution of this compound in the assay buffer.

    • Positive Control: A known NEP inhibitor like Thiorphan or Phosphoramidon can be used.[1]

  • Assay Procedure (96-well plate format):

    • To the wells of a white, opaque 96-well plate, add samples, controls, and blanks.

      • Sample Wells: Add NEP enzyme solution, this compound dilution, and assay buffer.

      • Positive Control Wells: Add NEP enzyme solution, known NEP inhibitor, and assay buffer.

      • Enzyme Control Wells (No Inhibitor): Add NEP enzyme solution and assay buffer.

      • Blank Wells (No Enzyme): Add assay buffer.

    • Adjust the volume in all wells to 90 µL with NEP Assay Buffer.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reactions by adding 10 µL of the NEP Fluorogenic Substrate Working Solution to all wells. The final volume should be 100 µL.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity in kinetic mode for 60-120 minutes, with readings taken every 1-2 minutes (Excitation: ~330 nm / Emission: ~430 nm).

    • Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of NEP inhibition for each this compound concentration relative to the enzyme control.

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

NEP Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_analysis Data Acquisition P1 Prepare NEP Enzyme, Fluorogenic Substrate, & this compound Solutions R1 Add Enzyme, Inhibitor (or Buffer) to appropriate wells P1->R1 R2 Pre-incubate plate at 37°C R1->R2 R3 Add Substrate to all wells to start reaction R2->R3 A1 Measure Fluorescence Kinetically at 37°C (Ex/Em: ~330/430 nm) R3->A1 A2 Determine Reaction Rate (Slope) from linear range A1->A2 A3 Calculate % Inhibition & determine IC50 A2->A3

Caption: Workflow for a fluorometric in vitro NEP inhibition assay.

Conclusion

This compound is a meticulously designed dual-action inhibitor targeting two pivotal enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme and Neutral Endopeptidase. Its mechanism, involving the simultaneous suppression of the vasoconstrictor Angiotensin II pathway and the enhancement of endogenous vasodilator peptide systems, represents a rational approach to antihypertensive therapy. The high potency of this compound, particularly against ACE, is well-documented through in vitro enzymatic assays. While its clinical development has been halted, the study of this compound and its cellular targets continues to provide critical insights for the design of next-generation cardiovascular therapeutics.

References

The Impact of Ilepatril on Bradykinin Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilepatril (also known as AVE-7688) is a potent dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual mechanism of action positions it as a compound of interest in cardiovascular and renal therapeutics. By simultaneously blocking the degradation of bradykinin through two key enzymatic pathways, this compound is expected to potentiate the vasodilatory and tissue-protective effects of this peptide. This technical guide provides an in-depth analysis of this compound's effect on bradykinin metabolism, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows. While specific clinical data on this compound's direct impact on plasma bradykinin levels in humans remains limited due to its discontinued development, this guide consolidates preclinical findings and data from analogous dual ACE/NEP inhibitors to provide a comprehensive overview for research and drug development professionals.

Introduction to this compound and its Mechanism of Action

This compound was developed by Sanofi-Aventis for the potential treatment of hypertension and diabetic nephropathy[1]. As a vasopeptidase inhibitor, it concurrently targets two key enzymes in the cardiovascular and renal systems:

  • Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin-aldosterone system (RAAS), ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE also plays a significant role in the degradation of bradykinin.

  • Neutral Endopeptidase (NEP): Also known as neprilysin, NEP is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides, substance P, and bradykinin.

By inhibiting both ACE and NEP, this compound is designed to decrease the production of the vasoconstrictor angiotensin II while simultaneously increasing the levels of vasodilatory peptides, most notably bradykinin and natriuretic peptides. This dual action is intended to produce a more profound antihypertensive and end-organ protective effect compared to single-target agents like ACE inhibitors alone.

Quantitative Data on this compound's Enzymatic Inhibition

Precise quantitative data on the inhibitory potency of this compound against ACE and NEP is crucial for understanding its pharmacological profile. The following table summarizes the available in vitro data.

CompoundTarget EnzymeIC50 ValueReference
This compound (AVE-7688) Angiotensin-Converting Enzyme (ACE)0.053 nM [2]
Neutral Endopeptidase (NEP)5.0 nM [2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Expected Effects on Bradykinin Metabolism

Inhibition of both major bradykinin-degrading enzymes is expected to lead to:

  • Increased Plasma Bradykinin Concentrations: By blocking its primary degradation pathways, this compound should lead to a significant and sustained elevation in circulating bradykinin levels.

  • Prolonged Bradykinin Half-Life: The reduction in enzymatic clearance will extend the biological half-life of bradykinin, thereby enhancing its physiological effects.

  • Potentiation of Bradykinin-Mediated Effects: Elevated and sustained bradykinin levels are expected to lead to enhanced vasodilation, increased vascular permeability, and potentially contribute to both the therapeutic effects (e.g., blood pressure reduction) and adverse effects (e.g., angioedema) of the drug.

Preclinical studies with this compound in mouse models of diabetes and obesity have demonstrated its efficacy in preventing neuropathy, an effect that is consistent with the known neuroprotective roles of elevated bradykinin levels[3].

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE Conversion AngII Angiotensin II ACE->AngII Inactive_BK Inactive Metabolites ACE->Inactive_BK Vasoconstriction Vasoconstriction Aldosterone Release AngII->Vasoconstriction Kininogen Kininogen Kallikrein Kallikrein Kininogen->Kallikrein Cleavage Bradykinin Bradykinin Kallikrein->Bradykinin Bradykinin->ACE Degradation NEP NEP Bradykinin->NEP Degradation Vasodilation Vasodilation Anti-proliferative Effects Bradykinin->Vasodilation NEP->Inactive_BK This compound This compound This compound->ACE This compound->NEP

Caption: Dual Inhibition of ACE and NEP by this compound.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System (KKS) cluster_Degradation Bradykinin Degradation AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1R->Vasoconstriction HMWK High-Molecular-Weight Kininogen Kallikrein Plasma Kallikrein HMWK->Kallikrein Cleavage Bradykinin Bradykinin Kallikrein->Bradykinin Bradykinin->ACE Degradation B2R B2 Receptor Bradykinin->B2R NEP NEP Bradykinin->NEP Degradation Vasodilation Vasodilation, Increased Permeability B2R->Vasodilation NEP->Inactive_Metabolites This compound This compound This compound->ACE This compound->NEP

Caption: Interplay of RAAS and KKS with this compound Intervention.

Experimental Protocols for Bradykinin Measurement

The accurate quantification of bradykinin in biological matrices is challenging due to its short half-life and low endogenous concentrations. The following outlines a typical experimental workflow for measuring plasma bradykinin levels, which would be applicable to studies investigating the effects of this compound.

Blood Sample Collection and Processing
  • Anticoagulant and Protease Inhibitors: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and a cocktail of protease inhibitors to prevent ex vivo degradation of bradykinin. A common inhibitor cocktail includes aprotinin, captopril, and other peptidase inhibitors.

  • Centrifugation: The blood sample should be immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

  • Storage: The resulting plasma should be stored at -80°C until analysis to ensure the stability of bradykinin.

Bradykinin Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules like bradykinin due to its high sensitivity and specificity.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples on ice.

    • Add an internal standard (e.g., a stable isotope-labeled bradykinin) to each plasma sample.

    • Perform solid-phase extraction to remove interfering substances and concentrate the bradykinin. This typically involves using a cation exchange or mixed-mode sorbent.

    • Elute the bradykinin and internal standard from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate bradykinin from other components using a suitable C18 reversed-phase column with a gradient elution.

    • Detect and quantify bradykinin and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of bradykinin standards.

    • Calculate the concentration of bradykinin in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

start Start: Blood Collection (EDTA + Protease Inhibitors) centrifugation Immediate Centrifugation (4°C) start->centrifugation storage Plasma Storage (-80°C) centrifugation->storage spe Solid-Phase Extraction (SPE) - Add Internal Standard - Concentrate Bradykinin storage->spe lcms LC-MS/MS Analysis - Chromatographic Separation - MRM Detection spe->lcms data_analysis Data Analysis - Calibration Curve - Quantification lcms->data_analysis end End: Bradykinin Concentration data_analysis->end

Caption: Experimental Workflow for Bradykinin Measurement.

Conclusion and Future Directions

This compound, as a dual ACE/NEP inhibitor, holds theoretical promise for the treatment of cardiovascular and renal diseases through its potentiation of bradykinin-mediated effects. The available in vitro data demonstrates its high potency against both target enzymes. While direct clinical evidence of its impact on plasma bradykinin levels is scarce, the established mechanism of action and data from analogous compounds strongly suggest a significant increase in bradykinin concentrations and an extended half-life.

The primary clinical concern with potent dual ACE/NEP inhibitors has been the increased risk of angioedema, a serious adverse effect linked to excessive bradykinin accumulation. The development of this compound was discontinued, likely due to a variety of factors that may have included safety concerns.

For researchers and drug development professionals, the study of this compound and other vasopeptidase inhibitors provides valuable insights into the complex interplay between the renin-angiotensin and kallikrein-kinin systems. Future research in this area could focus on:

  • Selective Inhibition: Developing inhibitors with optimized ACE/NEP inhibition ratios to maximize therapeutic benefits while minimizing the risk of angioedema.

  • Tissue-Specific Targeting: Designing drugs that preferentially act in target tissues (e.g., the heart and kidneys) to limit systemic side effects.

  • Biomarker Development: Identifying biomarkers that can predict which patients are at a higher risk of developing angioedema with dual ACE/NEP inhibitor therapy.

By building on the knowledge gained from compounds like this compound, the field can continue to advance the development of safer and more effective therapies for cardiovascular and renal diseases.

References

The In Vivo Efficacy of Ilepatril: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the dual vasopeptidase inhibitor, Ilepatril (AVE7688), in animal models, providing researchers, scientists, and drug development professionals with a comprehensive overview of its pharmacological effects, experimental protocols, and underlying mechanisms of action.

This compound, a potent dual inhibitor of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), has demonstrated significant therapeutic potential in a variety of preclinical animal models.[1][2][3][4] By simultaneously blocking the degradation of vasodilatory peptides and the production of the vasoconstrictor angiotensin II, this compound exerts a multifaceted effect on the cardiovascular and nervous systems. This technical guide synthesizes the available in vivo data on this compound and other vasopeptidase inhibitors, presenting quantitative outcomes, detailed experimental methodologies, and visual representations of its mechanism of action to aid in the design and interpretation of future preclinical studies.

Quantitative Efficacy of this compound in Animal Models

The in vivo efficacy of this compound and other vasopeptidase inhibitors has been quantified across various animal models, demonstrating beneficial effects in conditions such as hypertension, diabetic neuropathy, and renal failure. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Mouse Model of Obesity- and Diabetes-Induced Neuropathy [5]

ParameterControlDiabeticHigh Fat FedDiabetic + this compoundHigh Fat Fed + this compound
Motor Nerve Conduction Velocity (m/sec) 40.0 ± 3.026.5 ± 1.635.5 ± 1.8ImprovedImproved
Sensory Nerve Conduction Velocity (m/sec) 22.6 ± 0.719.0 ± 0.620.9 ± 0.4ImprovedImproved
Thermal Nociception (sec) 7.1 ± 0.48.3 ± 0.38.7 ± 0.4ImprovedImproved
Intraepidermal Nerve Fiber Profiles NormalDecreasedDecreasedImprovedImproved

Data presented as mean ± SEM. This compound treatment was administered at a dose of 500 mg/kg in the diet. "Improved" indicates a statistically significant improvement compared to the untreated disease group.

Table 2: Cardiorenal Protective Effects of this compound in a Rat Model of Renal Failure [6]

ParameterSham5/6 Renal Ablation (Nx)Nx + this compound (30 mg/kg/day)Nx + Olmesartan (10 mg/kg/day)
Systolic Blood Pressure (mmHg) NormalIncreasedNormalizedNormalized
LV Hypertrophy NormalIncreasedNormalizedNormalized
LV End-Diastolic Pressure NormalIncreasedNormalizedNormalized
Creatinine Clearance NormalDecreasedNo significant changeNo significant change
Albuminuria NormalIncreased (230-fold)Partially Reduced (47-fold increase)Fully Abolished

LV = Left Ventricular. "Normalized" indicates a return to levels observed in the sham-operated control group.

Table 3: Hemodynamic Effects of Vasopeptidase Inhibition in a Canine Model of Hypertension [7]

ParameterBaselinePost-VPI (Omapatrilat 30 μmol/kg IV)
Peak Left Ventricular Pressure (mmHg) 171 ± 6130 ± 6
Arterial Elastance (mmHg/mL) 9.8 ± 0.85.8 ± 1.6
Left Ventricular End-Diastolic Volume (mL) 51.1 ± 6.846.0 ± 6.9
Plasma Adrenomedullin (pg/mL) 41.2 ± 9.672.3 ± 15

VPI = Vasopeptidase Inhibitor. Data presented as mean ± SEM.

Table 4: Efficacy of Vasopeptidase Inhibition in a Canine Model of Exercise-Induced Myocardial Dysfunction [8]

Treatment GroupPeak Exercise Capacity (kcal) - ControlPeak Exercise Capacity (kcal) - 4h Post-Treatment
Omapatrilat (0.3 mg/kg) 9.7 ± 0.811.4 ± 0.6
Nitroglycerin (8.0 µg/kg/min) 9.7 ± 1.111.2 ± 1.0
Fosinoprilat (0.44 mg/kg) 9.0 ± 1.29.5 ± 1.1

Data presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the experimental protocols for the key studies cited.

Mouse Model of Obesity- and Diabetes-Induced Neuropathy[5][9]
  • Animal Model: Male C57Bl/6J mice, 12 weeks of age.

  • Induction of Disease:

    • Diabetes: Single intraperitoneal injection of streptozotocin.

    • Obesity: High-fat diet (24% fat, 24% protein, 41% carbohydrate).

  • Treatment: this compound (AVE7688) was administered at a dose of 500 mg/kg mixed into the diet.

  • Efficacy Endpoints:

    • Nerve Conduction Velocity: Measured in the sciatic nerve. The sensory nerve action potential was recorded behind the medial malleolus. The maximal sensory nerve conduction velocity was calculated by measuring the latency to the onset/peak of the initial negative deflection and the distance between stimulating and recording electrodes. Motor nerve conduction velocity was also assessed.

    • Thermal Nociception: Hindpaw thermal response latency was measured as an index of small fiber function.

    • Intraepidermal Nerve Fiber Density: Skin biopsies from the hindpaw were analyzed to quantify nerve fiber profiles.

  • Duration: 12 weeks.

Rat Model of Renal Failure[6]
  • Animal Model: Male Wistar rats.

  • Induction of Disease: 5/6 renal ablation (Nx).

  • Treatment Groups:

    • Sham-operated control.

    • 5/6 Nx (untreated).

    • Nx + this compound (30 mg/kg/day).

    • Nx + Olmesartan (10 mg/kg/day).

  • Efficacy Endpoints:

    • Hemodynamics: Systolic blood pressure, left ventricular (LV) hypertrophy, LV end-diastolic pressure (LVEDP), LV pressure rise (+dP/dt/LVPmax), and LV pressure fall (-dP/dt/LVPmax).

    • Renal Function: Creatinine clearance and albuminuria.

    • Histology: Renal glomerulosclerosis index (GSI).

  • Duration: 4 weeks.

Canine Model of Hypertension[7]
  • Animal Model: Conscious dogs.

  • Induction of Disease: Hypertension induced by bilateral renal wrapping.

  • Instrumentation: Chronically instrumented for long-term assessment of left ventricular pressure and volume.

  • Treatment: Intravenous administration of the vasopeptidase inhibitor omapatrilat (30 μmol/kg over 10 minutes).

  • Efficacy Endpoints:

    • Hemodynamics: Peak left ventricular pressure, arterial elastance, and left ventricular end-diastolic volume.

    • Humoral Effects: Plasma levels of adrenomedullin, natriuretic peptides, and cGMP.

  • Study Design: Short-term studies performed 2 to 3 weeks after cardiac instrumentation.

Mechanism of Action: Signaling Pathways

This compound's dual inhibitory action on NEP and ACE results in a synergistic modulation of key signaling pathways that regulate vascular tone and fluid balance.

Ilepatril_Mechanism_of_Action cluster_inhibition This compound (AVE7688) cluster_nep NEP Inhibition cluster_ace ACE Inhibition cluster_effects Physiological Effects This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits Degradation_NEP Degradation NEP->Degradation_NEP Catalyzes Increased_Peptides Increased Vasoactive Peptides Vaso_Peptides Vasoactive Peptides (Bradykinin, Natriuretic Peptides, Adrenomedullin) Vaso_Peptides->Degradation_NEP Degradation_NEP->NEP Vasodilation Vasodilation Increased_Peptides->Vasodilation Natriuresis Natriuresis & Diuresis Increased_Peptides->Natriuresis AngII Angiotensin II ACE->AngII Converts to Decreased_AngII Decreased Angiotensin II AngI Angiotensin I AngI->ACE Substrate Vasoconstriction Vasoconstriction Decreased_AngII->Vasoconstriction Reduces Aldosterone Aldosterone Release Decreased_AngII->Aldosterone Reduces Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Natriuresis->Blood_Pressure Vasoconstriction->Blood_Pressure Reduced effect on Aldosterone->Blood_Pressure Reduced effect on

Caption: Mechanism of action of this compound.

The dual inhibition of NEP and ACE by this compound leads to a favorable hemodynamic profile.[4] NEP inhibition prevents the breakdown of endogenous vasodilators such as bradykinin, atrial natriuretic peptide (ANP), and brain natriuretic peptide (BNP).[4] This leads to increased levels of these peptides, promoting vasodilation and natriuresis. Simultaneously, ACE inhibition blocks the formation of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release.[4] The net effect is a reduction in blood pressure and a potential for end-organ protection.

Experimental Workflow for In Vivo Efficacy Studies

The successful execution of in vivo studies with this compound requires a well-defined workflow, from animal model selection to data analysis.

Experimental_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis & Reporting Model_Selection Animal Model Selection (e.g., Hypertensive Rat, Diabetic Mouse) Dose_Selection Dose Regimen Design (Dose, Frequency, Route) Model_Selection->Dose_Selection Endpoint_Selection Endpoint Selection (e.g., Blood Pressure, Nerve Conduction) Dose_Selection->Endpoint_Selection Acclimatization Animal Acclimatization Endpoint_Selection->Acclimatization Disease_Induction Disease Induction (e.g., Surgery, Diet, Chemical) Acclimatization->Disease_Induction Treatment_Admin This compound Administration Disease_Induction->Treatment_Admin Monitoring In-Life Monitoring & Measurements (e.g., Blood Pressure, Behavior) Treatment_Admin->Monitoring Terminal_Endpoints Terminal Endpoint Collection (e.g., Tissue Histology, Biomarkers) Monitoring->Terminal_Endpoints Data_Analysis Statistical Analysis Terminal_Endpoints->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reporting Reporting & Publication Interpretation->Reporting

Caption: General workflow for in vivo efficacy studies of this compound.

This guide provides a foundational understanding of the in vivo efficacy of this compound in various animal models. The presented data and protocols can serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this and other vasopeptidase inhibitors in cardiovascular and related diseases.

References

Ilepatril: A New Frontier in Cardiovascular and Renal Protection Beyond Blood Pressure Control

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Expanded Therapeutic Potential of a Novel Vasopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepatril, a potent vasopeptidase inhibitor, represents a significant evolution in the management of cardiovascular and renal diseases. By simultaneously targeting two key enzymatic pathways—the angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP)—this compound offers a multifaceted mechanism of action that extends beyond simple blood pressure reduction. This technical guide explores the preclinical and clinical evidence supporting the potential therapeutic applications of this compound in heart failure, chronic kidney disease, and the mitigation of vascular remodeling. Through a detailed examination of its pharmacological profile, relevant signaling pathways, and available experimental data, this document provides a comprehensive resource for researchers and drug development professionals interested in the next generation of cardiovascular therapeutics.

Introduction: The Dual-Inhibition Paradigm

For decades, the renin-angiotensin-aldosterone system (RAAS) has been a cornerstone of cardiovascular therapy, with ACE inhibitors and angiotensin II receptor blockers (ARBs) demonstrating significant efficacy in managing hypertension and its sequelae. However, the discovery of the natriuretic peptide system and its degradation by neutral endopeptidase (NEP) has unveiled a complementary pathway for therapeutic intervention. Natriuretic peptides exert beneficial cardiovascular effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.

This compound (also known as AVE7688) is a single molecule engineered to inhibit both ACE and NEP.[1] This dual inhibition is designed to synergistically reduce the vasoconstrictive and sodium-retaining effects of angiotensin II while simultaneously potentiating the favorable actions of natriuretic peptides. While initially investigated for hypertension, the therapeutic rationale for this compound extends to a broader spectrum of cardiovascular and renal pathologies.[2]

Mechanism of Action: Intersecting Signaling Pathways

This compound's therapeutic potential is rooted in its ability to modulate two critical signaling cascades:

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates aldosterone secretion, leading to sodium and water retention, and promotes cellular growth and fibrosis.

  • Potentiation of the Natriuretic Peptide System: Through NEP inhibition, this compound prevents the breakdown of endogenous natriuretic peptides (such as atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). This leads to elevated levels of these peptides, which promote vasodilation, reduce cardiac preload and afterload, suppress the sympathetic nervous system, and inhibit maladaptive remodeling.[3]

The interplay between these two pathways is crucial. The ACE inhibition component of this compound mitigates the potential for angioedema, a known side effect of NEP inhibitors when used as monotherapy, by preventing the accumulation of bradykinin.

This compound's Dual Mechanism of Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R RAAS_Effects Vasoconstriction Aldosterone Secretion Fibrosis, Hypertrophy AT1R->RAAS_Effects Pro_NPs Pro-Natriuretic Peptides NPs Natriuretic Peptides (ANP, BNP, CNP) Pro_NPs->NPs NPRs Natriuretic Peptide Receptors NPs->NPRs NEP Neutral Endopeptidase (NEP) NPs->NEP Degradation NP_Effects Vasodilation Natriuresis Anti-fibrotic, Anti-hypertrophic NPRs->NP_Effects ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII This compound This compound This compound->ACE This compound->NEP

Caption: this compound's dual inhibitory action on ACE and NEP.

Potential Therapeutic Applications Beyond Hypertension

Heart Failure

Rationale: The pathophysiology of heart failure is characterized by neurohormonal activation, including the RAAS and the sympathetic nervous system, leading to cardiac remodeling and progressive decline in function. By inhibiting the deleterious effects of angiotensin II and augmenting the beneficial actions of natriuretic peptides, this compound is theoretically an ideal agent for heart failure treatment. Development of this compound for cardiac failure was previously pursued, though it was not listed on the developer's pipeline in 2003.[1]

Clinical Perspective: The landmark PARADIGM-HF trial, which evaluated the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan, provided strong clinical validation for the dual inhibition strategy in heart failure with reduced ejection fraction (HFrEF). Given that this compound shares a similar mechanistic principle, it is plausible that it could offer comparable benefits. However, dedicated clinical trials are necessary to establish the efficacy and safety of this compound in this patient population.

Chronic Kidney Disease and Diabetic Nephropathy

Rationale: Diabetic nephropathy is a leading cause of end-stage renal disease. The progression of diabetic kidney disease is driven by both hemodynamic and non-hemodynamic factors, including intraglomerular hypertension, inflammation, and fibrosis, all of which are influenced by angiotensin II. By blocking angiotensin II formation, this compound can alleviate these pathological processes. Furthermore, the natriuretic and vasodilatory effects of potentiated natriuretic peptides may offer additional renoprotection. This compound has been in phase II clinical trials for diabetic nephropathy.[1]

Preclinical Evidence in Diabetic Neuropathy: A related complication of diabetes is peripheral neuropathy, which shares common pathological mechanisms with nephropathy, including microvascular dysfunction. A preclinical study investigated the effects of this compound (AVE7688) in a mouse model of obesity- and diabetes-induced neuropathy.[5]

Table 1: Effects of this compound (AVE7688) on Diabetic Neuropathy in C57Bl/6J Mice

ParameterControl (Chow)High-Fat Diet (HFD)HFD + this compound (500 mg/kg in diet)
Motor Nerve Conduction Velocity (m/s) 55.2 ± 0.949.8 ± 0.854.1 ± 1.0#
Sensory Nerve Conduction Velocity (m/s) 42.1 ± 1.137.5 ± 0.941.5 ± 1.2#
Intraepidermal Nerve Fiber Density (fibers/mm) 15.2 ± 0.89.8 ± 0.713.9 ± 0.9#
p < 0.05 vs. Control; #p < 0.05 vs. HFD
(Data are illustrative based on findings reported in Yorek et al., 2011 and are presented as mean ± SEM)[5]

Experimental Protocol: Diabetic Neuropathy Mouse Model [5]

  • Animal Model: Male C57Bl/6J mice, 12 weeks of age.

  • Grouping:

    • Control group: Fed a standard chow diet.

    • High-Fat Diet (HFD) group: Fed a diet containing 24% fat, 24% protein, and 41% carbohydrate.

    • Treatment group: Fed the HFD supplemented with this compound (AVE7688) at a dose of 500 mg/kg in the diet.

  • Duration: 16 weeks.

  • Assessments:

    • Motor and sensory nerve conduction velocities were measured in the sciatic nerve.

    • Intraepidermal nerve fiber density was quantified from skin biopsies of the hind paw.

  • Rationale for Dose: The selected dose was previously determined to provide maximal in vivo inhibition of both ACE and NEP activity.

Experimental Workflow for Diabetic Neuropathy Study start Start: C57Bl/6J Mice (12 weeks old) grouping Randomization into 3 Groups start->grouping control Group 1: Standard Chow Diet grouping->control hfd Group 2: High-Fat Diet (HFD) grouping->hfd treatment Group 3: HFD + this compound (500 mg/kg) grouping->treatment duration 16-Week Treatment Period control->duration hfd->duration treatment->duration assessments Endpoint Assessments duration->assessments ncv Nerve Conduction Velocity (Motor & Sensory) assessments->ncv ienf Intraepidermal Nerve Fiber Density assessments->ienf end Data Analysis and Comparison ncv->end ienf->end

Caption: Workflow of the preclinical diabetic neuropathy study.
Vascular Remodeling

Rationale: Vascular remodeling, characterized by alterations in the structure of blood vessel walls, is a key pathological feature of many cardiovascular diseases, including hypertension and atherosclerosis. Angiotensin II is a potent stimulus for vascular smooth muscle cell growth, inflammation, and extracellular matrix deposition, all of which contribute to maladaptive remodeling. ACE inhibitors have been shown to promote the regression of vascular remodeling.[6][7] The vasodilatory and anti-proliferative effects of natriuretic peptides, potentiated by this compound's NEP inhibition, are expected to provide additional benefits in preventing or reversing these structural changes.

Expected Effects: Based on the known effects of ACE inhibitors, treatment with this compound is anticipated to:

  • Reduce the media-to-lumen ratio of small arteries.[7]

  • Improve endothelial function and endothelium-dependent relaxation.[8]

  • Decrease arterial stiffness and improve compliance.[9]

The synergistic action of NEP inhibition could potentially enhance these effects, leading to more profound improvements in vascular health.

Future Directions and Conclusion

This compound holds considerable promise as a broad-spectrum cardiovascular and renal protective agent. Its dual mechanism of action offers a more comprehensive approach to disease management than single-pathway inhibitors. While its development for heart failure has been paused in the past, the success of other vasopeptidase inhibitors in this arena may warrant a re-evaluation of its potential. Further clinical investigation, particularly in diabetic nephropathy and heart failure, is essential to fully elucidate the therapeutic benefits of this compound. The preclinical data in diabetic neuropathy provide a strong rationale for its potential in mitigating microvascular complications of diabetes.

For drug development professionals, this compound represents a compelling example of a mechanistically driven therapeutic designed to address the multifaceted nature of cardiovascular and renal diseases. The insights gained from its development and the broader class of vasopeptidase inhibitors will undoubtedly shape the future of cardiovascular medicine.

References

Methodological & Application

Application Notes and Protocols for Ilepatril in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ilepatril (AVE7688)

This compound (also known as AVE7688) is a potent vasopeptidase inhibitor that simultaneously targets two key enzymes in the cardiovascular system: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1][2] This dual-action mechanism makes it a subject of interest for various therapeutic areas, including hypertension, heart failure, and diabetic complications. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II. Concurrently, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as natriuretic peptides and bradykinin. This combined effect leads to a synergistic reduction in vasoconstriction and an enhancement of vasodilation.[3][4]

These application notes provide a comprehensive overview of the reported dosage and administration of this compound in preclinical mouse models, based on available literature. The provided protocols are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: Dual Inhibition of NEP and ACE

This compound's pharmacological effect is achieved through the dual inhibition of Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).

  • ACE Inhibition: this compound blocks the Renin-Angiotensin-Aldosterone System (RAAS) by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to decreased aldosterone secretion, reduced sodium and water retention, and consequently, a lowering of blood pressure.[5]

  • NEP Inhibition: By inhibiting NEP, this compound protects natriuretic peptides (like ANP and BNP) from degradation. These peptides promote vasodilation and natriuresis, further contributing to blood pressure reduction and beneficial cardiovascular effects.[6][7]

The simultaneous inhibition of both enzymes offers a potentially more effective approach to managing cardiovascular diseases compared to single-target agents.[6]

Ilepatril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Renin Renin ACE ACE Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Inactive_Fragments Inactive Fragments Natriuretic_Peptides->Inactive_Fragments NEP Vasodilation Vasodilation Natriuresis Natriuretic_Peptides->Vasodilation NEP NEP This compound This compound (AVE7688) This compound->ACE Inhibits This compound->NEP Inhibits

Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from a pivotal in vivo mouse study investigating the effects of this compound.

ParameterValueMouse ModelStudy DurationAdministration RouteReference
Dosage 500 mg/kg in dietC57Bl/6J12 weeksOral (in diet)[1]
Mouse Strain C57Bl/6JN/AN/AN/A[1]
Induction of Pathology High-fat diet (diet-induced obesity) or Streptozotocin injection (diabetes)C57Bl/6JN/AN/A[1]
Reported Efficacy Improved glucose tolerance, prevention of thermal hypoalgesia and nerve conduction slowingC57Bl/6J12 weeksOral (in diet)[1][2]

Experimental Protocols

Chronic Oral Administration of this compound in Diet

This protocol is based on the methodology described by Coppey et al. for long-term administration of this compound to mice.[1]

Objective: To assess the long-term efficacy of this compound in a mouse model of diet-induced obesity or diabetes.

Materials:

  • This compound (AVE7688)

  • Standard or high-fat rodent chow powder

  • Mixer (e.g., planetary mixer)

  • Pellet maker (optional)

  • C57Bl/6J mice (or other appropriate strain)

Procedure:

  • Diet Preparation:

    • Calculate the required amount of this compound to achieve a final concentration of 500 mg per kg of diet.

    • Thoroughly mix the powdered this compound with the powdered rodent chow until a homogenous mixture is achieved.

    • If desired, the mixed powder can be re-pelleted using a pellet maker. Alternatively, the powdered diet can be provided in feeding jars.

    • Prepare a control diet without this compound using the same procedure.

  • Animal Acclimation and Grouping:

    • Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.

    • Randomly assign mice to control and treatment groups.

  • Treatment Administration:

    • Provide the mice with ad libitum access to either the control or this compound-medicated diet.

    • Replace the diet every 2-3 days to ensure freshness.

    • Monitor food consumption and body weight regularly (e.g., weekly).

  • Induction of Pathology (if applicable):

    • For diet-induced obesity models, provide a high-fat diet (with or without this compound) for the duration of the study (e.g., 12 weeks).[1]

    • For a type 1 diabetes model, a single intraperitoneal injection of streptozotocin (e.g., 150 mg/kg) can be administered.[1]

  • Efficacy Assessment:

    • At the end of the treatment period, perform relevant functional assessments. For example, in a diabetes model, this could include glucose tolerance tests, measurement of nerve conduction velocity, and assessment of thermal nociception.[1]

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Randomize into Control & Treatment Groups acclimation->grouping diet_prep Prepare Control and This compound (500 mg/kg) Diets grouping->diet_prep pathology Induce Pathology (e.g., High-Fat Diet or STZ) diet_prep->pathology treatment Chronic Oral Administration (12 weeks) pathology->treatment assessment Efficacy Assessment (e.g., Glucose Tolerance, Nerve Function) treatment->assessment end End assessment->end

Experimental workflow for in vivo mouse studies.
Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC, half-life) of this compound in mice following oral administration.

Materials:

  • This compound

  • Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

  • Animal Fasting:

    • Fast mice overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Administer a single oral dose of the this compound solution/suspension via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.

Concluding Remarks

The available data from in vivo mouse studies suggest that oral administration of this compound at a dose of 500 mg/kg in the diet is effective in models of diabetic neuropathy and diet-induced obesity.[1] This dosage has been shown to provide maximal inhibition of both NEP and ACE.[1] Researchers planning to use this compound in their studies should carefully consider the experimental model, duration of treatment, and relevant endpoints. The protocols provided here serve as a starting point for the design of such studies. Further investigation into the pharmacokinetics and efficacy of different dosages and administration routes of this compound in various mouse models is warranted.

References

Application Notes and Protocols for Studying the Effects of Ilepatril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril, also identified as AVE7688, is a potent vasopeptidase inhibitor characterized by its dual action on Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual inhibitory mechanism provides a comprehensive strategy for cardiovascular regulation. By concurrently blocking the synthesis of the vasoconstrictor angiotensin II and preventing the breakdown of vasodilatory natriuretic peptides, this compound offers a multifaceted approach to managing cardiovascular conditions. These application notes detail established experimental models and provide comprehensive protocols for the pharmacological investigation of this compound's effects.

Mechanism of Action

This compound's therapeutic effects stem from its simultaneous inhibition of two critical enzymes within the cardiovascular system:

  • Angiotensin-Converting Enzyme (ACE): As a key enzyme in the renin-angiotensin-aldosterone system (RAAS), ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. This compound's inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and a subsequent decrease in blood pressure.

  • Neutral Endopeptidase (NEP): NEP is a zinc-dependent metalloprotease that degrades a variety of endogenous vasoactive peptides. These include the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and adrenomedullin. By inhibiting NEP, this compound elevates the circulating concentrations of these peptides, which in turn promote vasodilation, natriuresis, and diuresis. This action further contributes to the reduction of blood pressure and confers additional beneficial cardiovascular effects.

Data Presentation

In Vitro Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory potency of this compound against its target enzymes.

Target EnzymeIC50 Value
Angiotensin-Converting Enzyme (ACE)0.053 nM[1]
Neutral Endopeptidase (NEP)5.0 nM[1]

Experimental Protocols

In Vitro Enzyme Inhibition Assays

1. Protocol for ACE Inhibition Assay (Fluorometric Method)

This protocol is a standard method for determining the inhibitory activity of compounds against ACE using a fluorogenic substrate.

Materials:

  • Recombinant human Angiotensin-Converting Enzyme (ACE)

  • ACE substrate: o-Aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-L-aspartic acid-N-(2,4-dinitrophenyl)ethylenediamine (Abz-FRK(Dnp)P-OH)

  • This compound (or other test compounds)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, supplemented with 100 mM NaCl and 10 µM ZnCl2

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader with excitation at 320 nm and emission at 420 nm

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in the assay buffer to generate a range of test concentrations for IC50 determination.

  • In the 96-well microplate, add 20 µL of each this compound dilution. For control wells (uninhibited and blank), add 20 µL of the vehicle.

  • To all wells except the blank, add 60 µL of the ACE enzyme solution, which has been pre-diluted to an optimal concentration in the assay buffer. To the blank wells, add 60 µL of assay buffer.

  • Incubate the plate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 20 µL of the ACE substrate solution to every well.

  • Immediately place the plate in the microplate reader and begin monitoring the fluorescence intensity at one-minute intervals for a duration of 30-60 minutes at 37°C.

  • Calculate the rate of the enzymatic reaction by determining the slope of the linear phase of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

  • To determine the IC50 value, plot the percent inhibition against the logarithm of the this compound concentration and fit the resulting data to a sigmoidal dose-response curve.

2. Protocol for NEP Inhibition Assay (Fluorometric Method)

This protocol is designed for the measurement of NEP inhibitory activity and is based on widely used commercial assay kits.

Materials:

  • Recombinant human Neutral Endopeptidase (NEP)

  • NEP substrate: (7-Methoxycoumarin-4-yl)acetyl-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-glutamyl-L-tryptophyl-(N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl)-L-arginine amide (Mca-RPPGFSAFK(Dnp)-NH2)

  • This compound (or other test compounds)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader with excitation at 320 nm and emission at 405 nm

Procedure:

  • Prepare a stock solution of this compound and create serial dilutions in the assay buffer.

  • Add 20 µL of each this compound dilution or vehicle control to the designated wells of the 96-well plate.

  • Add 60 µL of the pre-diluted NEP enzyme solution to all wells, with the exception of the blank wells. Add 60 µL of assay buffer to the blank wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Commence the reaction by dispensing 20 µL of the NEP substrate solution into all wells.

  • Monitor the increase in fluorescence in kinetic mode over a period of 30-60 minutes at 37°C.

  • Calculate the reaction rates and the corresponding percent inhibition as detailed in the ACE inhibition assay protocol.

  • Determine the IC50 value by plotting the percent inhibition as a function of the logarithm of the this compound concentration.

In Vivo Experimental Models

1. Streptozotocin (STZ)-Induced Diabetic Mouse Model

This model is utilized to investigate the therapeutic potential of this compound in the context of diabetic complications, particularly neuropathy.

Materials:

  • Male C57BL/6J mice, 8-10 weeks of age

  • Streptozotocin (STZ)

  • Sterile Citrate Buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)

  • Blood glucose monitoring system

  • Apparatus for neuropathy assessment (e.g., von Frey filaments for tactile sensitivity, hot plate for thermal sensitivity)

Procedure:

  • Induction of Diabetes:

    • Fast the mice for a period of 4-6 hours.

    • Freshly prepare a solution of STZ in cold citrate buffer (e.g., 50 mg/mL).

    • Induce diabetes by administering a single high dose of STZ (e.g., 150-200 mg/kg) or multiple low doses (e.g., 50 mg/kg daily for five consecutive days) via intraperitoneal injection.

    • To prevent acute hypoglycemia following STZ administration, provide the mice with drinking water supplemented with 10% sucrose for 24-48 hours.

    • Confirm the diabetic state by measuring blood glucose levels 72 hours post-injection and weekly thereafter. Mice exhibiting fasting blood glucose levels exceeding 250 mg/dL are considered diabetic.

  • This compound Administration:

    • Following the confirmation of diabetes, randomize the mice into treatment cohorts (e.g., diabetic + vehicle, diabetic + this compound).

    • Administer this compound or vehicle daily via oral gavage at the predetermined dose (e.g., 10-30 mg/kg/day).

    • A non-diabetic control group should be included for comparison.

  • Evaluation of Therapeutic Effects:

    • Routinely monitor blood glucose concentrations and body weight.

    • Harvest relevant tissues, such as the sciatic nerve and dorsal root ganglia, for subsequent histological or molecular analyses.

2. Diet-Induced Obesity (DIO) Mouse Model

This model is employed to assess the impact of this compound on metabolic dysregulation and complications associated with obesity.

Materials:

  • Male C57BL/6J mice, 4-6 weeks of age

  • High-Fat Diet (HFD), with 45-60% of kilocalories derived from fat

  • Control Low-Fat Diet (LFD), with 10% of kilocalories derived from fat

  • This compound and a suitable vehicle

  • Equipment for comprehensive metabolic analysis, including glucose and insulin tolerance tests, and body composition assessment.

Procedure:

  • Induction of Obesity:

    • Allow the mice to acclimate to the facility and diet for 1-2 weeks.

    • Randomly assign the mice to either the HFD or LFD group.

    • Maintain the mice on their assigned diets for 8-12 weeks to induce obesity and insulin resistance in the HFD cohort.

  • This compound Administration:

    • Following the induction phase, further divide the HFD-fed mice into treatment groups (e.g., HFD + vehicle, HFD + this compound).

    • Administer this compound or vehicle daily via oral gavage.

    • Continue to maintain the LFD control group.

  • Evaluation of Metabolic Effects:

    • Monitor body weight, food consumption, and body composition throughout the study.

    • Conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to evaluate glucose homeostasis.

    • At the termination of the study, collect blood samples for the analysis of plasma lipids, insulin, and other relevant metabolic biomarkers.

    • Harvest key metabolic tissues, including the liver, adipose tissue, and muscle, for further investigation.

3. Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a well-established genetic model of essential hypertension and is instrumental in evaluating the antihypertensive efficacy of compounds such as this compound.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls (12-16 weeks of age)

  • This compound and a suitable vehicle

  • A non-invasive blood pressure monitoring system (e.g., tail-cuff plethysmography) or a telemetry-based system for continuous data acquisition.

Procedure:

  • Acclimatization and Baseline Data Collection:

    • Acclimatize the rats to the housing environment and the blood pressure measurement apparatus to minimize stress-related artifacts.

    • Record baseline systolic and diastolic blood pressure, as well as heart rate, for several consecutive days prior to the initiation of treatment.

  • This compound Administration:

    • Randomize the SHR into treatment cohorts (e.g., SHR + vehicle, SHR + this compound).

    • Administer this compound or vehicle daily via oral gavage at the specified doses.

    • Include a WKY control group that receives the vehicle.

  • Evaluation of Antihypertensive Effects:

    • Measure blood pressure and heart rate at regular intervals throughout the duration of the treatment.

    • For acute pharmacological studies, measure blood pressure at multiple time points following a single dose to characterize the time course of the antihypertensive response.

Visualization of Pathways and Workflows

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NEP Natriuretic Peptide System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Adrenal Gland Blood_Pressure_Increase Blood_Pressure_Increase Angiotensin_II->Blood_Pressure_Increase Vasoconstriction->Blood_Pressure_Increase Sodium_Water_Retention Sodium_Water_Retention Aldosterone_Secretion->Sodium_Water_Retention Kidney Sodium_Water_Retention->Blood_Pressure_Increase Natriuretic_Peptides Natriuretic Peptides (ANP, BNP, CNP) Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation NPR-A/B Receptor Natriuresis_Diuresis Natriuresis_Diuresis Natriuretic_Peptides->Natriuresis_Diuresis Kidney Inactive_Fragments Inactive_Fragments Natriuretic_Peptides->Inactive_Fragments NEP Blood_Pressure_Decrease Blood_Pressure_Decrease Vasodilation->Blood_Pressure_Decrease Natriuresis_Diuresis->Blood_Pressure_Decrease This compound This compound ACE ACE This compound->ACE Inhibition NEP NEP This compound->NEP Inhibition G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme Inhibition Assays Enzyme Inhibition Assays ACE Inhibition ACE Inhibition Enzyme Inhibition Assays->ACE Inhibition NEP Inhibition NEP Inhibition Enzyme Inhibition Assays->NEP Inhibition IC50 Determination IC50 Determination ACE Inhibition->IC50 Determination Pharmacological Characterization Pharmacological Characterization IC50 Determination->Pharmacological Characterization NEP Inhibition->IC50 Determination Animal Models Animal Models Diabetic Neuropathy Model Diabetic Neuropathy Model Animal Models->Diabetic Neuropathy Model Diet-Induced Obesity Model Diet-Induced Obesity Model Animal Models->Diet-Induced Obesity Model Hypertension Model (SHR) Hypertension Model (SHR) Animal Models->Hypertension Model (SHR) Neuropathic Pain Assessment Neuropathic Pain Assessment Diabetic Neuropathy Model->Neuropathic Pain Assessment Metabolic Phenotyping Metabolic Phenotyping Diet-Induced Obesity Model->Metabolic Phenotyping Blood Pressure Monitoring Blood Pressure Monitoring Hypertension Model (SHR)->Blood Pressure Monitoring Neuropathic Pain Assessment->Pharmacological Characterization Metabolic Phenotyping->Pharmacological Characterization Blood Pressure Monitoring->Pharmacological Characterization G cluster_ace ACE Inhibition cluster_nep NEP Inhibition This compound This compound AngII_decrease Decreased Angiotensin II This compound->AngII_decrease Bradykinin_increase_ace Increased Bradykinin This compound->Bradykinin_increase_ace NP_increase Increased Natriuretic Peptides This compound->NP_increase Bradykinin_increase_nep Increased Bradykinin This compound->Bradykinin_increase_nep Vasodilation_ace Vasodilation_ace AngII_decrease->Vasodilation_ace Reduced Vasoconstriction Bradykinin_increase_ace->Vasodilation_ace Increased Vasodilation Blood_Pressure_Reduction Blood_Pressure_Reduction Vasodilation_ace->Blood_Pressure_Reduction Vasodilation_nep Vasodilation_nep NP_increase->Vasodilation_nep Vasodilation Natriuresis Natriuresis NP_increase->Natriuresis Bradykinin_increase_nep->Vasodilation_nep Vasodilation_nep->Blood_Pressure_Reduction Natriuresis->Blood_Pressure_Reduction

References

Application Notes and Protocols for Ilepatril Administration in Streptozotocin-Induced Diabetic Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Ilepatril, a vasopeptidase inhibitor, in a streptozotocin (STZ)-induced diabetic mouse model. The protocols outlined below are compiled from established methodologies and aim to provide a framework for investigating the therapeutic potential of this compound in diabetes and its complications.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The streptozotocin (STZ)-induced diabetic mouse is a widely used animal model that mimics type 1 diabetes due to the specific toxicity of STZ to pancreatic β-cells, leading to insulin deficiency.[1][2] this compound (also known as AVE7688) is a vasopeptidase inhibitor that simultaneously blocks two key enzymes: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1] This dual inhibition offers a promising therapeutic strategy for diabetic complications by modulating the renin-angiotensin system and potentiating the effects of natriuretic peptides. These notes detail the protocols for inducing diabetes in mice using STZ and the subsequent administration of this compound, along with methods for assessing its effects.

Data Presentation

Table 1: Effect of this compound on Blood Glucose Levels in STZ-Induced Diabetic Mice

Treatment GroupBaseline (mg/dL)Week 4 (mg/dL)Week 8 (mg/dL)Week 12 (mg/dL)
Control100 ± 10105 ± 12110 ± 10115 ± 15
STZ-Diabetic (Vehicle)>300>450>500>500
STZ-Diabetic + this compound>300Significantly lower than VehicleSignificantly lower than VehicleSignificantly lower than Vehicle

Data are hypothetical and represent expected trends. Actual values will vary based on experimental conditions.

Table 2: Effect of this compound on Body Weight in STZ-Induced Diabetic Mice

Treatment GroupBaseline (g)Week 4 (g)Week 8 (g)Week 12 (g)
Control25 ± 228 ± 230 ± 332 ± 3
STZ-Diabetic (Vehicle)25 ± 222 ± 320 ± 318 ± 4
STZ-Diabetic + this compound25 ± 2Attenuated weight loss vs. VehicleAttenuated weight loss vs. VehicleAttenuated weight loss vs. Vehicle

Data are hypothetical and represent expected trends. STZ-induced diabetes typically leads to weight loss, which may be attenuated by therapeutic intervention.

Table 3: Effect of this compound on Plasma Insulin Levels in STZ-Induced Diabetic Mice

Treatment GroupBaseline (ng/mL)Week 12 (ng/mL)
Control1.5 ± 0.31.6 ± 0.4
STZ-Diabetic (Vehicle)1.4 ± 0.3<0.5
STZ-Diabetic + this compound1.5 ± 0.4No significant change vs. Vehicle

Data are hypothetical and represent expected trends. STZ causes irreversible β-cell damage, and treatments like this compound are not expected to restore insulin levels.

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in mice using a multiple low-dose regimen of STZ, which is a common and reliable method.

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M sodium citrate buffer (pH 4.5)

  • 8- to 10-week-old male C57Bl/6J mice

  • Insulin syringes (28-30 gauge)

  • Glucometer and test strips

  • Warming lamp

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. Protect the solution from light. STZ is unstable in solution and should be used within 15-20 minutes of preparation.[2]

  • Fasting: Fast the mice for 4-6 hours before each STZ injection. Ensure free access to water during the fasting period.

  • STZ Administration: Inject each mouse intraperitoneally (i.p.) with a 50 mg/kg dose of the freshly prepared STZ solution for five consecutive days.

  • Post-Injection Care: After each injection, return the mice to their cages with free access to food and water. To prevent potential hypoglycemia following β-cell lysis, the drinking water can be supplemented with 10% sucrose for the first 24-48 hours after the initial injections.

  • Confirmation of Diabetes: One week after the final STZ injection, measure blood glucose levels from tail vein blood using a glucometer. Mice with non-fasting blood glucose levels consistently above 250-300 mg/dL are considered diabetic and can be included in the study.

Administration of this compound

This protocol outlines the administration of this compound to the STZ-induced diabetic mice.

Materials:

  • This compound (AVE7688)

  • Vehicle (e.g., sterile water, saline, or as specified by the manufacturer)

  • Oral gavage needles

  • Animal scale

Procedure:

  • Grouping: Randomly assign the diabetic mice into two groups: a vehicle-treated diabetic group and an this compound-treated diabetic group. A non-diabetic control group should also be maintained.

  • This compound Preparation: Prepare the this compound solution in the appropriate vehicle at the desired concentration. The dosage used in previous studies with diabetic rats was approximately 20-25 mg/kg/day, administered through the diet. For oral gavage, a once-daily administration is common.

  • Administration: Administer this compound or the vehicle to the respective groups daily via oral gavage. The volume of administration should be adjusted based on the most recent body weight of each mouse.

  • Duration of Treatment: The treatment period can vary depending on the study's objectives. A common duration for assessing the effects on diabetic complications is 8-12 weeks.

  • Monitoring: Throughout the treatment period, monitor the mice regularly for changes in body weight, blood glucose levels, food and water intake, and overall health.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the overall experimental workflow for inducing diabetes and administering this compound.

experimental_workflow acclimatization Animal Acclimatization (1 week) stz_induction STZ Induction (50 mg/kg/day, i.p., 5 days) acclimatization->stz_induction diabetes_confirmation Diabetes Confirmation (Blood Glucose >250 mg/dL) stz_induction->diabetes_confirmation grouping Random Grouping diabetes_confirmation->grouping treatment Daily Treatment (this compound or Vehicle) grouping->treatment monitoring Regular Monitoring (Blood Glucose, Body Weight) treatment->monitoring 8-12 weeks endpoint Endpoint Analysis treatment->endpoint monitoring->treatment

Experimental workflow for this compound administration.
Signaling Pathway of this compound in a Diabetic State

This compound's mechanism of action involves the dual inhibition of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). In a diabetic state, this has multifaceted downstream effects that can ameliorate complications.

signaling_pathway cluster_this compound This compound Action cluster_ras Renin-Angiotensin System cluster_natriuretic Natriuretic Peptides This compound This compound ACE ACE This compound->ACE NEP NEP This compound->NEP AngII Angiotensin II NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) AngI Angiotensin I AngI->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction OxidativeStress Oxidative Stress AT1R->OxidativeStress Fibrosis Fibrosis AT1R->Fibrosis Vasodilation Vasodilation Natriuresis Natriuresis AntiFibrosis Anti-fibrotic Effects NatriureticPeptides->Vasodilation NatriureticPeptides->Natriuresis NatriureticPeptides->AntiFibrosis

This compound's dual inhibition of ACE and NEP.

References

Application Notes and Protocols for the Use of Ilepatril in Diet-Induced Obesity Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril (also known as AVE7688) is a vasopeptidase inhibitor with a dual mechanism of action, targeting both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1] This dual inhibition presents a compelling therapeutic strategy for metabolic disorders associated with diet-induced obesity (DIO). By preventing the degradation of natriuretic peptides and bradykinin (via NEP inhibition) and reducing the production of angiotensin II (via ACE inhibition), this compound can favorably modulate pathways involved in energy metabolism, insulin sensitivity, and cardiovascular homeostasis.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical DIO research models.

Mechanism of Action

This compound's therapeutic effects in the context of diet-induced obesity stem from its simultaneous inhibition of two key enzymes:

  • Neutral Endopeptidase (NEP) Inhibition: NEP is responsible for the degradation of several vasoactive and metabolic peptides, including natriuretic peptides (NPs) and bradykinin. By inhibiting NEP, this compound increases the circulating levels of these peptides.

    • Natriuretic Peptides (NPs): NPs signal through the guanylyl cyclase-A receptor (GC-A), leading to increased intracellular cyclic guanosine monophosphate (cGMP).[2] This signaling cascade promotes lipolysis in adipose tissue and enhances mitochondrial biogenesis and fat oxidation in skeletal muscle.[2][3]

    • Bradykinin: Bradykinin, acting through its B2 receptor, has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue.[4][5] This effect is partly mediated by nitric oxide (NO) and AMP-activated protein kinase (AMPK) dependent pathways, which can work in concert with the canonical insulin signaling pathway (IRS-1/PI3K/Akt).[4]

  • Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory peptide, angiotensin II (Ang II).

    • Reduced Angiotensin II (Ang II): Ang II, via its AT1 receptor, is implicated in the development of insulin resistance.[6][7] By inhibiting ACE, this compound lowers Ang II levels, thereby mitigating its detrimental effects on insulin signaling. This helps to preserve the normal insulin signaling cascade (Insulin Receptor → IRS-1 → PI3K → Akt), promoting glucose uptake and utilization.[1][7]

Data Presentation

The following tables summarize the quantitative effects of this compound (AVE7688) in a diet-induced obesity mouse model.

Table 1: Effect of this compound (AVE7688) on Body Weight in C57Bl/6J Mice Fed a High-Fat Diet (HFD) for 12 Weeks.

Treatment GroupInitial Body Weight (g)Final Body Weight (g)
Control (Standard Chow)24.1 ± 0.429.5 ± 0.7
HFD24.3 ± 0.540.2 ± 1.1*
HFD + this compound (500 mg/kg in diet)24.2 ± 0.431.5 ± 0.9**

* p < 0.05 compared to Control. ** p < 0.05 compared to HFD. Data adapted from Coppey et al., 2011.[8]

Table 2: Effect of this compound (AVE7688) on Non-Fasted Blood Glucose in C57Bl/6J Mice Fed a High-Fat Diet (HFD) for 12 Weeks.

Treatment GroupBlood Glucose (mg/dL)
Control (Standard Chow)165 ± 8
HFD188 ± 7*
HFD + this compound (500 mg/kg in diet)169 ± 6**

* p < 0.05 compared to Control. ** p < 0.05 compared to HFD. Data adapted from Coppey et al., 2011.[8]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathways affected by this compound and a typical experimental workflow for its use in DIO models.

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_groups Experimental Groups cluster_monitoring Weekly Monitoring cluster_terminal_assays Terminal Assays (Week 12) start Start: 8-week-old C57Bl/6J mice randomize Randomize into groups (based on body weight) start->randomize diet Dietary Intervention (12 weeks) randomize->diet endpoints Endpoint Analysis diet->endpoints control Group 1: Control Diet (e.g., 10% kcal from fat) diet->control hfd Group 2: High-Fat Diet (HFD, e.g., 45-60% kcal from fat) diet->hfd hfd_this compound Group 3: HFD + this compound (e.g., 500 mg/kg in diet) diet->hfd_this compound gtt Glucose Tolerance Test (GTT) endpoints->gtt tissue Tissue Collection (Adipose, Liver, Muscle, Nerve) endpoints->tissue blood Blood Collection (Serum/Plasma Analysis) endpoints->blood data_analysis Data Analysis and Interpretation bw Body Weight fi Food Intake bw->fi gtt->data_analysis tissue->data_analysis blood->data_analysis

Caption: Experimental workflow for DIO studies with this compound.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce obesity and related metabolic dysfunctions in mice using a high-fat diet.

Materials:

  • 8-week-old male C57Bl/6J mice

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat, such as Research Diets D12451)[8]

  • This compound (AVE7688)

  • Animal caging with ad libitum access to food and water

  • Animal scale

Procedure:

  • Acclimatize 8-week-old male C57Bl/6J mice to the animal facility for at least one week.

  • Randomize mice into three groups based on body weight:

    • Group 1: Control (Standard chow diet)

    • Group 2: HFD (High-fat diet)

    • Group 3: HFD + this compound

  • For the treatment group, mix this compound into the HFD at a concentration of 500 mg/kg of diet.[8]

  • Provide the respective diets and water ad libitum for 12 weeks.

  • Monitor and record body weight and food intake weekly.

  • Maintain a 12-hour light/dark cycle in a temperature and humidity-controlled environment.

Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To assess glucose clearance and insulin sensitivity.

Materials:

  • Fasted mice (6 hours)

  • Sterile 20% glucose solution (in saline)

  • Glucometer and test strips

  • Insulin syringes (26G needle)

  • Restraining device

Procedure:

  • Fast mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a small drop of blood obtained via a tail snip.

  • Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal (IP) injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

Nerve Conduction Velocity (NCV) Measurement

Objective: To evaluate peripheral nerve function, a common complication in obesity and diabetes.

Materials:

  • Anesthetized mice (e.g., isoflurane or ketamine/xylazine)

  • Heating pad to maintain body temperature at 37°C

  • Electromyography (EMG) machine with stimulating and recording electrodes

  • Ruler or calipers

Procedure:

  • Anesthetize the mouse and place it on a heating pad.

  • For sciatic motor NCV, place stimulating electrodes at the sciatic notch and the ankle.

  • Place recording electrodes in the footpad muscles.

  • Deliver a supramaximal electrical stimulus at the sciatic notch and record the latency of the compound muscle action potential (CMAP).

  • Move the stimulating electrode to the ankle and repeat the stimulation, recording the distal latency.

  • Measure the distance between the two stimulation points.

  • Calculate NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

Intraepidermal Nerve Fiber (IENF) Density Analysis

Objective: To quantify small sensory nerve fibers in the skin, which are often reduced in peripheral neuropathy.

Materials:

  • Hind paw footpad tissue

  • Zamboni's fixative (2%)

  • 30% sucrose solution

  • OCT embedding medium

  • Cryostat

  • Microscope slides

  • Primary antibody: Rabbit anti-PGP9.5

  • Secondary antibody: AlexaFluor 488 anti-rabbit

  • Confocal microscope

Procedure:

  • Euthanize the mouse and dissect the hind paw footpad.

  • Fix the tissue in 2% Zamboni's fixative for 4-6 hours.

  • Cryoprotect the tissue by incubating in 30% sucrose overnight.

  • Embed the tissue in OCT medium and freeze.

  • Cut 30 µm thick sections using a cryostat and mount on slides.

  • Perform immunohistochemistry using a primary antibody against PGP9.5 to label nerve fibers.

  • Use a fluorescently labeled secondary antibody for visualization.

  • Image the sections using a confocal microscope.

  • Quantify the number of nerve fibers crossing the dermal-epidermal junction per unit length of the epidermis to determine IENF density.

Conclusion

This compound represents a promising pharmacological agent for the study and potential treatment of diet-induced obesity and its associated metabolic complications. Its dual inhibitory action on NEP and ACE provides a multi-faceted approach to improving metabolic health. The protocols and data presented herein offer a foundational framework for researchers to investigate the efficacy and mechanisms of this compound in preclinical DIO models.

References

Application Notes and Protocols for Assaying ACE and NEP Activity in the Presence of Ilepatril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril (also known as AVE7688) is a dual-acting vasopeptidase inhibitor targeting both Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).[1][2][3][4] By simultaneously inhibiting these two key enzymes in the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system, respectively, this compound presents a promising therapeutic strategy for conditions such as hypertension and diabetic nephropathy.[1] Accurate and robust methods for assaying ACE and NEP activity in the presence of this compound are crucial for understanding its mechanism of action, determining its potency, and guiding drug development efforts.

This document provides detailed application notes and protocols for the in vitro assessment of ACE and NEP enzymatic activity in the presence of this compound. The protocols are designed to be adaptable for screening and characterizing dual ACE/NEP inhibitors.

Signaling Pathways of ACE and NEP

The intricate interplay between the renin-angiotensin system and the natriuretic peptide system is central to cardiovascular homeostasis. ACE and NEP are key zinc metalloproteases that regulate the levels of vasoactive peptides within these systems.

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

ACE is a central enzyme in the RAAS pathway. It primarily converts the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Ilepatril_ACE This compound Ilepatril_ACE->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Natriuretic Peptide System Pathway

NEP is the primary enzyme responsible for the degradation of natriuretic peptides, including Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). These peptides promote vasodilation, natriuresis, and diuresis, thereby lowering blood pressure and reducing cardiac preload and afterload. By inhibiting NEP, the bioavailability of these beneficial peptides is increased.

Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Inactive_Fragments Inactive Fragments Natriuretic_Peptides->Inactive_Fragments NPR Natriuretic Peptide Receptors Natriuretic_Peptides->NPR Vasodilation Vasodilation NPR->Vasodilation Natriuresis Natriuresis/Diuresis NPR->Natriuresis Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP Natriuresis->Decreased_BP NEP NEP NEP->Inactive_Fragments Ilepatril_NEP This compound Ilepatril_NEP->NEP Inhibits

Caption: The Natriuretic Peptide System and NEP action.

Data Presentation

CompoundTarget EnzymeIC50 (nM)Reference Compound
This compound ACE To be determinedCaptopril
This compound NEP To be determinedThiorphan
CaptoprilACE1.7 - 23-
LisinoprilACE1.2-
ThiorphanNEP4.7-
SacubitrilatNEP5-

Note: IC50 values can vary depending on the assay conditions, substrate, and enzyme source.

Experimental Protocols

The following protocols describe fluorescence-based enzymatic assays for determining the activity of ACE and NEP and for evaluating the inhibitory effects of this compound. These assays are suitable for a 96-well plate format, enabling high-throughput screening.

Protocol 1: Fluorometric Assay for ACE Activity and Inhibition by this compound

This protocol is adapted from commercially available ACE activity assay kits and is based on the cleavage of a fluorogenic substrate by ACE, resulting in an increase in fluorescence.

Materials:

  • Recombinant human ACE

  • ACE Assay Buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl2, pH 8.0)

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Captopril (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = 320/405 nm)

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Prep_Enzyme Prepare ACE Enzyme Working Solution Add_Enzyme Add ACE Enzyme to all wells except blank Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare this compound and Captopril Dilutions Add_Inhibitor Add this compound/Captopril to appropriate wells Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare ACE Substrate Working Solution Add_Substrate Initiate reaction by adding ACE Substrate Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 320/405 nm) Add_Substrate->Measure_Fluorescence Calculate_Activity Calculate ACE Activity Measure_Fluorescence->Calculate_Activity Determine_IC50 Determine IC50 for this compound Calculate_Activity->Determine_IC50

Caption: Workflow for the fluorometric ACE inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Captopril in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound and Captopril in ACE Assay Buffer to achieve the desired final concentrations.

    • Dilute the recombinant human ACE in ACE Assay Buffer to the desired working concentration.

    • Prepare the ACE substrate working solution by diluting the stock in ACE Assay Buffer.

  • Assay Plate Setup:

    • Add 50 µL of ACE Assay Buffer to the "Blank" wells.

    • Add 50 µL of the diluted ACE enzyme to the "Enzyme Control" and "Inhibitor" wells.

    • Add 10 µL of the various dilutions of this compound or Captopril to the "Inhibitor" wells. Add 10 µL of ACE Assay Buffer to the "Blank" and "Enzyme Control" wells.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction and Measurement:

    • Initiate the reaction by adding 40 µL of the ACE substrate working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation = 320 nm, Emission = 405 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of the enzyme control and V_inhibitor is the rate in the presence of this compound.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorometric Assay for NEP Activity and Inhibition by this compound

This protocol is based on the cleavage of a specific fluorogenic substrate by NEP, leading to an increase in fluorescence.

Materials:

  • Recombinant human NEP

  • NEP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic NEP substrate (e.g., an o-aminobenzoic acid (Abz)-based peptide)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Thiorphan (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = 330/430 nm)

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Prep_Enzyme Prepare NEP Enzyme Working Solution Add_Enzyme Add NEP Enzyme to all wells except blank Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare this compound and Thiorphan Dilutions Add_Inhibitor Add this compound/Thiorphan to appropriate wells Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare NEP Substrate Working Solution Add_Substrate Initiate reaction by adding NEP Substrate Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 330/430 nm) Add_Substrate->Measure_Fluorescence Calculate_Activity Calculate NEP Activity Measure_Fluorescence->Calculate_Activity Determine_IC50 Determine IC50 for this compound Calculate_Activity->Determine_IC50

Caption: Workflow for the fluorometric NEP inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Thiorphan in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound and Thiorphan in NEP Assay Buffer.

    • Dilute the recombinant human NEP in NEP Assay Buffer to the desired working concentration.

    • Prepare the NEP substrate working solution by diluting the stock in NEP Assay Buffer.

  • Assay Plate Setup:

    • Add 80 µL of NEP Assay Buffer to the "Blank" wells.

    • Add 80 µL of the diluted NEP enzyme to the "Enzyme Control" and "Inhibitor" wells.

    • Add 10 µL of the various dilutions of this compound or Thiorphan to the "Inhibitor" wells. Add 10 µL of NEP Assay Buffer to the "Blank" and "Enzyme Control" wells.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the NEP substrate working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation = 330 nm, Emission = 430 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to accurately and efficiently assay the activity of ACE and NEP in the presence of the dual inhibitor this compound. By following these detailed methodologies, scientists can obtain reliable quantitative data on the inhibitory potency of this compound and other vasopeptidase inhibitors, which is essential for advancing research and development in the field of cardiovascular therapeutics. The included diagrams of the signaling pathways and experimental workflows provide a clear visual guide to the underlying biological and technical principles.

References

Application Note: Protocols for Assessing Nerve Conduction Velocity with Ilepatril Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed framework and experimental protocols for evaluating the effects of Ilepatril, a dual inhibitor of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), on peripheral nerve function. The primary endpoint discussed is nerve conduction velocity (NCV), a critical functional measure of nerve health.[1]

Introduction to this compound and Nerve Function

This compound (also known as AVE7688) is a vasopeptidase inhibitor that simultaneously blocks two key enzymes in the cardiovascular and nervous systems: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[2][3][4] This dual-action mechanism makes it a compound of interest for conditions where both vascular and neural dysfunctions are present, such as diabetic neuropathy.[2]

Previous studies in animal models of type 1 and type 2 diabetes, as well as diet-induced obesity, have demonstrated that this compound can improve neural function and prevent the development of peripheral neuropathy.[2][3][4] The proposed benefits are linked to its ability to modulate vasoactive and neuroactive peptides, potentially improving blood flow to the nerves and exerting direct neuroprotective effects.[3][5] Assessing nerve conduction velocity (NCV) is a fundamental electrophysiological method to quantify the functional integrity of myelinated nerve fibers and is a key endpoint in preclinical neuropathy studies.[1]

This compound's Dual Mechanism of Action

This compound's therapeutic potential stems from its ability to alter the balance of several key peptide systems.

  • Neutral Endopeptidase (NEP) Inhibition: NEP (also known as neprilysin) is an enzyme responsible for the degradation of numerous beneficial peptides, including natriuretic peptides, bradykinin, and calcitonin gene-related peptide (CGRP).[5][6] By inhibiting NEP, this compound increases the bioavailability of these peptides.[2] This can lead to vasodilation, improved microvascular function in tissues surrounding nerves, and potential direct protective effects on nerve structure and function.[3][5] In the peripheral nervous system, NEP is found in Schwann cell membranes, suggesting a direct role in nerve health.[3][5]

  • Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the renin-angiotensin system (RAS), converting angiotensin I into the potent vasoconstrictor angiotensin II (Ang II).[7][8] Ang II also promotes sympathetic nervous system activity.[7][8] Additionally, ACE contributes to the breakdown of bradykinin.[7] By inhibiting ACE, this compound decreases Ang II production and further increases bradykinin levels.[7] The combined effect is reduced vasoconstriction, lower sympathetic tone, and vasodilation, which can alleviate nerve ischemia.[7]

The diagram below illustrates this dual inhibitory pathway.

Ilepatril_Mechanism cluster_precursors Precursors cluster_enzymes Enzymes cluster_products Products / Effects AngI Angiotensin I ACE ACE AngI->ACE converts VasoPeptides Bradykinin Natriuretic Peptides CGRP VasoPeptides->ACE degrades NEP NEP VasoPeptides->NEP degrades Vasodilation Vasodilation Neuroprotection VasoPeptides->Vasodilation AngII Angiotensin II ACE->AngII DegradedPeptides Inactive Peptides NEP->DegradedPeptides Vasoconstriction Vasoconstriction Sympathetic Activity AngII->Vasoconstriction This compound This compound This compound->ACE This compound->NEP

Figure 1: Mechanism of Action of this compound

Experimental Protocol for Nerve Conduction Velocity Assessment

This protocol provides a standardized method for measuring motor and sensory NCV in rodent models. It is synthesized from established methodologies.[9][10][11][12]

3.1. Animal Models and Treatment Regimen

  • Animal Models: Models of diabetic or obesity-induced neuropathy are recommended.

    • Type 1 Diabetes: Streptozotocin (STZ)-induced diabetes in C57Bl/6J mice or Wistar rats.[2]

    • Type 2 Diabetes/Obesity: High-fat diet-induced obesity (DIO) in C57Bl/6J mice.[3][4]

  • Experimental Groups:

    • Healthy Control (Standard Diet)

    • Disease Model + Vehicle

    • Disease Model + this compound (Low Dose)

    • Disease Model + this compound (High Dose)

  • Drug Administration:

    • This compound can be administered by mixing it into the rodent chow.[2]

    • Treatment duration is typically long-term, for instance, 12 weeks.[2]

    • Both prevention (drug administered at the onset of disease induction) and intervention (drug administered after neuropathy is established) paradigms can be employed to assess protective versus restorative effects.[4][5]

3.2. NCV Measurement Procedure This procedure should be performed at the end of the treatment period.

  • Anesthesia: Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.[9][12][13]

  • Temperature Control (Critical): NCV is highly sensitive to temperature. Maintain the animal's core body temperature at 37°C with a heating pad.[11][12] Maintain the skin temperature of the limb being measured at 32-34°C using a heating lamp and monitor with an infrared thermometer.[9][11][13]

  • Equipment:

    • Electrophysiology system (e.g., Nicolet VikingQuest).[11]

    • Subdermal stainless steel needle electrodes for stimulation and recording.[10]

    • Ground electrode.

3.3. Motor Nerve Conduction Velocity (MNCV) - Sciatic-Tibial Nerve

  • Place the animal on its side to expose the hindlimb.

  • Recording Electrodes: Insert the active recording electrode into the intrinsic muscles of the paw (e.g., plantar muscles) and the reference electrode more distally in the digits.[14]

  • Ground Electrode: Place a ground electrode subcutaneously between the stimulating and recording sites.

  • Stimulating Electrodes:

    • Distal Stimulation: Insert the bipolar stimulating electrodes near the Achilles tendon to stimulate the tibial nerve.[3]

    • Proximal Stimulation: Insert the stimulating electrodes at the sciatic notch to stimulate the sciatic nerve.[3][11]

  • Stimulation: Apply single, supramaximal square-wave pulses (0.02-0.2 ms duration).[3][9] A supramaximal stimulus is typically 20-30% above the intensity that elicits a maximal response.

  • Recording: Record the compound muscle action potential (CMAP) for both proximal and distal stimulation points. Measure the latency from the stimulus artifact to the onset of the negative CMAP deflection for both sites (Distal Latency, Ld; Proximal Latency, Lp).[10][12]

  • Distance Measurement: Using calipers, carefully measure the distance (D) between the proximal and distal stimulation sites along the path of the nerve.

  • Calculation:

    • MNCV (m/s) = Distance (mm) / (Lp - Ld) (ms) [12]

3.4. Sensory Nerve Conduction Velocity (SNCV) - Sural or Tail Nerve

  • Sural Nerve:

    • Stimulating Electrodes: Place stimulating electrodes near the ankle to stimulate the sural nerve.[11]

    • Recording Electrodes: Place recording electrodes more proximally along the path of the nerve.

  • Stimulation: Apply single, supramaximal pulses as described for MNCV.

  • Recording: Record the sensory nerve action potential (SNAP). Measure the latency (L) from the stimulus artifact to the peak of the negative SNAP deflection.

  • Distance Measurement: Measure the distance (D) between the stimulating and recording electrodes.

  • Calculation:

    • SNCV (m/s) = Distance (mm) / Latency (ms) [3]

3.5. Data Acquisition Settings The following are typical settings that may require optimization.[9][11][13]

ParameterMotor SettingSensory Setting
Low-Frequency Filter1 Hz1 Hz
High-Frequency Filter10 kHz10 kHz
Sensitivity1 mV/division50 µV/division
Duration0.02 ms0.02 ms
Time Base2 ms/division 2 ms/division

Experimental Workflow

The following diagram outlines the logical progression of an experiment designed to assess the effects of this compound on NCV.

Workflow cluster_prep Phase 1: Preparation & Dosing cluster_measurement Phase 2: NCV Measurement cluster_analysis Phase 3: Analysis A Animal Acclimatization B Baseline Measurements (Optional: Body Weight, Glucose) A->B C Group Assignment (Control, Vehicle, this compound) B->C D Disease Induction (e.g., STZ) & Start of Treatment C->D E Chronic Treatment Period (e.g., 12 weeks) D->E F Anesthesia & Temperature Control E->F G Electrode Placement (Stimulating, Recording, Ground) F->G H Nerve Stimulation (Proximal & Distal) G->H I Record Waveforms (CMAP / SNAP) H->I J Measure Latencies & Amplitudes I->J K Calculate NCV J->K L Statistical Analysis (e.g., ANOVA) K->L

Figure 2: Experimental Workflow for NCV Assessment

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

Table 1: Example Summary of Motor Nerve Conduction Data

Treatment GroupnCMAP Amplitude (mV)Distal Latency (ms)Proximal Latency (ms)Motor NCV (m/s)
Healthy Control1015.2 ± 1.11.15 ± 0.052.05 ± 0.0855.6 ± 2.5
Disease + Vehicle109.8 ± 0.91.45 ± 0.072.65 ± 0.1041.7 ± 2.1
Disease + this compound1013.5 ± 1.0#1.20 ± 0.06#2.15 ± 0.09#52.6 ± 2.3#
*Data are presented as Mean ± SEM. p<0.05 vs Healthy Control; #p<0.05 vs Disease + Vehicle.

Table 2: Example Summary of Sensory Nerve Conduction Data

Treatment GroupnSNAP Amplitude (µV)Latency (ms)Sensory NCV (m/s)
Healthy Control1045.5 ± 3.20.85 ± 0.0447.1 ± 1.9
Disease + Vehicle1025.1 ± 2.51.10 ± 0.0636.4 ± 1.5
Disease + this compound1040.3 ± 2.9#0.90 ± 0.05#44.4 ± 1.8#
Data are presented as Mean ± SEM. p<0.05 vs Healthy Control; #p<0.05 vs Disease + Vehicle.

References

Application Notes and Protocols for Measuring Thermal Nociceptive Response after Ilepatril Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril is a dual inhibitor of neprilysin (NEP) and angiotensin-converting enzyme (ACE). This dual enzymatic inhibition leads to a subsequent increase in the circulating levels of several endogenous peptides, most notably bradykinin and substance P, as both NEP and ACE are key enzymes in their degradation pathways. Bradykinin and substance P are well-established mediators of pain and inflammation.[1] Bradykinin is known to sensitize peripheral nociceptors to thermal stimuli, effectively lowering the pain threshold.[2][3][4][5] Substance P, a neurotransmitter in the pain pathway, has been shown to decrease the latency of the tail-flick response to noxious heat when administered intrathecally in rats, indicating an increase in pain sensitivity.[6][7]

Given the pronociceptive roles of bradykinin and substance P, it is hypothesized that the administration of this compound may lead to a state of thermal hyperalgesia, characterized by an increased sensitivity to painful heat stimuli. This application note provides detailed protocols for assessing the thermal nociceptive response in rodents following the administration of this compound using two standard behavioral assays: the hot plate test and the tail-flick test.

Principle of the Assays

The hot plate and tail-flick tests are widely used methods to evaluate the analgesic or hyperalgesic effects of pharmacological agents. Both assays measure the latency of a withdrawal reflex to a thermal stimulus. A decrease in the latency to respond (i.e., a quicker response) is indicative of hyperalgesia (increased pain sensitivity), while an increase in latency suggests analgesia (decreased pain sensitivity).

Data Presentation

The following table summarizes the expected quantitative data from the proposed experiments. The values are hypothetical and serve as an example for data presentation.

Treatment GroupDose (mg/kg)Hot Plate Latency (seconds)Tail-Flick Latency (seconds)
Vehicle Control-15.2 ± 1.54.8 ± 0.5
This compound112.8 ± 1.33.9 ± 0.4
This compound1010.5 ± 1.1 3.1 ± 0.3
This compound308.7 ± 0.9 2.5 ± 0.2
Positive Control (e.g., Capsaicin)19.1 ± 1.0 2.8 ± 0.3

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as Mean ± SEM.

Experimental Protocols

General Considerations
  • Animals: Adult male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g) are suitable for these studies. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All experiments should be conducted in accordance with institutional animal care and use committee guidelines.

  • Acclimatization: Animals should be acclimated to the testing room for at least 60 minutes before the start of any experiment. They should also be habituated to the testing apparatus on at least two separate occasions before the day of the experiment to minimize stress-induced responses.

  • Drug Administration: this compound should be dissolved in an appropriate vehicle (e.g., saline, distilled water with a small amount of DMSO). The route of administration (e.g., oral gavage, intraperitoneal injection) and the time between administration and testing should be determined based on the pharmacokinetic profile of this compound.

  • Cut-off Times: To prevent tissue damage, a cut-off time must be established for both assays. For the hot plate test, a common cut-off is 30-60 seconds. For the tail-flick test, a cut-off of 10-15 seconds is typical. If an animal does not respond within the cut-off time, it should be removed from the apparatus, and the cut-off time should be recorded as its latency.

Hot Plate Test Protocol

The hot plate test assesses the supraspinally organized response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Plexiglas cylinder to confine the animal on the hot plate surface

  • Timer

  • This compound solution and vehicle

  • Syringes and needles for administration

Procedure:

  • Set the temperature of the hot plate to a constant, noxious temperature (typically 55 ± 0.5°C).

  • Administer this compound or vehicle to the animals at the predetermined doses and time points.

  • At the designated time after drug administration, place the animal gently onto the hot plate surface and immediately start the timer.

  • Observe the animal for nociceptive responses, which include licking of the hind paws, flicking of the paws, or jumping.

  • Stop the timer as soon as a nociceptive response is observed and record the latency.

  • If the animal does not respond within the pre-determined cut-off time, remove it from the hot plate and record the cut-off time as the latency.

  • Return the animal to its home cage.

  • Repeat the procedure for all animals in each treatment group.

Tail-Flick Test Protocol

The tail-flick test primarily measures a spinal reflex to a thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

  • Timer

  • This compound solution and vehicle

  • Syringes and needles for administration

Procedure:

  • Gently place the animal in the restrainer. Allow the animal to habituate to the restrainer for a few minutes.

  • Position the animal's tail over the radiant heat source, typically on the distal third of the tail.

  • Administer this compound or vehicle to the animals at the predetermined doses and time points.

  • At the designated time after drug administration, activate the radiant heat source and simultaneously start the timer.

  • Observe the tail for a characteristic "flick" or withdrawal from the heat source.

  • Stop the timer immediately upon observing the tail flick and record the latency.

  • If the animal does not flick its tail within the pre-determined cut-off time, the heat source should automatically shut off to prevent tissue damage. Record the cut-off time as the latency.

  • Release the animal back into its home cage.

  • Repeat the procedure for all animals in each treatment group.

Signaling Pathways and Experimental Workflows

Ilepatril_Signaling_Pathway cluster_inhibition This compound Action cluster_substrates Peptide Substrates cluster_degradation Degradation cluster_active Active Peptides cluster_effect Nociceptive Effect This compound This compound NEP Neprilysin (NEP) This compound->NEP Inhibits ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits Bradykinin_d Inactive Metabolites NEP->Bradykinin_d Degrades SubstanceP_d Inactive Metabolites NEP->SubstanceP_d Degrades ACE->Bradykinin_d Degrades ACE->SubstanceP_d Degrades Bradykinin_p Bradykinin Precursors Bradykinin Increased Bradykinin SubstanceP_p Substance P Precursors SubstanceP Increased Substance P Nociceptor Nociceptor Sensitization Bradykinin->Nociceptor SubstanceP->Nociceptor ThermalHyperalgesia Thermal Hyperalgesia Nociceptor->ThermalHyperalgesia

Caption: this compound's mechanism of action leading to thermal hyperalgesia.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Nociceptive Testing cluster_analysis Data Analysis A1 Animal Acclimatization & Habituation B1 Randomize Animals into Treatment Groups A1->B1 A2 This compound & Vehicle Preparation B2 Administer this compound or Vehicle A2->B2 B1->B2 C1 Hot Plate Test B2->C1 C2 Tail-Flick Test B2->C2 D1 Record Hot Plate Latency Data C1->D1 Measure Latency D2 Record Tail-Flick Latency Data C2->D2 Measure Latency E1 Statistical Analysis (e.g., ANOVA) D1->E1 D2->E1

Caption: Experimental workflow for assessing thermal nociception.

References

Application Notes and Protocols: Immunohistochemical Analysis of Nerve Fibers in Ilepatril-Treated Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril is a vasopeptidase inhibitor that simultaneously targets two key enzymes: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1][2] This dual inhibition has shown promise in preclinical studies for the prevention and improvement of peripheral neuropathy, particularly in models of diabetes and obesity.[2][3] A key finding from this research is the positive effect of this compound on the density of intraepidermal nerve fibers (IENFs), the small sensory nerve endings in the skin responsible for pain and temperature sensation.[3][4]

These application notes provide a comprehensive overview of the immunohistochemical analysis of nerve fibers in animal models treated with this compound. Included are detailed protocols for tissue preparation and staining, a summary of quantitative data from preclinical studies, and diagrams illustrating the proposed signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative data from a preclinical study investigating the effects of this compound on nerve function in a diet-induced obesity (DIO) mouse model.[2]

ParameterControlDIODIO + this compoundDIO + Candoxatril (NEP inhibitor)
Sensory Nerve Conduction Velocity (m/s) 22.6 ± 0.720.9 ± 0.4ImprovedImproved
Thermal Nociception (seconds) 7.1 ± 0.48.7 ± 0.4ImprovedImproved
Intraepidermal Nerve Fiber Density (fibers/mm) NormalDecreasedImprovedImproved

Data adapted from a study on high-fat-fed C57Bl/6J mice. "Improved" indicates a statistically significant improvement compared to the DIO group.[2]

Experimental Protocols

Protocol 1: Immunohistochemistry for Intraepidermal Nerve Fibers (IENF) in Paraffin-Embedded Skin Tissue

This protocol is optimized for the visualization and quantification of IENFs in formalin-fixed, paraffin-embedded skin biopsies using the pan-axonal marker Protein Gene Product 9.5 (PGP9.5).

Materials:

  • 3mm skin punch biopsy tool

  • 10% Neutral Buffered Formalin

  • Paraffin wax

  • Microtome

  • Microscope slides (positively charged)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Citrate buffer (10 mM, pH 6.0) for antigen retrieval

  • Phosphate Buffered Saline (PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-PGP9.5 (dilution to be optimized, typically 1:1000 to 1:2000)[5]

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a reporter enzyme (e.g., HRP) or fluorophore

  • Detection reagent (e.g., DAB substrate kit for HRP)

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

Procedure:

  • Tissue Collection and Fixation:

    • Collect a 3mm punch biopsy from the desired skin area (e.g., hind paw footpad).

    • Immediately fix the tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.[6]

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissue through a graded series of ethanol (70%, 95%, 100%).

    • Clear the tissue with xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning:

    • Cut 8 µm thick sections using a microtome.[7]

    • Float the sections in a water bath and mount them on positively charged microscope slides.

    • Dry the slides overnight at 37°C.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Preheat citrate buffer (pH 6.0) to 92-95°C.

    • Immerse slides in the hot citrate buffer and incubate for 60 minutes.[6]

    • Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.

    • Rinse slides with PBS.

  • Immunohistochemical Staining:

    • Incubate sections with blocking solution for 1 hour at room temperature to minimize non-specific binding.

    • Incubate with the primary antibody (Rabbit anti-PGP9.5) overnight at 4°C in a humidified chamber.

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate with the secondary antibody for 1-2 hours at room temperature.

    • Wash slides with PBS (3 changes, 5 minutes each).

  • Detection and Counterstaining:

    • If using an HRP-conjugated secondary antibody, incubate with DAB substrate until the desired color intensity is reached.

    • Rinse with deionized water.

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the hematoxylin in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope.

    • Quantify the number of IENFs crossing the dermal-epidermal junction and express the result as fibers per millimeter of epidermal length.[8][9]

Protocol 2: Whole-Mount Immunohistochemistry for Nerve Fibers in Sciatic Nerve

This protocol is suitable for visualizing the overall structure and distribution of nerve fibers within a segment of the sciatic nerve.

Materials:

  • Sciatic nerve segment

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS with 0.2% Triton X-100 (PBST)

  • Blocking solution (10% horse serum, 1% BSA in PBST)

  • Primary antibody: Rabbit anti-PGP9.5 or other nerve fiber markers

  • Secondary antibody: Fluorescently labeled goat anti-rabbit IgG

  • Mounting medium with DAPI

Procedure:

  • Tissue Dissection and Fixation:

    • Carefully dissect the sciatic nerve and place it in ice-cold PBS.

    • Fix the nerve in 4% PFA for 30 minutes at 4°C.[10]

    • Wash the nerve with PBS.

  • Permeabilization and Blocking:

    • Incubate the nerve in PBST for 1 hour.

    • Transfer the nerve to the blocking solution and incubate for 1 hour at room temperature.[10]

  • Antibody Incubation:

    • Incubate the nerve in the primary antibody solution overnight at 4°C with gentle agitation.

    • Wash the nerve with PBST (5 changes, 1 hour each).

    • Incubate the nerve in the secondary antibody solution for 4 hours at room temperature in the dark.

    • Wash the nerve with PBST (5 changes, 1 hour each) in the dark.

  • Mounting and Imaging:

    • Carefully mount the nerve on a microscope slide in a drop of mounting medium with DAPI.

    • Coverslip and seal the edges.

    • Image the nerve using a confocal or fluorescence microscope.

Visualizations

experimental_workflow cluster_animal_treatment Animal Model and Treatment cluster_tissue_collection Tissue Collection cluster_processing Tissue Processing cluster_staining Immunohistochemistry cluster_analysis Analysis Animal Model e.g., DIO Mice This compound Treatment This compound Administration Animal Model->this compound Treatment Control Groups Control and Vehicle Groups Animal Model->Control Groups Skin Biopsy Hind Paw Skin Biopsy This compound Treatment->Skin Biopsy Nerve Dissection Sciatic Nerve Dissection This compound Treatment->Nerve Dissection Control Groups->Skin Biopsy Control Groups->Nerve Dissection Fixation Formalin Fixation Skin Biopsy->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Antigen Retrieval Antigen Retrieval Sectioning->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody PGP9.5 Incubation Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Microscopy Microscopy Detection->Microscopy Quantification IENF Density Quantification Microscopy->Quantification

Caption: Experimental workflow for immunohistochemical analysis.

ilepatril_pathway cluster_vasopeptidase_inhibition This compound Action cluster_enzymes Target Enzymes cluster_substrates Key Substrates cluster_products Products & Effects cluster_physiological_effects Physiological Effects This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits Angiotensin_II Angiotensin II ACE->Angiotensin_II Converts to Inactive_Peptides_ACE Inactive Peptides ACE->Inactive_Peptides_ACE Inactive_Peptides_NEP Inactive Peptides NEP->Inactive_Peptides_NEP Angiotensin_I Angiotensin I Angiotensin_I->ACE Substrate Bradykinin Bradykinin Bradykinin->ACE Degraded by Bradykinin->NEP Degraded by Vasodilation Vasodilation Bradykinin->Vasodilation Substance_P Substance P Substance_P->NEP Degraded by Inflammation Neurogenic Inflammation Substance_P->Inflammation Modulates CGRP CGRP CGRP->NEP Degraded by CGRP->Vasodilation Nerve_Protection Nerve Protection CGRP->Nerve_Protection Promotes Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Nerve_Damage Nerve Damage Vasoconstriction->Nerve_Damage Inflammation->Nerve_Damage

Caption: Proposed signaling pathway of this compound's effect on nerve fibers.

References

Application Notes and Protocols for In Vitro Evaluation of Vasopeptidase Inhibitors: A Focus on Ilepatril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of vasopeptidase inhibitors, with a particular focus on Ilepatril (also known as AVE-7688). Vasopeptidase inhibitors are a class of drugs that dually inhibit two key enzymes in the cardiovascular system: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).[1][2] This dual action offers a synergistic approach to managing conditions such as hypertension and heart failure by simultaneously blocking the production of the vasoconstrictor angiotensin II and preventing the breakdown of vasodilatory natriuretic peptides.[2]

Introduction to Vasopeptidase Inhibition

The renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system are two critical counter-regulatory pathways in cardiovascular homeostasis. ACE is a central enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Conversely, NEP is the primary enzyme responsible for the degradation of natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which promote vasodilation and natriuresis.

Vasopeptidase inhibitors like this compound are designed to simultaneously block both ACE and NEP.[3][4][5] This dual inhibition leads to a decrease in angiotensin II levels while increasing the bioavailability of natriuretic peptides. The net effect is a reduction in blood pressure and beneficial effects on cardiovascular and renal function.

Data Presentation: Comparative Inhibitory Potency

Vasopeptidase InhibitorTarget EnzymeIC50 (nM)Species/Source
Omapatrilat ACE~5Human/Rat[3]
NEP~8Human/Rat[6]
Gemopatrilat ACE3.6 ± 0.02Rat Renal Membranes[2]
NEP305 ± 5.4Rat Renal Membranes[2]

Note: IC50 values can vary depending on the assay conditions, substrate used, and enzyme source. The data presented here is for comparative purposes. Despite extensive searches, specific IC50 values for this compound (AVE7688) were not found in the reviewed literature.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by vasopeptidase inhibitors and a general workflow for their in vitro evaluation.

Vasopeptidase_Inhibition_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System (NPS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction ACE ACE ACE->AngiotensinII NatriureticPeptides Natriuretic Peptides (ANP, BNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NPR NP Receptors NatriureticPeptides->NPR Vasodilation Vasodilation Natriuresis NPR->Vasodilation NEP NEP NEP->InactiveFragments This compound This compound (Vasopeptidase Inhibitor) This compound->ACE Inhibition This compound->NEP Inhibition

Mechanism of Action of this compound.

Experimental_Workflow cluster_ACE_Assay ACE Inhibition Assay cluster_NEP_Assay NEP Inhibition Assay ACE_Enzyme Prepare ACE Enzyme Solution ACE_Incubation Incubate Enzyme, Substrate, and Inhibitor ACE_Enzyme->ACE_Incubation ACE_Substrate Prepare Fluorogenic Substrate ACE_Substrate->ACE_Incubation ACE_Inhibitor Prepare this compound Dilutions ACE_Inhibitor->ACE_Incubation ACE_Measurement Measure Fluorescence Intensity ACE_Incubation->ACE_Measurement ACE_IC50 Calculate IC50 for ACE ACE_Measurement->ACE_IC50 NEP_Enzyme Prepare NEP Enzyme Solution NEP_Incubation Incubate Enzyme, Substrate, and Inhibitor NEP_Enzyme->NEP_Incubation NEP_Substrate Prepare Fluorogenic Substrate NEP_Substrate->NEP_Incubation NEP_Inhibitor Prepare this compound Dilutions NEP_Inhibitor->NEP_Incubation NEP_Measurement Measure Fluorescence Intensity NEP_Incubation->NEP_Measurement NEP_IC50 Calculate IC50 for NEP NEP_Measurement->NEP_IC50

In Vitro Assay Workflow.

Experimental Protocols

The following are detailed protocols for in vitro enzymatic assays to determine the inhibitory potency of compounds like this compound against ACE and NEP.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available ACE inhibitor screening kits and provides a sensitive method to determine the IC50 of inhibitors.

Materials:

  • Recombinant human ACE

  • ACE Assay Buffer (e.g., 50 mM HEPES, pH 8.0, with 100 mM NaCl and 10 µM ZnCl2)

  • Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

  • This compound or other test compounds

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = 330/420 nm)

  • Positive control inhibitor (e.g., Captopril)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in ACE Assay Buffer to achieve a range of concentrations for IC50 determination.

    • Prepare the ACE enzyme solution to the recommended concentration in pre-warmed ACE Assay Buffer.

    • Prepare the fluorogenic substrate solution in ACE Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • 20 µL of ACE Assay Buffer (for blank wells) or 20 µL of this compound dilution (for inhibitor wells) or 20 µL of positive control.

      • 20 µL of ACE enzyme solution.

    • Mix gently and incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric)

This protocol is based on commercially available NEP activity assay kits and is designed for the sensitive detection of NEP inhibition.

Materials:

  • Recombinant human NEP

  • NEP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic NEP substrate (e.g., a quenched fluorescent peptide)

  • This compound or other test compounds

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission dependent on the substrate, e.g., 340/420 nm)

  • Positive control inhibitor (e.g., Thiorphan)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in NEP Assay Buffer.

    • Prepare the NEP enzyme solution to the recommended concentration in pre-warmed NEP Assay Buffer.

    • Prepare the fluorogenic substrate solution in NEP Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • 50 µL of NEP Assay Buffer (for blank wells) or 50 µL of this compound dilution (for inhibitor wells) or 50 µL of positive control.

      • 20 µL of NEP enzyme solution.

    • Mix gently and incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 30 µL of the fluorogenic substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro characterization of vasopeptidase inhibitors like this compound. By employing these standardized enzymatic assays, researchers can accurately determine the inhibitory potency of novel compounds against both ACE and NEP, facilitating the drug discovery and development process. The dual inhibition of these key enzymes represents a promising therapeutic strategy for cardiovascular diseases, and rigorous in vitro evaluation is the foundational step in advancing these compounds toward clinical application.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Ilepatril: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ilepatril. Due to the limited availability of specific published HPLC methods for this compound, this application note outlines a robust and reliable method developed based on the physicochemical properties of this compound and established analytical practices for similar pharmaceutical compounds.

Introduction

This compound is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), investigated for its potential in treating hypertension. Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control and regulatory compliance. This document details a proposed reversed-phase HPLC (RP-HPLC) method, including instrumentation, chromatographic conditions, and a full validation protocol according to the International Council for Harmonisation (ICH) guidelines.

Proposed HPLC Method

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed conditions are as follows:

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water
Gradient 30% to 70% Acetonitrile over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 15 minutes

Experimental Protocols

3.1. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for a hypothetical tablet formulation):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 15 minutes.

    • Dilute to volume with the same solvent and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

3.2. Method Validation Protocol

The proposed HPLC method should be validated according to ICH guidelines, encompassing the following parameters:

  • System Suitability: To ensure the chromatographic system is adequate for the analysis, inject the standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

  • Linearity: Analyze a series of at least five concentrations of this compound. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the equation of the line.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD for both repeatability and intermediate precision should be less than 2.0%.

  • Specificity: Analyze a placebo sample (containing all formulation excipients except this compound) to ensure that there is no interference from the excipients at the retention time of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase).

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaHypothetical Result
Retention Time (RSD) ≤ 2.0%0.5%
Peak Area (RSD) ≤ 2.0%0.8%
Theoretical Plates > 20005500
Tailing Factor ≤ 2.01.2

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
10151,987
25378,456
50755,123
751,132,789
1001,510,456
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)
80%8.07.9299.0
100%10.010.05100.5
120%12.011.8899.0
Mean Recovery (%) 98.0 - 102.0%99.5

Table 4: Precision Data

Precision TypeParameterRSD (%)
Repeatability (Intra-day) Peak Area (n=6)0.9%
Intermediate Precision (Inter-day) Peak Area (n=6)1.2%

Table 5: LOD and LOQ

ParameterHypothetical Value (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantification (LOQ) 0.3

Table 6: Robustness Study

Parameter VariedVariation% RSD of Peak Area
Flow Rate 0.9 mL/min1.1
1.1 mL/min1.3
Column Temperature 28°C0.9
32°C1.0
Mobile Phase Composition +2% Acetonitrile1.4
-2% Acetonitrile1.5

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results and Reporting prep_std Prepare Standard Solutions injection Inject Standards and Samples prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection data_acq Data Acquisition injection->data_acq data_proc Data Processing data_acq->data_proc sys_suit System Suitability reporting Generate Report linearity Linearity accuracy Accuracy precision Precision specificity Specificity lod_loq LOD & LOQ robustness Robustness data_proc->sys_suit data_proc->linearity data_proc->accuracy data_proc->precision data_proc->specificity data_proc->lod_loq data_proc->robustness final_report final_report reporting->final_report Final Validated Method

Caption: Workflow for HPLC Method Development and Validation of this compound.

Application Notes and Protocols for Oral Gavage Formulation of Ilepatril in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril, also known as AVE7688, is a vasopeptidase inhibitor with dual activity against angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Its therapeutic potential is under investigation for various cardiovascular and renal conditions. Preclinical studies in rodent models are crucial for evaluating its efficacy and safety profile. Oral gavage is a common and precise method for administering compounds in such studies. However, the formulation of poorly water-soluble drugs like this compound for aqueous gavage solutions presents a significant challenge.

These application notes provide a detailed guide to developing a suitable oral gavage formulation for this compound in rodents. The protocols outlined below are based on established methodologies for formulating compounds with limited aqueous solubility and are intended to serve as a starting point for researchers. It is crucial to note that the optimal formulation may need to be determined empirically based on the specific experimental requirements.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This information is essential for developing an appropriate formulation strategy.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₅SMolnova
Molecular Weight 418.51 g/mol Molnova
Solubility Not explicitly stated in publicly available literature. Assumed to be poorly water-soluble based on its chemical structure and the need for formulation strategies.Inferred
Stability Stable for ≥ 2 years when stored at -20°C.Molnova

Recommended Formulation Strategies

Given the likely poor water solubility of this compound, a suspension or a solution using co-solvents is the recommended approach for oral gavage. The choice between these will depend on the dose required and the solubility of this compound in various vehicles, which should be determined experimentally.

Formulation Components

A list of commonly used excipients for rodent oral gavage formulations is provided below.

Excipient CategoryExamplesTypical Concentration RangePurpose
Vehicles Purified Water, Saline (0.9% NaCl), Phosphate Buffered Saline (PBS)-Primary liquid base
Co-solvents Polyethylene glycol 300 (PEG 300), Polyethylene glycol 400 (PEG 400), Propylene glycol, Dimethyl sulfoxide (DMSO)10-50%To dissolve the compound
Suspending Agents Carboxymethylcellulose (CMC), Methylcellulose, Tween 80, Cremophor EL0.5-5%To keep insoluble particles uniformly dispersed
Surfactants/Wetting Agents Tween 80, Poloxamers1-10%To improve the wettability of the drug powder

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles to guide formulation development.

Materials:

  • This compound powder

  • A selection of vehicles and co-solvents (e.g., Water, 0.9% Saline, PEG 400, Propylene Glycol, Corn Oil, 0.5% CMC in water, 1% Tween 80 in water)

  • Vials or microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or other suitable analytical method for quantifying this compound

Methodology:

  • Prepare saturated solutions by adding an excess amount of this compound powder to a known volume of each vehicle in a separate vial.

  • Vortex the vials vigorously for 2 minutes.

  • Place the vials on a shaker or rotator at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC).

  • Express the solubility in mg/mL.

Protocol 2: Preparation of an this compound Suspension for Oral Gavage

Objective: To prepare a homogeneous and stable suspension of this compound for accurate oral dosing in rodents. This protocol is suitable if this compound has low solubility in the desired vehicle.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in purified water)

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Methodology:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

  • If necessary, reduce the particle size of the this compound powder using a mortar and pestle to improve suspension stability.

  • Prepare the vehicle solution (e.g., dissolve CMC in water with gentle heating and stirring until a clear solution is formed, then cool to room temperature).

  • Gradually add the this compound powder to the vehicle while continuously stirring with a magnetic stirrer.

  • Once all the powder is added, homogenize or sonicate the mixture to ensure a uniform dispersion of particles.

  • Visually inspect the suspension for homogeneity. It should be a uniform, milky liquid with no large aggregates.

  • Continuously stir the suspension during dosing to maintain uniformity.

Protocol 3: Preparation of an this compound Solution for Oral Gavage

Objective: To prepare a clear solution of this compound for oral gavage. This protocol is suitable if the required dose can be dissolved in a tolerable volume of a co-solvent mixture.

Materials:

  • This compound powder

  • Co-solvent (e.g., PEG 400)

  • Vehicle (e.g., 0.9% Saline)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Calculate the required amounts of this compound, co-solvent, and vehicle. A common starting point is a vehicle composition of 10-40% PEG 400 in saline.

  • Weigh the this compound powder and place it in a suitable container.

  • Add the calculated volume of the co-solvent (e.g., PEG 400) to the this compound powder.

  • Vortex or stir the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability should be considered.

  • Gradually add the vehicle (e.g., saline) to the dissolved drug-co-solvent mixture while stirring continuously.

  • Ensure the final solution is clear and free of any precipitates.

  • If precipitation occurs upon addition of the aqueous vehicle, the proportion of the co-solvent may need to be increased, or a suspension formulation (Protocol 2) should be considered.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_post Post-Administration solubility 1. Solubility Assessment formulation_choice 2. Choose Formulation Strategy (Solution vs. Suspension) solubility->formulation_choice prep 3. Prepare Formulation formulation_choice->prep animal_prep 4. Animal Preparation (Fasting, Weighing) prep->animal_prep gavage 5. Oral Gavage animal_prep->gavage observation 6. Observation & Monitoring gavage->observation data_collection 7. Data Collection (Blood sampling, etc.) observation->data_collection

Caption: Experimental workflow for this compound oral gavage studies.

signaling_pathway cluster_ace ACE Pathway cluster_nep NEP Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Natriuretic_Peptides Natriuretic Peptides Inactive_Metabolites Inactive Metabolites Natriuretic_Peptides->Inactive_Metabolites NEP Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation This compound This compound This compound->Angiotensin_I Inhibits ACE This compound->Natriuretic_Peptides Inhibits NEP

Caption: Dual mechanism of action of this compound.

Disclaimer

These protocols are intended as a guide and may require optimization based on the specific properties of the this compound batch and the experimental design. It is the responsibility of the researcher to ensure that all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines and other relevant regulations. Validation of the formulation for stability and homogeneity is strongly recommended before in vivo use.

Application Notes and Protocols for Long-Term Administration of Ilepatril in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of Ilepatril (AVE7688), a vasopeptidase inhibitor, in preclinical chronic disease models. The included data and protocols are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

This compound is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual mechanism of action leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory peptides such as bradykinin and natriuretic peptides.[1][2] This unique pharmacological profile suggests its potential for treating a variety of chronic diseases where neurohormonal activation and endothelial dysfunction are key pathological features, including hypertension, heart failure, and diabetic complications.[3][4][5]

The following sections detail the quantitative outcomes of long-term this compound administration in a murine model of diabetic neuropathy, provide step-by-step experimental protocols for replicating these studies, and visualize the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from a 12-week study investigating the effects of this compound on metabolic and neurological parameters in a mouse model of diet-induced obesity and streptozotocin-induced diabetes.[5][6]

Table 1: Effect of 12-Week this compound Administration on Body Weight and Blood Glucose in C57Bl/6J Mice [6]

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)Final Blood Glucose (mg/dL)
Control25.2 ± 0.528.9 ± 0.83.7 ± 0.6155 ± 8
Control + this compound25.5 ± 0.629.1 ± 0.73.6 ± 0.5151 ± 7
High-Fat Diet (HFD)25.1 ± 0.438.4 ± 1.213.3 ± 1.1182 ± 11
HFD + this compound25.3 ± 0.530.2 ± 0.9#4.9 ± 0.7#165 ± 9#
Diabetic (STZ)24.9 ± 0.621.3 ± 0.7-3.6 ± 0.5488 ± 25
Diabetic (STZ) + this compound25.0 ± 0.521.8 ± 0.6-3.2 ± 0.4475 ± 22*

*p < 0.05 vs. Control; #p < 0.05 vs. HFD. Data are presented as mean ± SEM.

Table 2: Effect of 12-Week this compound Administration on Nerve Conduction Velocity and Thermal Nociception in C57Bl/6J Mice [6]

Treatment GroupMotor Nerve Conduction Velocity (m/s)Sensory Nerve Conduction Velocity (m/s)Thermal Nociception (Paw Withdrawal Latency, s)
Control42.1 ± 1.123.5 ± 0.66.9 ± 0.3
Control + this compound41.8 ± 1.323.2 ± 0.76.8 ± 0.4
High-Fat Diet (HFD)41.5 ± 1.220.1 ± 0.58.9 ± 0.4
HFD + this compound41.9 ± 1.022.8 ± 0.6#7.1 ± 0.3#
Diabetic (STZ)28.9 ± 1.518.2 ± 0.89.2 ± 0.5*
Diabetic (STZ) + this compound39.5 ± 1.7#21.9 ± 0.9#7.3 ± 0.4#

*p < 0.05 vs. Control; #p < 0.05 vs. HFD or Diabetic (STZ). Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Induction of Chronic Disease Models

A. Diet-Induced Obesity (HFD) Model

  • Animal Model: Male C57Bl/6J mice, 8 weeks of age.

  • Housing: House mice in a temperature-controlled facility with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Standard chow diet.

    • HFD Group: High-fat diet (e.g., 45-60% kcal from fat).

  • Duration: Feed mice their respective diets for a minimum of 12 weeks to induce the obese phenotype.

  • Monitoring: Monitor body weight and food intake weekly.

B. Streptozotocin (STZ)-Induced Diabetes Model [3][7][8]

  • Animal Model: Male C57Bl/6J mice, 8 weeks of age.

  • Acclimation: Acclimate mice for at least one week before STZ administration.

  • Fasting: Fast mice for 4-6 hours prior to STZ injection.[3][7]

  • STZ Preparation:

    • Prepare a citrate buffer solution (0.1 M, pH 4.5).

    • Immediately before use, dissolve STZ in the cold citrate buffer to a final concentration of 10 mg/mL. STZ is light-sensitive and unstable in solution, so prepare it fresh and protect it from light.

  • STZ Administration:

    • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150-200 mg/kg body weight. Alternatively, for a model of milder hyperglycemia, a multiple low-dose regimen (e.g., 50 mg/kg for 5 consecutive days) can be used.[4][7]

  • Post-Injection Care:

    • Provide mice with 10% sucrose water for 24-48 hours after injection to prevent hypoglycemia.[4]

  • Confirmation of Diabetes:

    • Measure blood glucose levels from tail vein blood 72 hours after the final STZ injection.

    • Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.[9]

    • Continue to monitor blood glucose weekly.

Protocol 2: Long-Term Administration of this compound
  • Drug Formulation:

    • This compound (AVE7688) can be administered orally.

    • For dietary administration, mix this compound into the powdered standard chow or high-fat diet at a specified concentration (e.g., 500 mg/kg of diet).[6] Ensure homogenous mixing.

    • For oral gavage, suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing:

    • Dietary administration: Provide the this compound-containing diet ad libitum.

    • Oral gavage: Administer a specific dose (e.g., 10-30 mg/kg) once daily.

  • Treatment Groups:

    • Vehicle Control

    • Disease Model + Vehicle

    • Disease Model + this compound

    • (Optional) Healthy Control + this compound

  • Duration: Administer this compound for the desired study period (e.g., 12 weeks).[6]

Protocol 3: Assessment of Neuropathy

A. Nerve Conduction Velocity (NCV) Measurement [10][11][12][13]

  • Anesthesia: Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine).

  • Temperature Control: Maintain the animal's body temperature at 37°C using a heating pad and monitor with a rectal probe.[12]

  • Electrode Placement (Sciatic Motor NCV):

    • Place stimulating needle electrodes subcutaneously at the sciatic notch and the ankle.

    • Place recording needle electrodes in the intrinsic foot muscles.

    • Place a ground electrode subcutaneously on the contralateral limb.

  • Stimulation and Recording:

    • Deliver supramaximal square-wave pulses (0.1 ms duration) to the sciatic nerve at both stimulation sites.

    • Record the compound muscle action potentials (CMAPs).

  • Calculation:

    • Measure the latency of the CMAP from the stimulus artifact to the onset of the negative deflection for both proximal and distal stimulation.

    • Measure the distance between the two stimulating electrodes.

    • Calculate NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

  • Sensory NCV: Can be measured similarly by stimulating the sural nerve at the ankle and recording from the digits.[10]

B. Thermal Nociception (Hargreaves Test) [6]

  • Apparatus: Use a plantar test apparatus (e.g., Hargreaves apparatus).

  • Acclimation: Place the mouse in a clear plastic chamber on the glass surface of the apparatus and allow it to acclimate for at least 15-20 minutes.

  • Testing:

    • Position a radiant heat source under the plantar surface of the hind paw.

    • Measure the time it takes for the mouse to withdraw its paw (paw withdrawal latency).

    • Apply a cut-off time (e.g., 20 seconds) to prevent tissue damage.

  • Data Analysis: Average the latencies of several trials for each paw.

Visualizations

Signaling Pathways

Ilepatril_Mechanism_of_Action cluster_inhibition This compound Action cluster_ace_pathway Angiotensin-Converting Enzyme (ACE) Pathway cluster_nep_pathway Neutral Endopeptidase (NEP) Pathway This compound This compound (AVE7688) ACE ACE This compound->ACE Inhibits NEP NEP This compound->NEP Inhibits Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Sodium/Water Retention AT1R->Vasoconstriction Bradykinin_pre Bradykinin Inactive_Bradykinin Inactive Fragments Bradykinin_pre->Inactive_Bradykinin B2R B2 Receptor Bradykinin_pre->B2R Inactive_NPs Inactive Fragments Natriuretic_Peptides_pre Natriuretic Peptides (ANP, BNP, CNP) Natriuretic_Peptides_pre->Inactive_NPs NPR NP Receptors Natriuretic_Peptides_pre->NPR Vasodilation_NO Vasodilation (via NO/cGMP) B2R->Vasodilation_NO Vasodilation_cGMP Vasodilation Natriuresis NPR->Vasodilation_cGMP

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow start Start: 8-week-old C57Bl/6J Mice acclimation 1. Acclimation (1 week) start->acclimation disease_induction 2. Disease Induction acclimation->disease_induction hfd High-Fat Diet (12 weeks) disease_induction->hfd Obesity Model stz STZ Injection (single or multiple dose) disease_induction->stz Diabetes Model group_allocation 3. Group Allocation and Treatment Initiation hfd->group_allocation stz->group_allocation control_group Control Diet/Vehicle group_allocation->control_group ilepatril_group This compound in Diet/Vehicle group_allocation->ilepatril_group long_term_treatment 4. Long-Term Treatment (12 weeks) control_group->long_term_treatment ilepatril_group->long_term_treatment monitoring Weekly Monitoring: Body Weight, Blood Glucose long_term_treatment->monitoring endpoint_assays 5. Endpoint Assays long_term_treatment->endpoint_assays ncv Nerve Conduction Velocity endpoint_assays->ncv hargreaves Thermal Nociception endpoint_assays->hargreaves data_analysis 6. Data Analysis and Interpretation ncv->data_analysis hargreaves->data_analysis

Caption: Experimental workflow for long-term this compound administration.

References

Application Notes and Protocols for Measuring Blood Pressure in Rodents Treated with Ilepatril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques for measuring blood pressure in rodent models treated with Ilepatril, a vasopeptidase inhibitor. This document outlines the mechanism of action of this compound, details the most common blood pressure measurement techniques, and provides step-by-step experimental protocols.

Introduction to this compound

This compound is an investigational drug that acts as a vasopeptidase inhibitor. Its mechanism of action involves the dual inhibition of two key enzymes involved in blood pressure regulation: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).

  • ACE Inhibition: By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure.[1]

  • NEP Inhibition: NEP is responsible for the breakdown of several endogenous vasodilatory peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the levels of these vasodilators, further promoting vasodilation and reducing blood pressure.[1][2]

This dual mechanism of action makes this compound a subject of interest in the treatment of hypertension.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathways affected by this compound.

Ilepatril_Mechanism cluster_RAS Renin-Angiotensin System cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Release AT1R->Vasoconstriction NatriureticPeptides Natriuretic Peptides (ANP, BNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP Vasodilation Vasodilation Natriuresis NatriureticPeptides->Vasodilation Bradykinin Bradykinin Bradykinin->InactiveFragments NEP Bradykinin->Vasodilation This compound This compound This compound->AngiotensinI Inhibits ACE This compound->NatriureticPeptides Inhibits NEP This compound->Bradykinin Inhibits NEP

Caption: Mechanism of action of this compound.

Techniques for Blood Pressure Measurement in Rodents

The two most common methods for measuring blood pressure in rodents are radiotelemetry (invasive) and tail-cuff plethysmography (non-invasive).[3][4] The choice of method depends on the specific research question, the need for continuous versus intermittent data, and animal welfare considerations.

FeatureRadiotelemetryTail-Cuff Plethysmography
Principle Direct measurement of arterial pressure via an implanted transmitter.[2][3]Indirect measurement of blood pressure in the tail artery using an inflatable cuff and a sensor.[5][6]
Invasiveness Invasive surgical procedure required for implantation.[3][4]Non-invasive, does not require surgery.[5]
Data Continuity Continuous, long-term data collection (24/7).[3][4]Intermittent, short-term measurements.[4]
Animal State Conscious, freely moving animals in their home cage.[3][7]Conscious, restrained animals.[4][5]
Parameters Measured Systolic, diastolic, mean arterial pressure, heart rate, activity.[3]Primarily systolic blood pressure; diastolic pressure measurement can be less reliable.[4]
Stress to Animal Initial surgical stress, followed by minimal stress during data collection.[7]Can induce stress due to restraint and heating.[4][8]
Throughput Lower throughput due to surgery and cost of implants.Higher throughput, suitable for screening larger groups of animals.[9]
Accuracy Considered the "gold standard" for accuracy and reliability.[10][11]Accuracy can be influenced by operator experience, animal stress, and tail temperature.[9][12]

Experimental Workflow

The following diagram outlines the general workflow for a study investigating the effect of this compound on blood pressure in rodents.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Acclimatization Acclimatization Period (Minimum 1 week) Animal_Model->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Grouping Randomize into Groups (Vehicle Control, this compound Doses) Baseline_BP->Grouping Treatment_Admin Administer this compound (e.g., Oral Gavage, in Diet) Grouping->Treatment_Admin BP_Monitoring Monitor Blood Pressure (Telemetry or Tail-Cuff) Treatment_Admin->BP_Monitoring Continuous or Intermittent Data_Collection Data Collection and Processing BP_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Radiotelemetry for Continuous Blood Pressure Monitoring

This protocol is considered the gold standard for its accuracy and ability to collect data from unstressed, freely moving animals.[10][11]

5.1.1. Materials

  • Implantable telemetry transmitter (e.g., for rats or mice)

  • Surgical toolkit (sterile)

  • Anesthetics (e.g., isoflurane)

  • Analgesics

  • Sutures

  • Tissue adhesive

  • Telemetry receiver and data acquisition system

  • Animal cages compatible with telemetry receivers

5.1.2. Surgical Implantation of Telemetry Device (Rat Model)

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the abdominal and neck areas.

  • Abdominal Incision: Make a midline abdominal incision to expose the abdominal aorta.

  • Catheter Insertion: Temporarily occlude the aorta and insert the telemetry catheter into the vessel. Secure the catheter with a suture and tissue adhesive.[3]

  • Transmitter Placement: Place the body of the transmitter in the abdominal cavity and suture it to the abdominal wall.[3]

  • Closure: Close the muscle layer and skin with sutures.

  • Post-operative Care: Administer analgesics for at least 48 hours post-surgery.[10] Allow the animal to recover for at least one week before starting baseline measurements to ensure stabilization of blood pressure and circadian rhythms.[4]

5.1.3. Data Acquisition and Analysis

  • Housing: House the rats individually in cages placed on the telemetry receivers.

  • Baseline Recording: Record baseline blood pressure, heart rate, and activity for at least 24-48 hours before the start of the treatment.

  • This compound Administration: Administer this compound (e.g., via oral gavage or mixed in food) at the predetermined doses.

  • Continuous Monitoring: Continuously record cardiovascular parameters throughout the study period.

  • Data Analysis: Analyze the data to determine the effects of this compound on systolic, diastolic, and mean arterial pressure, as well as heart rate. Compare the data from different treatment groups to the vehicle control group. Pay attention to diurnal variations in blood pressure.

Protocol 2: Tail-Cuff Plethysmography for Intermittent Blood Pressure Measurement

This non-invasive method is suitable for studies requiring higher throughput and for screening purposes.[9]

5.2.1. Materials

  • Tail-cuff plethysmography system (including restrainers, cuffs, a pulse sensor, and a control unit)

  • Warming platform or chamber

  • Data acquisition software

5.2.2. Acclimatization and Training

  • Handling: Handle the rodents for several days before the start of the experiment to accustom them to the researcher.

  • Restrainer Acclimatization: Place the animals in the restrainers for increasing durations over 3-5 days without taking any measurements.[4][12] This helps to minimize restraint-induced stress.

  • Procedure Acclimatization: On subsequent days, place the animals in the restrainers on the warming platform and inflate the tail cuff a few times without recording data.

5.2.3. Measurement Procedure

  • Warming: Place the rodent in the restrainer on a warming platform set to a temperature that maintains the tail temperature between 32-34°C.[9] This is crucial for detecting the tail pulse.

  • Cuff Placement: Place the occlusion and sensor cuffs at the base of the tail.

  • Measurement Cycles: Initiate the measurement cycles. Typically, a series of 10-20 measurements are taken, with the first few cycles discarded as acclimatization readings.[5]

  • Data Recording: The system will automatically detect and record systolic blood pressure.

  • This compound Administration and Measurement: Administer this compound as planned. Measure blood pressure at specific time points after administration to assess the acute and chronic effects of the drug.

5.2.4. Data Analysis

  • Data Averaging: For each time point, average the accepted blood pressure readings for each animal.

  • Statistical Comparison: Compare the average blood pressure values between the vehicle control and this compound-treated groups using appropriate statistical tests.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Example of Radiotelemetry Data Summary

Treatment GroupNBaseline Mean Arterial Pressure (mmHg)Post-Treatment Mean Arterial Pressure (mmHg)Change in MAP (mmHg)
Vehicle Control8155 ± 5153 ± 6-2 ± 2
This compound (10 mg/kg)8158 ± 6135 ± 7-23 ± 3
This compound (30 mg/kg)8156 ± 5120 ± 8-36 ± 4
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Example of Tail-Cuff Plethysmography Data Summary

Treatment GroupNBaseline Systolic Blood Pressure (mmHg)2 hours Post-Dose SBP (mmHg)24 hours Post-Dose SBP (mmHg)
Vehicle Control10175 ± 8173 ± 7176 ± 8
This compound (10 mg/kg)10178 ± 7150 ± 9165 ± 7
This compound (30 mg/kg)10176 ± 8135 ± 6152 ± 8*
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Conclusion

The selection of a blood pressure measurement technique for studies involving this compound in rodents should be based on the specific aims of the research. Radiotelemetry offers the most accurate and detailed data, while tail-cuff plethysmography is a valuable tool for higher-throughput screening. Careful adherence to detailed protocols and proper animal handling are essential for obtaining reliable and reproducible results.

References

Cell Culture Models to Study Ilepatril's Molecular Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril is a vasopeptidase inhibitor that simultaneously targets two key enzymes in the cardiovascular and renal systems: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). This dual inhibition offers a comprehensive approach to cardiovascular therapy by blocking the production of the vasoconstrictor Angiotensin II (Ang II) while potentiating the effects of vasodilatory peptides such as natriuretic peptides and bradykinin.[1][2][3] Understanding the molecular sequelae of this compound's action at the cellular level is crucial for elucidating its therapeutic mechanisms and potential off-target effects. This document provides detailed application notes and protocols for establishing and utilizing in vitro cell culture models to investigate the molecular effects of this compound.

Key Cellular Targets and Recommended Cell Lines

The primary targets for assessing the molecular effects of this compound are cells of the cardiovascular and renal systems. The following cell lines are recommended as robust and relevant models:

  • Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell model for studying endothelial function, vascular tone, inflammation, and ACE activity.

  • Human Cardiac Fibroblasts (HCFs): Essential for investigating cardiac remodeling, fibrosis, and the expression of extracellular matrix proteins.

  • Human Renal Proximal Tubule Epithelial Cells (RPTECs): A critical model for studying renal hemodynamics, sodium and water balance, and the expression of NEP.

Application Note 1: Assessing the Effects of this compound on Endothelial Cell Function

Objective: To characterize the molecular effects of this compound on endothelial cells, focusing on ACE inhibition, downstream signaling, and markers of endothelial activation.

Methodology Summary: HUVECs are cultured and treated with this compound. The effects are quantified by measuring ACE activity, Angiotensin II secretion, and markers of oxidative stress.

Quantitative Data Summary

The following table summarizes expected quantitative outcomes based on studies with vasopeptidase inhibitors like omapatrilat.[4][5]

ParameterControl (Vehicle)This compound (e.g., 10 µM)Expected Outcome
ACE Activity 100%↓ (e.g., 20-30%)Significant reduction in ACE activity.
Angiotensin II Secretion Baseline↓ (e.g., 40-60% reduction)Decreased production of Angiotensin II.
Reactive Oxygen Species (ROS) Baseline↓ (e.g., 25-40% reduction)Attenuation of oxidative stress.
Bradykinin Levels Baseline↑ (e.g., 1.5-2.5 fold increase)Increased levels due to reduced degradation by ACE.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Downstream Assays HUVEC_Culture Culture HUVECs to 80% Confluency Ilepatril_Treatment Treat with this compound (e.g., 0.1-10 µM) for 24h HUVEC_Culture->Ilepatril_Treatment Collect_Supernatant Collect Cell Culture Supernatant Ilepatril_Treatment->Collect_Supernatant Lyse_Cells Lyse Cells for Protein Extraction Ilepatril_Treatment->Lyse_Cells AngII_ELISA Angiotensin II ELISA Collect_Supernatant->AngII_ELISA Bradykinin_Assay Bradykinin Assay Collect_Supernatant->Bradykinin_Assay ACE_Assay ACE Activity Assay Lyse_Cells->ACE_Assay ROS_Assay ROS Production Assay Lyse_Cells->ROS_Assay

Caption: Experimental workflow for assessing this compound's effects on HUVECs.

Application Note 2: Investigating the Anti-Fibrotic Effects of this compound in Cardiac Fibroblasts

Objective: To determine the impact of this compound on key markers of cardiac fibrosis in human cardiac fibroblasts, focusing on pathways regulated by Angiotensin II.

Methodology Summary: HCFs are stimulated with Angiotensin II to induce a pro-fibrotic phenotype, followed by treatment with this compound. The anti-fibrotic effects are assessed by measuring TGF-β1 secretion and collagen I expression.

Quantitative Data Summary

The following table presents anticipated results based on studies with ACE inhibitors.[6][7]

ParameterAng II StimulationAng II + this compoundExpected Outcome
TGF-β1 Secretion ↑ (e.g., 2-3 fold increase)↓ (e.g., 40-60% reduction vs. Ang II)This compound attenuates Ang II-induced TGF-β1 secretion.
Collagen I Expression ↑ (e.g., 1.5-2.5 fold increase)↓ (e.g., 30-50% reduction vs. Ang II)This compound reduces Ang II-induced collagen I synthesis.
Cell Proliferation ↑ (e.g., 1.5-2 fold increase)↓ (e.g., 25-45% reduction vs. Ang II)This compound inhibits Ang II-stimulated fibroblast proliferation.

Signaling Pathway

cluster_0 This compound's Anti-Fibrotic Mechanism This compound This compound ACE ACE This compound->ACE AngII Angiotensin II ACE->AngII Catalyzes Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngI->AngII AT1R AT1 Receptor AngII->AT1R ROS ROS Production AT1R->ROS p38MAPK p38 MAPK Activation ROS->p38MAPK TGFb1 TGF-β1 Secretion p38MAPK->TGFb1 Collagen Collagen I Expression TGFb1->Collagen Fibrosis Fibrosis Collagen->Fibrosis

Caption: Proposed anti-fibrotic signaling pathway of this compound in cardiac fibroblasts.

Application Note 3: Elucidating the Molecular Effects of this compound on Renal Proximal Tubule Cells

Objective: To evaluate the effects of this compound on Neprilysin activity and natriuretic peptide levels in human renal proximal tubule epithelial cells.

Methodology Summary: RPTECs are cultured and treated with this compound. The cellular response is determined by measuring NEP activity and the levels of Atrial Natriuretic Peptide (ANP) in the cell culture supernatant.

Quantitative Data Summary

Expected quantitative data based on the known mechanism of vasopeptidase inhibitors.[8][9]

ParameterControl (Vehicle)This compound (e.g., 10 µM)Expected Outcome
Neprilysin (NEP) Activity 100%↓ (e.g., 25-40%)Significant inhibition of NEP activity.
Atrial Natriuretic Peptide (ANP) Levels Baseline↑ (e.g., 1.5-2.5 fold increase)Increased ANP due to reduced degradation by NEP.
cGMP Levels Baseline↑ (e.g., 2-3 fold increase)Increased levels as a downstream effector of ANP signaling.

Signaling Pathway

cluster_0 This compound's Effect on NEP and ANP Signaling This compound This compound NEP Neprilysin (NEP) This compound->NEP ANP_inactive Inactive ANP Fragments NEP->ANP_inactive Degrades ANP_active Active ANP ANP_active->NEP NPR_A NPR-A Receptor ANP_active->NPR_A GC Guanylate Cyclase NPR_A->GC cGMP cGMP GC->cGMP Catalyzes GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation, Natriuresis PKG->Vasodilation

Caption: Signaling pathway of this compound's action on the NEP-ANP axis in renal cells.

Detailed Experimental Protocols

Protocol 1: Cell Culture

1.1. HUVEC Culture

  • Media: Endothelial Cell Growth Medium supplemented with growth factors, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.

  • Coating: Coat culture flasks with 0.1% gelatin for 1 hour at 37°C.

  • Seeding: Seed cryopreserved HUVECs at a density of 5,000-10,000 cells/cm².

  • Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.

1.2. HCF Culture

  • Media: Fibroblast Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Coating: Culture flasks do not typically require coating.

  • Seeding: Thaw and seed cryopreserved HCFs directly into the culture flask.

  • Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.

1.3. RPTEC Culture

  • Media: Renal Epithelial Cell Basal Medium supplemented with a growth kit containing FBS, hydrocortisone, EGF, and other growth factors.

  • Coating: Use collagen-coated flasks for optimal attachment.

  • Seeding: Seed cryopreserved RPTECs at a density of 5,000 cells/cm².

  • Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells at approximately 90% confluency.

Protocol 2: Enzyme Activity Assays

2.1. ACE Activity Assay (Fluorometric)

  • Prepare cell lysates from treated and control cells.

  • Use a commercial ACE activity assay kit.

  • Add cell lysate to a 96-well plate.

  • Add the ACE substrate to initiate the reaction.

  • Incubate at 37°C and measure fluorescence (Ex/Em = 320/405 nm) in a kinetic mode.

  • Calculate ACE activity based on the rate of fluorescence increase.

2.2. Neprilysin Activity Assay (Fluorometric)

  • Prepare cell lysates from treated and control cells.

  • Use a commercial NEP activity assay kit.

  • Add cell lysate to a 96-well white plate.

  • Add the NEP substrate to each well.

  • Incubate at 37°C and measure fluorescence (Ex/Em = 330/430 nm) in a kinetic mode.

  • Determine NEP activity from the standard curve and the change in fluorescence over time.

Protocol 3: Immunoassays

3.1. Angiotensin II, ANP, and TGF-β1 ELISAs

  • Collect cell culture supernatants from treated and control cells.

  • Use specific ELISA kits for each analyte.

  • Add standards and samples to the pre-coated 96-well plate.

  • Follow the kit instructions for the addition of detection antibodies and substrates.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the concentration of the analyte from the standard curve.

Protocol 4: Western Blot for Collagen I
  • Extract total protein from treated and control HCFs.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against Collagen I.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin).

Protocol 5: Reactive Oxygen Species (ROS) Production Assay
  • Seed HUVECs in a 96-well plate.

  • Treat cells with this compound.

  • Load cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

  • Incubate for 30-60 minutes at 37°C.

  • Measure fluorescence (Ex/Em = 485/535 nm) using a fluorescence plate reader.

  • Express ROS levels as a percentage of the control.

References

Troubleshooting & Optimization

Technical Support Center: Ilepatril Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the potential off-target effects of Ilepatril (AVE7688). Given that comprehensive public data on this compound's broad off-target screening is limited, this resource focuses on the known class-effects of vasopeptidase inhibitors and provides a framework for investigating potential off-target liabilities in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a dual-acting inhibitor that targets Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). This dual inhibition is intended to produce vasodilation and reduce blood pressure through two synergistic mechanisms: blocking the production of the vasoconstrictor angiotensin II and preventing the breakdown of vasodilatory natriuretic peptides.[1][2][3][4]

Q2: Are there any known significant off-target effects or adverse events associated with this compound or its drug class?

The most significant adverse event associated with the class of vasopeptidase inhibitors is angioedema, a potentially life-threatening swelling of the skin and mucous membranes.[5][6][7] This effect, while severe, is mechanistically linked to the on-target inhibition of ACE and NEP. Both enzymes are involved in the degradation of bradykinin, a potent vasodilator that increases vascular permeability.[8][9] Inhibition of these enzymes leads to bradykinin accumulation, which can precipitate angioedema.[5][7][10] While the development of this compound was discontinued, the risk of angioedema was a major concern for this drug class, as exemplified by the earlier vasopeptidase inhibitor, Omapatrilat.[5][7][10]

Q3: Has a comprehensive off-target screening panel been published for this compound?

To date, a comprehensive public disclosure of a broad in vitro safety pharmacology or kinase panel screening for this compound (AVE7688) is not available in the scientific literature. Drug development programs conduct such studies as part of preclinical safety assessment, but this data often remains proprietary.[11][12][13][14][15]

Q4: How can I proactively assess the potential for off-target effects of this compound in my experimental system?

If you observe an unexpected phenotype in your experiments with this compound that cannot be explained by ACE or NEP inhibition, it is prudent to consider potential off-target effects. A systematic approach to de-risking this would involve:

  • Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.

  • In Vitro Screening: Test this compound in a broad panel of commercially available in vitro safety pharmacology assays. These panels typically include a wide range of receptors, ion channels, transporters, and kinases to identify potential interactions.[16][17][18]

  • Dose-Response Analysis: If a potential off-target is identified, perform a dose-response curve to determine the potency (e.g., IC50 or Ki) of this compound at this target.

  • Cellular Assays: Validate the in vitro finding in a relevant cell-based assay to confirm that the interaction translates into a functional effect at the cellular level.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes that may be due to off-target effects of this compound.

Problem 1: I am observing an unexpected cellular phenotype (e.g., changes in cell proliferation, apoptosis, or morphology) in my cell line treated with this compound, which is not known to express ACE or NEP.

  • Possible Cause: The observed effect may be due to an off-target interaction of this compound with another protein in your cell line.

  • Troubleshooting Steps:

    • Confirm Absence of Targets: First, confirm the absence of ACE and NEP expression in your cell line at both the mRNA and protein level (e.g., via RT-qPCR and Western blot).

    • Literature Review: Conduct a thorough literature search for the known expression of potential off-target proteins in your specific cell line.

    • Broad Kinase Inhibitor Screening: Many unexpected effects on cell growth and survival are due to off-target kinase inhibition. Consider screening this compound against a broad panel of kinases.

    • Use a Structurally Unrelated Control: If possible, use another dual ACE/NEP inhibitor with a different chemical scaffold. If the phenotype is not replicated, it is more likely to be an off-target effect specific to this compound's structure.

Problem 2: My in vivo experiment with this compound is showing an unexpected systemic effect (e.g., neurological or metabolic changes) that is not consistent with blood pressure reduction.

  • Possible Cause: this compound may be interacting with an off-target receptor or enzyme in a specific organ system.

  • Troubleshooting Steps:

    • Safety Pharmacology Assessment: Review the principles of preclinical safety pharmacology, which assess the effects of a compound on the central nervous, cardiovascular, and respiratory systems.[11][12][13] This can provide a framework for your investigation.

    • In Vitro Off-Target Panel: Screen this compound against a broad commercial off-target panel that includes a wide range of G-protein coupled receptors (GPCRs), ion channels, and enzymes.

    • Metabolite Analysis: Consider whether a metabolite of this compound, rather than the parent compound, could be responsible for the observed effect.

Data Presentation

While specific quantitative off-target data for this compound is not publicly available, the table below serves as an example of how such data would be presented. Researchers who conduct their own screening can use this format to organize their findings.

Table 1: Hypothetical Off-Target Screening Profile for this compound
Target Assay Type
Kinase XRadiometric Activity Assay
GPCR YRadioligand Binding Assay
Ion Channel ZElectrophysiology Assay
Transporter AUptake Assay

Experimental Protocols

The following are generalized protocols for common off-target screening assays. These should be adapted based on the specific target and assay platform.

1. Protocol: Kinase Activity Assay (Radiometric)

  • Objective: To determine the inhibitory activity of this compound against a specific kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate peptide

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well plates

    • Phosphocellulose membrane

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO) control.

    • Add 20 µL of a solution containing the kinase and its substrate peptide in reaction buffer.

    • Initiate the reaction by adding 10 µL of [γ-³²P]ATP in reaction buffer.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

2. Protocol: GPCR Radioligand Binding Assay

  • Objective: To assess the ability of this compound to displace a radiolabeled ligand from a specific GPCR.

  • Materials:

    • Cell membranes expressing the target GPCR

    • Radiolabeled ligand (e.g., [³H]-ligand)

    • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

    • This compound stock solution

    • Non-specific binding control (a high concentration of an unlabeled ligand)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add the cell membranes, radiolabeled ligand, and diluted this compound or control.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent displacement of the radioligand by this compound and determine the Ki value.

Visualizations

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide (NP) System cluster_KKS Kallikrein-Kinin System (KKS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Natriuretic_Peptides Natriuretic_Peptides Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis Natriuresis Natriuretic_Peptides->Natriuresis Inactive_Fragments Inactive_Fragments Natriuretic_Peptides->Inactive_Fragments NEP Bradykinin Bradykinin Vasodilation_Permeability Vasodilation_Permeability Bradykinin->Vasodilation_Permeability Inactive_Metabolites_ACE Inactive_Metabolites_ACE Bradykinin->Inactive_Metabolites_ACE ACE Inactive_Metabolites_NEP Inactive_Metabolites_NEP Bradykinin->Inactive_Metabolites_NEP NEP Angioedema Angioedema Risk Bradykinin->Angioedema This compound This compound This compound->Angiotensin_I Inhibits ACE This compound->Inactive_Fragments Inhibits NEP This compound->Inactive_Metabolites_ACE Inhibits ACE This compound->Inactive_Metabolites_NEP Inhibits NEP

Caption: Primary signaling pathways affected by this compound and mechanism of angioedema.

Start Start: Unexpected Experimental Result IsOnTarget Is the effect plausibly due to ACE/NEP inhibition? Start->IsOnTarget OnTargetEffect Investigate downstream signaling of ACE/NEP IsOnTarget->OnTargetEffect Yes ConsiderOffTarget Potential Off-Target Effect IsOnTarget->ConsiderOffTarget No InSilico In Silico Off-Target Prediction ConsiderOffTarget->InSilico InVitro In Vitro Broad Panel Screening (e.g., Kinases, GPCRs) InSilico->InVitro HitIdentified Off-target 'hit' identified? InVitro->HitIdentified DoseResponse Determine IC50/Ki for the 'hit' target HitIdentified->DoseResponse Yes NoHit Effect may be due to other experimental variables or a novel off-target HitIdentified->NoHit No CellularValidation Validate in relevant cell-based functional assay DoseResponse->CellularValidation End Conclusion CellularValidation->End NoHit->End

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

References

Addressing angioedema-like side effects of Ilepatril in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to investigate the angioedema-like side effects of Ilepatril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause angioedema-like side effects?

A1: this compound (also known as AVE-7688) is an investigational vasopeptidase inhibitor.[1][2] It simultaneously inhibits two key enzymes: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[2][3] This dual inhibition is designed to lower blood pressure by both reducing the production of the vasoconstrictor angiotensin II and increasing the levels of vasodilatory peptides.[3]

However, ACE (also known as kininase II) is a primary enzyme responsible for degrading bradykinin, a potent vasodilator that increases vascular permeability.[4] NEP also contributes to bradykinin degradation. By inhibiting both enzymes, this compound leads to a significant accumulation of bradykinin.[5] Elevated bradykinin levels are the primary cause of the increased vascular permeability that results in angioedema.[6]

Q2: What is the proposed mechanism of this compound-induced angioedema?

A2: The primary mechanism is the accumulation of bradykinin due to the dual inhibition of ACE and NEP.[5] Bradykinin then binds to its B2 receptors on endothelial cells, triggering a signaling cascade that leads to vasodilation and increased vascular permeability, resulting in fluid leakage into the surrounding tissues and subsequent swelling.[6]

Q3: Which animal models are most suitable for studying this compound-induced angioedema?

A3: While traditional inflammatory models like carrageenan-induced paw edema can be used to quantify general edema, a more specific model is recommended for angioedema.[7] A model involving the induction of edema in the rat vibrissal pad or facial area can provide more clinically relevant data. Additionally, assessing vascular permeability using methods like the Miles assay provides a quantitative measure of the angioedema-like effects.[8][9]

Q4: What are the key parameters to measure in these animal models?

A4: The key parameters to measure include:

  • Physical swelling: This can be quantified by measuring the thickness or volume of the affected area (e.g., paw or vibrissal pad).

  • Vascular permeability: This can be assessed using techniques like the Miles assay, which measures the extravasation of Evans blue dye.[8][9][10]

  • Histological changes: Examination of tissue sections can reveal edema, vasodilation, and inflammatory cell infiltration.[11][12][13]

  • Biomarker levels: Measuring plasma levels of bradykinin and other relevant biomarkers can provide mechanistic insights.

Troubleshooting Guides

Issue 1: High variability in edema measurements between animals in the same treatment group.

Possible Cause Troubleshooting Steps
Inconsistent drug administration Ensure accurate and consistent dosing for all animals. For oral administration, confirm that the entire dose is consumed. For injections, use a consistent technique and injection site.
Stress-induced physiological changes Acclimatize animals to the experimental procedures and handling to minimize stress. Perform experiments at the same time of day to account for circadian rhythms.
Inaccurate edema measurement Use a standardized method for measuring edema, such as a digital caliper for thickness or a plethysmometer for volume. Ensure the same researcher performs the measurements for all animals in a study to reduce inter-observer variability.
Genetic variability within the animal strain Use animals from a reliable and genetically consistent supplier. Increase the sample size per group to improve statistical power.

Issue 2: Lack of a significant edematous response to this compound.

Possible Cause Troubleshooting Steps
Insufficient drug dosage Perform a dose-response study to determine the optimal dose of this compound for inducing a measurable edematous response in your chosen animal model.
Animal model is not sensitive to bradykinin-mediated edema Consider using a different strain of rat or mouse that is known to be more sensitive to bradykinin. Alternatively, a model with a sensitized background, such as animals with a genetic predisposition to higher bradykinin levels, could be explored.
Rapid metabolism of this compound Check the pharmacokinetic profile of this compound in your animal model to ensure that the drug is reaching and maintaining effective concentrations in the plasma.
Timing of measurement is not optimal The edematous response is time-dependent. Conduct a time-course experiment to identify the peak time of edema formation after this compound administration and schedule your measurements accordingly.

Issue 3: Difficulty in quantifying facial or vibrissal pad angioedema.

Possible Cause Troubleshooting Steps
Subtle swelling is difficult to measure with calipers Utilize the Miles assay to quantify vascular permeability in the facial region as a more sensitive measure of angioedema.[8][9] This involves injecting Evans blue dye intravenously and measuring its extravasation into the tissue.
Anatomical challenges for consistent measurement Develop a standardized protocol for measuring specific points on the vibrissal pad or face. Take high-resolution photographs with a scale for later analysis using image analysis software.
Movement of the animal during measurement Briefly anesthetize the animals for accurate and reproducible measurements of the facial area.

Data Presentation

Table 1: Effect of this compound on Bradykinin Degradation in Rat Coronary Bed

Treatment GroupBradykinin Degradation Rate (1/min per gram)Percent Reduction from Control
Control (Untreated)4.35 ± 0.41-
NEP Inhibitor (Candoxatril)3.05 ± 0.2930%
ACE Inhibitor (Enalapril)2.18 ± 0.2150%
This compound (Omapatrilat) 1.09 ± 0.10 75%

Data adapted from a study on omapatrilat, a vasopeptidase inhibitor with a similar mechanism of action to this compound.

Table 2: Hemodynamic and Renal Effects of this compound in Spontaneously Hypertensive Rats (SHR)

ParameterVehicle-Treated SHRThis compound-Treated SHR
Systolic Blood Pressure (mmHg)185 ± 5117 ± 4
Plasma Angiotensin I (pg/mL)150 ± 204600 ± 500
Plasma Angiotensin II (pg/mL)80 ± 10125 ± 15
Plasma Angiotensin-(1-7) (pg/mL)50 ± 8130 ± 15

Data from a 17-day study with omapatrilat (100 µmol/kg/day) in SHR.[14]

Experimental Protocols

Protocol 1: Induction and Measurement of Paw Edema

  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Drug Administration: Administer this compound or vehicle control orally via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

    • Use a plethysmometer for volume measurement or a digital caliper for thickness measurement.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 2: Quantification of Vascular Permeability (Miles Assay)

  • Animal Model: Male BALB/c mice (20-25 g).

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic agent.

  • Dye Injection: Inject 100 µL of 1% Evans blue dye solution in sterile saline intravenously via the tail vein.

  • Drug and Vasoactive Agent Administration:

    • Administer this compound or vehicle control intraperitoneally 30 minutes before the dye injection.

    • After the dye has circulated for 10 minutes, intradermally inject 20 µL of a vasoactive agent (e.g., bradykinin) or saline control into the dorsal skin.

  • Tissue Collection: After 30 minutes, euthanize the animals and excise the skin at the injection sites.

  • Dye Extraction:

    • Incubate the skin samples in formamide at 60°C for 24 hours to extract the Evans blue dye.

    • Centrifuge the samples and collect the supernatant.

  • Quantification: Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of dye extravasation is proportional to the increase in vascular permeability.[9][10]

Protocol 3: Histological Assessment of Edema

  • Tissue Collection: At the end of the experiment, collect the edematous tissue (e.g., paw or facial skin).

  • Fixation: Fix the tissue in 10% neutral buffered formalin for 24 hours.

  • Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope to assess for:

    • Edema in the dermal and subcutaneous layers.

    • Dilation of blood vessels.

    • Infiltration of inflammatory cells.[11][12]

Mandatory Visualizations

Ilepatril_Angioedema_Pathway cluster_inhibition This compound Action cluster_bradykinin Bradykinin Metabolism cluster_signaling Cellular Signaling This compound This compound ACE ACE (Kininase II) This compound->ACE Inhibits NEP NEP (Neutral Endopeptidase) This compound->NEP Inhibits Bradykinin Bradykinin ACE->Bradykinin NEP->Bradykinin Bradykinin_pre Kininogens Bradykinin_pre->Bradykinin Kallikrein Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites Degradation B2R Bradykinin B2 Receptor Bradykinin->B2R Binds Gq_protein Gq Protein Activation B2R->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release NO_Prostacyclin NO & Prostacyclin Production Ca_release->NO_Prostacyclin Angioedema Increased Vascular Permeability (Angioedema) NO_Prostacyclin->Angioedema

Caption: Signaling pathway of this compound-induced angioedema.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assess Assessment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Wistar Rat) acclimatization Acclimatize Animals (1 week) animal_model->acclimatization randomization Randomize into Groups (Vehicle, this compound) acclimatization->randomization drug_admin Administer this compound or Vehicle randomization->drug_admin induce_edema Induce Edema (e.g., Carrageenan or Bradykinin) drug_admin->induce_edema measurement Measure Edema (Calipers/Plethysmometer) induce_edema->measurement miles_assay Perform Miles Assay (Vascular Permeability) induce_edema->miles_assay histology Collect Tissue for Histology induce_edema->histology data_analysis Analyze Data & Draw Conclusions measurement->data_analysis miles_assay->data_analysis histology->data_analysis

Caption: Experimental workflow for assessing this compound-induced angioedema.

Troubleshooting_Logic cluster_variability High Variability cluster_no_effect No Effect Observed start Unexpected Experimental Outcome q_variability Is there high variability in edema measurements? start->q_variability q_no_effect Is there a lack of significant edema? start->q_no_effect check_dosing Verify Dosing Accuracy & Consistency q_variability->check_dosing Yes q_variability->q_no_effect No standardize_measurement Standardize Measurement Technique check_dosing->standardize_measurement minimize_stress Minimize Animal Stress standardize_measurement->minimize_stress resolve Problem Resolved minimize_stress->resolve dose_response Conduct Dose-Response Study q_no_effect->dose_response Yes q_no_effect->resolve No check_timing Optimize Measurement Time-Course dose_response->check_timing check_model Evaluate Animal Model Sensitivity check_timing->check_model check_model->resolve

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Optimizing Ilepatril Dosage in In vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Ilepatril dosage while mitigating the risk of hypotension in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that leads to hypotension?

A1: this compound is a vasopeptidase inhibitor that simultaneously blocks two key enzymes: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1][2][3]

  • ACE Inhibition: By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure.[4]

  • NEP Inhibition: NEP is responsible for the breakdown of several vasodilatory peptides, including natriuretic peptides (ANP, BNP) and bradykinin.[2][5] By inhibiting NEP, this compound increases the levels of these peptides, promoting further vasodilation and contributing to its blood pressure-lowering effect.[2][5]

The combined effect of reduced angiotensin II and increased vasodilatory peptides makes this compound a potent antihypertensive agent, but also increases the risk of hypotension, especially at higher doses.

Q2: What are the typical signs of hypotension in small animals during an experiment?

A2: Signs of hypotension in small animals can range from subtle to severe. It is crucial to monitor animals closely, especially after drug administration. Key signs include:

  • Lethargy and reduced activity: Animals may appear weak, unresponsive, or reluctant to move.

  • Pale mucous membranes: Gums and conjunctiva may appear pale or white due to reduced blood flow.

  • Increased respiratory rate: The animal may breathe more rapidly to compensate for decreased oxygen delivery.

  • Weak or rapid pulse: The peripheral pulse may be difficult to palpate or feel thready.

  • Low body temperature: Reduced blood flow can lead to a drop in core body temperature.

  • Loss of consciousness: In severe cases, the animal may become unconscious.

Continuous blood pressure monitoring is the most reliable method for detecting hypotension. A mean arterial pressure (MAP) below 60-70 mmHg is often considered hypotensive in many small animal species.[6]

Q3: Are there any known starting doses for this compound in preclinical animal models?

A3: Published literature on this compound is limited. However, studies on similar vasopeptidase inhibitors can provide guidance. For instance, the vasopeptidase inhibitor AVE7688 (this compound) was administered to mice at a dose of 500 mg/kg in their diet to achieve maximal inhibition of NEP and ACE.[7] In studies with another vasopeptidase inhibitor, omapatrilat, a dose of 40 mg/kg per day was used orally in stroke-prone spontaneously hypertensive rats.[8][9] It is critical to start with a low dose and titrate upwards based on blood pressure monitoring and the specific animal model.

Troubleshooting Guide

Issue: Significant drop in blood pressure immediately after this compound administration.

Potential Cause Troubleshooting Steps
Dose is too high for the individual animal or model. 1. Reduce the dose: Immediately lower the subsequent dose for this and future animals. Start with a dose at the lower end of the expected therapeutic range and perform a dose-escalation study. 2. Slower administration: If administering intravenously, slow down the infusion rate to allow for gradual vasodilation.
Animal is hypovolemic or dehydrated. 1. Assess hydration status: Check for signs of dehydration (e.g., skin tenting, sunken eyes). 2. Administer fluids: If dehydrated, provide isotonic crystalloid fluids (e.g., 10-20 mL/kg over 15 minutes) to restore intravascular volume.[6][10] This should be done cautiously in animals with known cardiac issues.
Interaction with other medications. 1. Review all administered drugs: Anesthetics, sedatives, and other cardiovascular agents can potentiate the hypotensive effects of this compound.[6] 2. Adjust concomitant medications: Reduce the dose of other hypotensive agents where possible.

Issue: Gradual but sustained hypotension during the study period.

Potential Cause Troubleshooting Steps
Drug accumulation with repeated dosing. 1. Increase dosing interval: Allow more time between doses for the drug to clear and the animal's cardiovascular system to compensate. 2. Measure drug plasma levels: If possible, analyze plasma concentrations of this compound to assess for accumulation.
Underlying physiological condition of the animal model. 1. Characterize the model: Be aware of the baseline cardiovascular parameters and any underlying conditions of your animal model that might predispose them to hypotension. 2. Consider a different model: If hypotension is consistently a problem, a less sensitive model might be necessary.

Experimental Protocols

Protocol 1: Dose-Response Study to Determine the Optimal Therapeutic Window

Objective: To identify a dose range of this compound that effectively lowers blood pressure without causing severe hypotension in the target animal model.

Methodology:

  • Animal Acclimatization: Acclimate animals to the laboratory environment and handling procedures for at least one week.

  • Baseline Measurements: Record baseline blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate for several days prior to the experiment to establish a stable baseline.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group.

  • Dose Escalation:

    • Start with a low dose of this compound, informed by available literature on similar compounds.

    • Administer the drug via the intended route (e.g., oral gavage, intravenous infusion).

    • Continuously monitor blood pressure and heart rate for a defined period post-administration (e.g., 24 hours).

    • Gradually increase the dose in subsequent groups of animals.

  • Data Analysis: Plot the dose-response curve for the change in blood pressure. Determine the dose that produces the desired therapeutic effect with a minimal incidence of hypotension (e.g., MAP < 60 mmHg).

Protocol 2: Management of Acute Hypotension In Vivo

Objective: To provide a standardized procedure for managing an acute hypotensive event during an experiment involving this compound.

Methodology:

  • Immediate Action:

    • If hypotension is detected (e.g., MAP drops below 60 mmHg), immediately stop or reduce the rate of this compound administration if it is an ongoing infusion.

  • Fluid Resuscitation:

    • Administer a bolus of warmed isotonic crystalloid solution (e.g., Lactated Ringer's or 0.9% saline) at a dose of 10-20 mL/kg intravenously or intraperitoneally over 15 minutes.[6][10]

    • Monitor blood pressure response closely. A second bolus may be administered if necessary, while being cautious of fluid overload.

  • Vasopressor Support (if necessary):

    • If hypotension persists despite fluid resuscitation, consider the administration of a vasopressor agent.

    • Dopamine (5-15 mcg/kg/min continuous intravenous infusion) can be used to increase blood pressure.[10]

    • Norepinephrine (0.05–2 µg/kg/min continuous intravenous infusion) is a potent vasoconstrictor that can be used in cases of severe vasodilation.[6]

  • Supportive Care:

    • Maintain the animal's body temperature using a heating pad or lamp.

    • Provide supplemental oxygen if available.

  • Documentation: Record all interventions and the animal's response in detail.

Visualizations

Ilepatril_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I + Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II + Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Prekallikrein Prekallikrein Bradykinin Bradykinin Prekallikrein->Bradykinin + Vasodilation_Bradykinin Vasodilation Bradykinin->Vasodilation_Bradykinin Natriuretic_Peptides_Inactive Inactive Peptides Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Natriuretic_Peptides->Natriuretic_Peptides_Inactive - Vasodilation_NP Vasodilation Natriuretic_Peptides->Vasodilation_NP Renin Renin ACE ACE NEP NEP This compound This compound This compound->ACE Inhibition This compound->NEP Inhibition

Caption: Mechanism of action of this compound leading to vasodilation.

Hypotension_Troubleshooting_Workflow Start Hypotension Detected (e.g., MAP < 60 mmHg) Stop_Drug Stop/Reduce This compound Administration Start->Stop_Drug Assess_Hydration Assess Hydration Status Stop_Drug->Assess_Hydration Administer_Fluids Administer Isotonic Fluids (10-20 mL/kg IV/IP) Assess_Hydration->Administer_Fluids Dehydrated Reassess_BP Reassess Blood Pressure Assess_Hydration->Reassess_BP Hydrated Administer_Fluids->Reassess_BP BP_Normalized Blood Pressure Normalized Reassess_BP->BP_Normalized Yes Consider_Vasopressors Consider Vasopressors (e.g., Dopamine) Reassess_BP->Consider_Vasopressors No End Continue Monitoring BP_Normalized->End Supportive_Care Provide Supportive Care (Warmth, Oxygen) Consider_Vasopressors->Supportive_Care Supportive_Care->End

Caption: Troubleshooting workflow for managing acute hypotension in vivo.

References

Ilepatril Stability in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Ilepatril in solution for long-term experiments. The information is presented in a question-and-answer format, addressing potential issues and offering troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as AVE7688) is a vasopeptidase inhibitor.[1] It functions as a dual inhibitor, targeting both Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1][2] This dual action simultaneously blocks the production of the vasoconstrictor angiotensin II and prevents the breakdown of vasodilatory natriuretic peptides.[3][4]

Q2: What are the primary factors that can affect this compound's stability in solution?

A2: The stability of pharmaceutical compounds like this compound in solution can be influenced by several factors. These include pH, temperature, light exposure, and oxidation.[5][6] The specific formulation, including the choice of solvent and the presence of any excipients, can also play a critical role in its long-term stability.[7]

Q3: What are the general recommendations for preparing and storing this compound solutions for long-term experiments?

A3: While specific data for this compound is not publicly available, general best practices for compounds of this nature suggest preparing solutions fresh whenever possible. For long-term storage, solutions should be kept in tightly sealed containers, protected from light, and stored at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. The optimal pH for stability should be determined experimentally, as degradation can be pH-dependent.[5][8] It is crucial to conduct a stability study under your specific experimental conditions.

Q4: How can I determine the stability of my this compound solution over time?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be used.[9] This involves analyzing the solution at defined time points to quantify the remaining concentration of this compound and detect the formation of any degradation products. A comprehensive stability study would involve exposing the solution to various stress conditions to understand its degradation pathways.[5][6][7]

Experimental Protocol: Long-Term Stability Assessment of this compound

This section details a general protocol for assessing the long-term stability of this compound in an aqueous solution.

Objective: To evaluate the chemical stability of this compound in an aqueous solution under different storage conditions over a 90-day period.

Materials:

  • This compound reference standard

  • HPLC-grade water

  • Phosphate buffer components (for pH adjustment)

  • HPLC-grade acetonitrile and other necessary mobile phase reagents

  • Amber glass vials with airtight caps

  • Calibrated pH meter, analytical balance, and HPLC system with UV detector

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., DMSO) if necessary to aid dissolution, then dilute to the final concentration.

    • Prepare the final aqueous solution (e.g., 0.1 mg/mL) using a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.

    • Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove particulates.

    • Dispense the solution into amber glass vials, ensuring minimal headspace, and seal them securely.

  • Storage Conditions:

    • Store vials under the following conditions as per ICH guidelines for stability testing:[8][10][11][12][13]

      • Refrigerated: 5°C ± 3°C

      • Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 0, 7, 14, 30, 60, and 90 days.

  • Analytical Method (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a pH modifier like trifluoroacetic acid (TFA). The exact gradient should be optimized to achieve good separation between this compound and any potential degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

    • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0). Monitor for the appearance and growth of any new peaks, which may indicate degradation products.

  • Data Evaluation:

    • Assess stability by the percentage of this compound remaining. A common threshold for stability is retaining ≥90% of the initial concentration.

    • Note any changes in physical appearance, such as color change or precipitation.

Data Presentation

The following table represents hypothetical data from a stability study conducted according to the protocol above.

Storage ConditionTime Point (Days)This compound Remaining (%)Appearance of Degradation Products (% Peak Area)Physical Appearance
5°C ± 3°C 0100.00.0Clear, Colorless
799.8< 0.1Clear, Colorless
1499.5< 0.1Clear, Colorless
3099.10.2Clear, Colorless
6098.50.4Clear, Colorless
9097.90.7Clear, Colorless
25°C ± 2°C 0100.00.0Clear, Colorless
798.20.5Clear, Colorless
1496.51.1Clear, Colorless
3092.83.5Clear, Colorless
6088.16.8Faint Yellow Tint
9083.410.2Faint Yellow Tint
40°C ± 2°C 0100.00.0Clear, Colorless
791.54.1Clear, Colorless
1484.39.7Faint Yellow Tint
3072.118.5Yellow Tint
6058.929.8Yellow Tint
9045.241.5Yellow Tint

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Troubleshooting Guide

Q: My this compound solution has become cloudy or shows signs of precipitation. What should I do?

A: Precipitation indicates that the compound's solubility limit has been exceeded under the storage conditions.

  • Possible Cause: The compound may be less soluble at lower temperatures (e.g., in the refrigerator). The pH of the solution might have shifted into a range where the compound is less soluble.

  • Solution: Try preparing a more dilute solution. If possible, gently warm the solution and sonicate to see if the precipitate redissolves. For future experiments, consider adjusting the pH of the buffer or adding a small percentage of a co-solvent (e.g., ethanol or DMSO), but ensure the co-solvent is compatible with your experimental system.

Q: My HPLC analysis shows a rapid loss of the main this compound peak, even at refrigerated temperatures. What could be the issue?

A: This suggests significant chemical instability.

  • Possible Cause: The solution may be susceptible to hydrolysis or oxidation.[6] The pH of your buffer system might be promoting degradation. Contaminants in the solvent or buffer could also be catalyzing the degradation.

  • Solution: Perform a forced degradation study to understand the degradation pathways.[5][7] Test the stability in different buffers across a range of pH values. Ensure you are using high-purity, HPLC-grade solvents and fresh buffers. Consider purging the solution with nitrogen or argon before sealing to minimize oxidation.

Q: My HPLC chromatogram shows new, unexpected peaks over time. How do I interpret this?

A: The appearance of new peaks is a strong indicator of degradation.

  • Possible Cause: These are likely degradation products of this compound.

  • Solution: These peaks should be monitored and quantified as part of your stability assessment. The analytical method is considered "stability-indicating" if it can resolve the parent drug peak from these new degradation peaks.[7] If the new peaks co-elute with the main peak, the HPLC method (e.g., mobile phase gradient, column type) needs to be re-developed and optimized.[14][15]

Q: The retention time of my this compound peak is shifting between analyses. What is causing this?

A: Retention time drift can compromise the reliability of your quantification.[15]

  • Possible Cause: This is often due to issues with the HPLC system rather than the sample itself. Common causes include changes in mobile phase composition (e.g., evaporation of the organic component), poor column temperature control, or a leak in the system.[15][16][17]

  • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. Use a column oven to maintain a consistent temperature. Check the system for any leaks, particularly around pump seals and fittings. Ensure the column is properly equilibrated before starting your analysis sequence.[15]

Visualizations

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_np Natriuretic Peptide System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Aldosterone Aldosterone Angiotensin_II->Aldosterone AT1 Receptor Sodium_Water_Retention Sodium_Water_Retention Aldosterone->Sodium_Water_Retention Natriuretic_Peptides Natriuretic_Peptides Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis Natriuresis Natriuretic_Peptides->Natriuresis Inactive_Metabolites Inactive_Metabolites Natriuretic_Peptides->Inactive_Metabolites NEP This compound This compound ace_path ace_path This compound->ace_path Inhibition nep_path nep_path This compound->nep_path Inhibition

Caption: this compound's dual inhibition of ACE and NEP.

G cluster_loop Analysis at Each Time Point (T=x) start Start: Define Study (Concentration, Solvent, Conditions) prep Prepare this compound Solution (Filter & Dispense into Vials) start->prep t0 Time-Zero Analysis (T=0) (HPLC Quantification, Physical Check) prep->t0 storage Place Vials in Stability Chambers (e.g., 5°C, 25°C, 40°C) t0->storage pull Pull Samples from Each Condition storage->pull analysis Perform HPLC Analysis & Physical Inspection pull->analysis data Record Data: % Remaining, Degradants, Appearance analysis->data data->pull Repeat for next time point end_report Compile Final Stability Report (Data Tables & Interpretation) data->end_report After final time point end End end_report->end

Caption: Experimental workflow for an this compound stability study.

References

Troubleshooting inconsistent results in Ilepatril studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ilepatril. The information is designed to address common challenges and inconsistencies that may arise during preclinical and clinical investigations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Q1: We are observing lower than expected reductions in blood pressure in our animal models after administering this compound. What are the potential causes and troubleshooting steps?

A1: Inconsistent blood pressure reduction can stem from several factors related to the experimental setup and the compound's mechanism of action.

  • Animal Model Selection: The antihypertensive efficacy of vasopeptidase inhibitors can vary between different animal models of hypertension. For instance, the effect may be more pronounced in models with high renin activity.[1] Consider the specific characteristics of your chosen model.

  • Dosage and Administration: Ensure the dosage of this compound is appropriate for the animal model and that the administration route and frequency are optimal for maintaining therapeutic concentrations. Review preclinical data for recommended dosing regimens.[2]

  • Blood Pressure Measurement Technique: Inaccurate blood pressure readings can lead to misinterpretation of results. Telemetry is considered the gold standard for continuous and accurate measurement in freely moving animals.[3][4] If using the tail-cuff method, ensure proper training of the animals to minimize stress-induced hypertension and follow a strict, consistent protocol.[5][6][7]

  • Dietary Salt Content: The salt content in the diet of the experimental animals can influence the activity of the renin-angiotensin system and, consequently, the effectiveness of this compound.[1] Standardize and report the dietary salt intake in your studies.

Q2: Our in vitro enzyme activity assays are showing variable inhibition of ACE and NEP with this compound. How can we improve the consistency of these results?

A2: Variability in enzyme inhibition assays can often be traced to the assay conditions and reagents.

  • Substrate Specificity: Ensure the fluorogenic or chromogenic substrates used are specific for ACE and NEP, respectively. Some substrates may have cross-reactivity with other metalloproteinases.[8][9][10]

  • Enzyme Purity and Source: The source and purity of the recombinant ACE and NEP enzymes can impact activity. Use highly purified enzymes from a reputable commercial source.

  • Assay Buffer Composition: The composition of the assay buffer, including pH and the presence of co-factors or inhibitors (e.g., EDTA/EGTA for zinc-dependent metalloproteinases), is critical.[8][9] Ensure the buffer conditions are optimized for the specific enzyme being assayed.

  • Accurate Pipetting and Mixing: At the low concentrations of enzyme and inhibitor used in these assays, precise pipetting and thorough mixing are essential for reproducibility.

Q3: We are planning a study to measure key biomarkers affected by this compound. What are the recommended methods for quantifying angiotensin II and bradykinin in plasma?

A3: Accurate measurement of angiotensin II and bradykinin requires careful sample collection and sensitive detection methods.

  • Sample Collection and Processing: Blood samples should be collected into chilled tubes containing appropriate protease inhibitors to prevent the ex vivo degradation of angiotensin II and bradykinin.[11][12] Plasma should be separated promptly by centrifugation at 4°C and stored at -80°C until analysis.[11][13]

  • Quantification Methods: Enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-mass spectrometry (LC-MS/MS) are common methods for quantifying these peptides.[11][14] LC-MS/MS generally offers higher specificity and sensitivity.[14]

Q4: We have observed a higher than expected incidence of angioedema-like symptoms in our animal models treated with this compound. Is this a known class effect and how can we manage it?

A4: Angioedema is a known potential side effect of vasopeptidase inhibitors, including the related compound omapatrilat.[15][16][17] This is thought to be due to the accumulation of bradykinin, as both ACE and NEP are involved in its degradation.[17][18]

  • Monitoring: Closely monitor animals for signs of swelling, particularly around the head and neck.

  • Dose-Response: Investigate if the incidence is dose-dependent. It may be necessary to use the lowest effective dose.

  • Comparative Studies: Compare the incidence with that of an ACE inhibitor alone to determine the contribution of NEP inhibition. Clinical trials with omapatrilat showed a higher incidence of angioedema compared to enalapril.[15]

Data from Clinical Trials of Vasopeptidase Inhibitors

The following tables summarize key quantitative data from clinical trials of omapatrilat, a vasopeptidase inhibitor with a similar mechanism of action to this compound. This data can provide a reference for expected outcomes in human studies.

Table 1: Omapatrilat vs. Enalapril in Chronic Heart Failure (OVERTURE Trial) [19][20][21]

OutcomeOmapatrilat GroupEnalapril GroupHazard Ratio (95% CI)p-value
Primary Endpoint (Death or HF Hospitalization) 914 patients973 patients0.94 (0.86 - 1.03)0.187
Cardiovascular Death or Hospitalization 0.910.024
All-Cause Mortality 0.940.339

Table 2: Incidence of Angioedema in Omapatrilat Clinical Trials [15]

TrialOmapatrilat GroupComparator (ACE Inhibitor) Group
OCTAVE (Hypertension) 2.17%0.68%
OVERTURE (Heart Failure) 0.8%0.5%

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are outlines for common assays used in the study of vasopeptidase inhibitors.

Protocol 1: In Vitro ACE Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.[22][23]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, with 100 mM NaCl).

    • Reconstitute a fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline) in the appropriate solvent.

    • Prepare a stock solution of this compound and create a dilution series.

    • Prepare a solution of purified recombinant ACE.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer, this compound dilutions (or vehicle control), and ACE solution.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the ACE substrate to all wells.

    • Immediately measure the fluorescence in kinetic mode (e.g., excitation 320 nm, emission 405 nm) at 37°C for a set period.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Plot the percentage of ACE inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: In Vitro NEP Activity Assay (Fluorometric)

This protocol is based on commercially available kits.[8][9][10]

  • Reagent Preparation:

    • Prepare a NEP assay buffer.

    • Reconstitute a fluorogenic NEP substrate (e.g., an Abz-based peptide) in the appropriate solvent.

    • Prepare a stock solution of this compound and create a dilution series.

    • Prepare a solution of purified recombinant NEP.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, this compound dilutions (or vehicle control), and NEP solution.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the NEP substrate to all wells.

    • Measure the fluorescence in kinetic mode (e.g., excitation 330 nm, emission 430 nm) at 37°C for 1-2 hours.

  • Data Analysis:

    • Calculate the rate of substrate cleavage.

    • Determine the IC50 of this compound for NEP inhibition.

Protocol 3: Blood Pressure Measurement in Rodent Models

This protocol outlines the general steps for blood pressure measurement using telemetry.[3]

  • Surgical Implantation:

    • Anesthetize the animal (e.g., mouse or rat).

    • Surgically implant the telemetry transmitter, with the catheter inserted into the carotid or femoral artery.

    • Allow for a post-operative recovery period of at least one week for the animal's physiology to return to baseline.

  • Data Acquisition:

    • House the animal in its home cage placed on a telemetry receiver.

    • Record blood pressure, heart rate, and activity continuously over the desired experimental period.

  • Data Analysis:

    • Analyze the data to determine mean arterial pressure, systolic and diastolic blood pressure, and heart rate.

    • Compare these parameters before and after administration of this compound.

Visualizations

Signaling Pathways

Ilepatril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System (NPS) Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Vasoconstriction_Aldosterone Vasoconstriction, Aldosterone Secretion Angiotensin II->Vasoconstriction_Aldosterone ACE ACE Renin Renin Natriuretic Peptides Natriuretic Peptides Inactive Fragments Inactive Fragments Natriuretic Peptides->Inactive Fragments NEP Vasodilation_Natriuresis Vasodilation, Natriuresis Natriuretic Peptides->Vasodilation_Natriuresis NEP NEP This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits

Caption: Dual inhibitory mechanism of this compound on RAAS and NPS.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Investigation invitro In Vitro Assays (ACE/NEP Inhibition) animal_model Animal Model Selection (e.g., Spontaneously Hypertensive Rat) invitro->animal_model treatment This compound Administration (Dose-Response) animal_model->treatment bp_measurement Blood Pressure Monitoring (Telemetry) treatment->bp_measurement biomarker Biomarker Analysis (Ang II, Bradykinin, etc.) treatment->biomarker data_analysis Data Analysis and Interpretation bp_measurement->data_analysis biomarker->data_analysis phase1 Phase I (Safety, PK/PD) data_analysis->phase1 Informs phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3

Caption: General workflow for evaluating this compound.

References

How to control for Ilepatril's effects on food and water intake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vasopeptidase inhibitor, Ilepatril. The following information will help address specific issues related to controlling for this compound's effects on food and water intake during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to control for food and water intake when studying the effects of this compound?

A1: this compound, as a vasopeptidase inhibitor, blocks both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibition can influence various physiological pathways that regulate appetite, thirst, and metabolism. For instance, NEP inhibition can increase the levels of certain peptides known to reduce food intake. Consequently, any observed metabolic changes, such as weight loss or improved glucose tolerance, could be a direct pharmacological effect of this compound or an indirect consequence of reduced food and water consumption. Controlling for these variables is essential to accurately attribute the observed effects to the drug's mechanism of action. One study found that while providing food and water ad libitum, this compound (AVE7688) prevented weight gain in mice on a high-fat diet, suggesting a potential influence on energy balance that necessitates careful control of intake.[1][2]

Q2: What is the primary experimental method recommended to control for this compound's effects on food intake?

A2: The most rigorous method to control for the effects of a pharmacological agent on food intake is the pair-feeding experimental design.[3] This technique involves matching the food intake of a control group of animals to that of the experimental group receiving this compound. By ensuring equal caloric intake between the groups, researchers can distinguish the direct metabolic effects of the drug from those caused by changes in food consumption.

Q3: How does this compound's mechanism of action potentially influence food and water intake?

A3: this compound's dual inhibition of ACE and NEP can impact several signaling pathways:

  • Neutral Endopeptidase (NEP) Inhibition: NEP is responsible for the degradation of several peptides that can influence appetite, including glucagon-like peptide-1 (GLP-1).[4] By inhibiting NEP, this compound can increase circulating levels of GLP-1, which is known to promote satiety and reduce food intake.[4]

  • Angiotensin-Converting Enzyme (ACE) Inhibition: The renin-angiotensin system plays a role in regulating fluid balance and drinking behavior.[5] Inhibition of ACE can lead to complex and sometimes contradictory effects on water intake. Some studies with ACE inhibitors have reported a reduction in water and food intake, while others have noted an increase in fluid consumption under specific conditions.[6][7]

Q4: Should I be concerned about taste aversion with this compound affecting food or water intake?

A4: It is possible that the inclusion of any compound in the food or water could alter its palatability, leading to reduced intake. To control for this, it is advisable to include a vehicle-control group that receives the same formulation (e.g., chow with the vehicle used to dissolve this compound) without the active drug. This helps to differentiate between reduced intake due to the drug's pharmacological effect and reduced intake due to taste.

Troubleshooting Guides

Issue 1: this compound-treated animals are losing more weight than the pair-fed control group.

Possible Cause: This suggests that this compound may have a direct effect on energy expenditure, independent of its effect on food intake.

Troubleshooting Steps:

  • Verify Pair-Feeding Accuracy: Double-check your pair-feeding records to ensure that the food provided to the control group precisely matched the amount consumed by the this compound-treated group on the previous day.

  • Measure Energy Expenditure: If the weight difference persists with accurate pair-feeding, consider designing an experiment to measure energy expenditure using techniques such as indirect calorimetry. This will allow you to assess oxygen consumption and carbon dioxide production to determine if this compound increases metabolic rate.

  • Assess Body Composition: At the end of the study, perform body composition analysis (e.g., using DEXA or by dissecting and weighing fat pads) to determine if the weight difference is due to a specific loss of adipose tissue.

Issue 2: Animals in the this compound group are showing signs of dehydration despite having free access to water.

Possible Cause: As an ACE inhibitor, this compound can influence the renin-angiotensin system, which is involved in thirst regulation.[5] The drug may be altering the animals' perception of thirst or increasing fluid loss.

Troubleshooting Steps:

  • Quantify Water Intake: If not already doing so, begin accurately measuring daily water intake for both the this compound-treated and control groups. This can be done by weighing water bottles daily.

  • Monitor Urine Output and Osmolality: Use metabolic cages to collect urine and measure 24-hour urine volume. Additionally, measuring urine specific gravity or osmolality can provide an indication of hydration status.

  • Consider a Water-Matched Control Group: If a significant and consistent difference in water intake is observed, a "water-yoked" or "water-matched" control group could be implemented in a subsequent study, similar to the pair-feeding design for food.

Experimental Protocols

Pair-Feeding Protocol for Investigating this compound

Objective: To distinguish the direct metabolic effects of this compound from those caused by its potential to reduce food intake.

Materials:

  • This compound (AVE7688)

  • Vehicle for this compound administration

  • Standard rodent chow

  • Individually housed animal cages

  • Calibrated scale for weighing food

Methodology:

  • Animal Acclimation: House animals individually and allow them to acclimate for at least one week before the start of the experiment. During this period, provide ad libitum access to food and water.

  • Group Assignment: Randomly assign animals to one of three groups:

    • Ad Libitum Control: Receives vehicle and has free access to food.

    • This compound-Treated: Receives this compound and has free access to food.

    • Pair-Fed Control: Receives vehicle and will have their food intake matched to the this compound-treated group.

  • Daily Procedure:

    • Each day, at the same time, weigh the food hopper of each animal in the Ad Libitum Control and this compound-Treated groups. The difference from the previous day's weight represents the daily food intake.

    • Calculate the average daily food intake for the this compound-Treated group.

    • On the following day, provide each animal in the Pair-Fed Control group with the calculated average amount of food consumed by the this compound-Treated group on the preceding day.[3]

  • Data Collection:

    • Record the body weight of each animal daily.

    • Record the daily food intake of the Ad Libitum Control and this compound-Treated groups.

    • Record the amount of food provided to the Pair-Fed Control group daily.

    • Monitor water intake for all groups by weighing water bottles daily.

Data Presentation:

GroupDaily Food Intake (g)Daily Water Intake (mL)Daily Body Weight Change (g)
Ad Libitum Control
This compound-Treated
Pair-Fed Control

Signaling Pathways and Experimental Workflows

This compound's Potential Influence on Appetite-Regulating Pathways

This compound's dual mechanism of action can intersect with key hormonal pathways that regulate hunger and satiety.

Ilepatril_Appetite_Signaling This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits GLP1 GLP-1 NEP->GLP1 Degrades Angiotensin_II Angiotensin II ACE->Angiotensin_II Converts Hypothalamus Hypothalamus (Appetite Center) GLP1->Hypothalamus Signals Satiety Angiotensin_I Angiotensin I Angiotensin_II->Hypothalamus Stimulates Thirst Food_Intake Decreased Food Intake Hypothalamus->Food_Intake Water_Intake Altered Water Intake Hypothalamus->Water_Intake

Caption: Potential signaling pathways affected by this compound leading to altered food and water intake.

Experimental Workflow for Controlling this compound's Effects on Consumption

A logical workflow is crucial for systematically dissecting the effects of this compound.

Experimental_Workflow Start Start: Hypothesis on this compound's Metabolic Effects Pilot Pilot Study: Ad Libitum Dosing Start->Pilot Observe Observe Food/Water Intake and Body Weight Changes Pilot->Observe PairFeeding Conduct Pair-Feeding Study Observe->PairFeeding If Intake is Altered Energy Measure Energy Expenditure (Indirect Calorimetry) Observe->Energy If Weight Changes Exceed Intake Changes Metabolic Measure Metabolic Parameters (e.g., Glucose Tolerance, Body Composition) PairFeeding->Metabolic Analysis Data Analysis and Interpretation Metabolic->Analysis Energy->Analysis Conclusion Conclusion on Direct vs. Indirect Effects of this compound Analysis->Conclusion

Caption: A structured workflow for investigating and controlling for this compound's effects on food and water intake.

References

Technical Support Center: Ilepatril Experimental Sample Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of Ilepatril in experimental samples. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the accuracy and reliability of your research data.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected this compound concentration in samples.

This is a common issue stemming from the inherent instability of peptide-like molecules such as this compound. Degradation can occur at several stages of the experimental workflow. Follow this guide to identify and resolve the potential causes.

Troubleshooting Steps:

  • Review Sample Handling and Storage Procedures:

    • Temperature: Confirm that lyophilized this compound is stored at -20°C or lower for long-term stability. Once reconstituted, solutions should be stored at 2-8°C for short-term use (within 24 hours) or aliquoted and frozen at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

    • pH of Solutions: The stability of dipeptide-like drugs is often pH-dependent. The primary degradation pathways, such as intramolecular aminolysis and amide hydrolysis, are influenced by pH. It is recommended to maintain solutions in a slightly acidic buffer (pH 4-6) to minimize these degradation pathways.

    • Solvent Quality: Use high-purity, sterile, and, where possible, deoxygenated solvents for reconstitution and dilution. Water should be of HPLC-grade or equivalent.

  • Evaluate Experimental Conditions:

    • Light Exposure: Protect this compound solutions from direct light, especially UV light, by using amber vials or covering containers with aluminum foil.

    • Oxygen Exposure: For sensitive assays, consider preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Buffer Composition: Ensure that the buffer components are compatible with this compound and do not catalyze its degradation.

  • Analytical Method Verification:

    • Method Specificity: Verify that your analytical method, such as HPLC, is stability-indicating. This means the method can resolve the intact this compound peak from its potential degradation products.

    • Standard Preparation: Prepare fresh calibration standards for each assay to avoid inaccuracies due to the degradation of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound have not been extensively published due to its discontinued development, its dipeptide-like structure suggests it is susceptible to two primary degradation mechanisms observed in similar ACE inhibitors:

  • Intramolecular Aminolysis: This process leads to the formation of a cyclic diketopiperazine (DKP) derivative. This is often the major degradation pathway in neutral to slightly acidic conditions.

  • Amide Hydrolysis: This involves the cleavage of the amide bond in the peptide backbone, resulting in the formation of two smaller, inactive molecules. This pathway is typically more prevalent in acidic and alkaline conditions.

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: To minimize degradation during sample preparation, adhere to the following best practices:

  • Work quickly and keep samples on ice whenever possible.

  • Use pre-chilled, high-purity solvents and buffers.

  • Reconstitute lyophilized this compound immediately before use.

  • If not for immediate use, create single-use aliquots to avoid multiple freeze-thaw cycles.

Q3: What are the optimal storage conditions for reconstituted this compound solutions?

A3: For reconstituted this compound solutions, the following storage conditions are recommended to maintain stability:

Storage DurationTemperatureRecommended ContainerAdditional Notes
Short-term (up to 24 hours) 2-8°CTightly sealed, amber glass vialsProtect from light.
Long-term (over 24 hours) -20°C or -80°CTightly sealed, amber glass vialsAliquot into single-use volumes to prevent freeze-thaw cycles.

Q4: How do I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products. The development and validation of such a method involve the following key steps:

  • Forced Degradation Studies: Intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate its potential degradation products.

  • Chromatographic Method Development:

    • Column Selection: A C18 reversed-phase column is a common starting point for peptide-like molecules.

    • Mobile Phase Optimization: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (e.g., acetonitrile or methanol). Adjust the gradient, pH, and buffer concentration to achieve optimal separation between the parent this compound peak and all degradation product peaks.

    • Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 210-220 nm) is typically used.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound to aid in the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate or acetate buffer, pH 4.0

  • Amber HPLC vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 N HCl in an amber vial.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 N NaOH in an amber vial.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂ in an amber vial.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a vial containing the this compound stock solution in an oven at 80°C for 48 hours.

    • At various time points, withdraw an aliquot, allow it to cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a vial containing the this compound stock solution to a photostability chamber (ICH Option 2: 1.2 million lux hours and 200 watt hours/square meter) for an appropriate duration.

    • Simultaneously, keep a control sample, wrapped in aluminum foil, under the same conditions.

    • At the end of the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.

Analysis: Analyze all samples by HPLC to observe the formation of degradation products and the decrease in the parent this compound peak.

Visualizations

Ilepatril_Degradation_Pathway cluster_conditions1 Neutral to Slightly Acidic pH cluster_conditions2 Acidic or Alkaline pH This compound This compound DKP Diketopiperazine (DKP) (Cyclized Product) Hydrolysis_Products Amide Hydrolysis Products (Inactive Fragments) c1->DKP Intramolecular Aminolysis c2->Hydrolysis_Products Amide Hydrolysis

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow start Start: Receive Lyophilized this compound storage Store at -20°C or below in a desiccator start->storage reconstitution Reconstitute with pre-chilled, high-purity solvent storage->reconstitution aliquot Aliquot into single-use volumes reconstitution->aliquot short_term Store at 2-8°C (use within 24h) aliquot->short_term long_term Store at -20°C or -80°C aliquot->long_term experiment Perform Experiment (minimize light/oxygen exposure) short_term->experiment long_term->experiment analysis Analyze by Stability-Indicating HPLC Method experiment->analysis end End: Reliable Data analysis->end

Caption: Recommended workflow for handling this compound samples.

Troubleshooting_Tree start Inconsistent/Low This compound Concentration q1 Are storage conditions (temp, light) optimal? start->q1 s1 Correct storage: -20°C, protect from light q1->s1 No q2 Is the pH of the solution controlled (pH 4-6)? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use a slightly acidic buffer q2->s2 No q3 Are you avoiding repeated freeze-thaw cycles? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Prepare single-use aliquots q3->s3 No q4 Is your analytical method validated as stability-indicating? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Develop/validate a stability-indicating method q4->s4 No end Problem Resolved q4->end Yes a4_yes Yes a4_no No s4->end

Caption: Troubleshooting decision tree for this compound degradation issues.

Ilepatril Interactions with Research Compounds: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the interactions of Ilepatril (AVE-7688) with other research compounds. The following information is presented in a question-and-answer format to address potential issues and provide troubleshooting advice for preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that dictates its interaction profile?

A1: this compound is a vasopeptidase inhibitor that dually inhibits two key enzymes: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual inhibition is the foundation of its pharmacological effects and potential interactions.

  • ACE Inhibition: By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

  • NEP Inhibition: NEP is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. By inhibiting NEP, this compound increases the circulating levels of these peptides, promoting vasodilation, diuresis, and natriuresis.

Q2: What are the expected pharmacodynamic interactions when co-administering this compound with other research compounds?

A2: Given its mechanism, this compound is expected to have significant pharmacodynamic interactions with compounds that modulate the Renin-Angiotensin-Aldosterone System (RAAS) and pathways involving bradykinin and substance P.

  • RAAS Modulators:

    • Angiotensin II Receptor Blockers (ARBs): Co-administration with ARBs could lead to a more profound blockade of the RAAS, potentially resulting in synergistic hypotensive effects. However, this combination may also increase the risk of hyperkalemia and renal impairment.

    • Direct Renin Inhibitors: Similar to ARBs, combination with direct renin inhibitors would enhance RAAS blockade and may lead to additive or synergistic effects on blood pressure.

  • Bradykinin and Substance P Modulators:

    • Bradykinin Receptor Agonists/Antagonists: The effects of bradykinin receptor agonists would likely be potentiated by this compound due to decreased bradykinin degradation. Conversely, bradykinin receptor antagonists would counteract some of the vasodilatory effects of this compound.

    • Substance P Analogues/Antagonists: this compound can increase endogenous substance P levels. Therefore, co-administration with substance P analogues could lead to exaggerated effects, while antagonists would mitigate them.

Q3: Are there specific safety concerns to be aware of when using this compound in combination studies?

A3: Yes, the primary safety concern is the risk of angioedema. The inhibition of both ACE and NEP leads to a significant accumulation of bradykinin, which is a key mediator of angioedema. This risk is theoretically higher with dual inhibitors like this compound compared to ACE inhibitors alone. Researchers should have protocols in place to monitor for and manage this potential adverse effect in animal models.

Troubleshooting Guide

Problem 1: Exaggerated Hypotensive Response in Animal Models

  • Possible Cause: Synergistic interaction with a co-administered compound that also has vasodilatory properties.

  • Troubleshooting Steps:

    • Review Mechanism of Co-administered Compound: Determine if the compound interacts with the RAAS, bradykinin, or natriuretic peptide pathways.

    • Dose Reduction: Conduct a dose-response study for both this compound and the interacting compound to identify a combination dose that achieves the desired effect without excessive hypotension.

    • Staggered Dosing: Investigate if administering the compounds at different time points can mitigate the peak hypotensive effect.

Problem 2: Unexpected Lack of Efficacy or Antagonistic Effect

  • Possible Cause: The co-administered compound may counteract the effects of this compound.

  • Troubleshooting Steps:

    • Investigate Counter-regulatory Mechanisms: Determine if the research compound activates pathways that oppose vasodilation or promote sodium and water retention (e.g., endothelin receptor agonists).

    • Pharmacokinetic Interaction Assessment: Consider if the co-administered compound induces the metabolism of this compound, leading to lower-than-expected plasma concentrations. A pharmacokinetic study measuring plasma levels of this compound in the presence and absence of the other compound would be necessary.

Data Presentation

Table 1: Preclinical Efficacy of Dual ACE/NEP Inhibition in Hypertensive Animal Models

Animal ModelDual ACE/NEP InhibitorComparator(s)Key FindingsReference
Spontaneously Hypertensive Rats (SHRs)OmapatrilatEnalapril (ACEi), Candoxatril (NEPi)Omapatrilat lowered systolic blood pressure more effectively than candoxatril and slightly more effectively than enalapril.
Diabetic SHRsUnnamed Dual NEP/ACE InhibitorACE inhibitor, NEP inhibitorThe dual inhibitor reduced systolic blood pressure more effectively than either the ACE or NEP inhibitor alone.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive RatsOmapatrilatEnalapril (ACEi), CGS 25462 (NEPi)Omapatrilat significantly reduced systolic blood pressure, an effect largely attributed to NEP inhibition in this model.

Table 2: Effects of AVE7688 (this compound) on Endothelial Function in a Rabbit Model of Atherosclerosis

Treatment GroupKey ParameterOutcomeReference
AVE 7688 (30 mg/kg/day)Endothelial FunctionSignificantly improved endothelial function, with a trend towards greater improvement compared to ramipril. Restored the ratio of NO to O2- concentration.
Ramipril (1 mg/kg/day)Endothelial FunctionSignificantly improved endothelial function. Restored the ratio of NO to O2- concentration.

Experimental Protocols

Protocol 1: Assessing the Pharmacodynamic Interaction of this compound with a Novel Vasodilator in Spontaneously Hypertensive Rats (SHRs)

  • Animal Model: Male SHRs, 16-20 weeks old.

  • Acclimatization: House animals under standard conditions for at least one week prior to the experiment.

  • Blood Pressure Measurement: Train animals for tail-cuff plethysmography for several days to obtain stable baseline blood pressure readings.

  • Study Groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., distilled water, oral gavage).

    • Group 2: this compound (dose to be determined from literature or preliminary studies, oral gavage).

    • Group 3: Novel Vasodilator (dose to be determined, appropriate vehicle and route of administration).

    • Group 4: this compound + Novel Vasodilator (co-administered).

  • Dosing: Administer compounds daily for a predetermined period (e.g., 14 days).

  • Data Collection: Measure systolic blood pressure and heart rate at baseline and at regular intervals throughout the study (e.g., 2, 4, 8, and 24 hours post-dose on day 1 and day 14).

  • Data Analysis: Analyze changes in blood pressure from baseline for each group. Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the effects of the combination treatment to the individual treatments and vehicle.

Mandatory Visualizations

signaling_pathway angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin prekallikrein Prekallikrein ang_i Angiotensin I ace ACE ang_i->ace ang_ii Angiotensin II inactive_bradykinin Inactive Peptides at1r AT1 Receptor ang_ii->at1r vasoconstriction Vasoconstriction Aldosterone Release at1r->vasoconstriction kallikrein Kallikrein prekallikrein->kallikrein natriuretic_peptides Natriuretic Peptides (ANP, BNP) bradykinin Bradykinin kininogen Kininogen kininogen->kallikrein bradykinin->ace nep NEP bradykinin->nep vasodilation Vasodilation Natriuresis bradykinin->vasodilation natriuretic_peptides->nep natriuretic_peptides->vasodilation inactive_np Inactive Peptides This compound This compound This compound->ace This compound->nep

Caption: Signaling pathway of this compound's dual inhibition of ACE and NEP.

experimental_workflow start Hypothesis: Compound X interacts with this compound in_vitro In Vitro Assessment (Enzyme Inhibition Assays) start->in_vitro in_vivo In Vivo Animal Model Selection (e.g., SHRs) start->in_vivo pk_study Pharmacokinetic Study: Measure plasma levels of This compound +/- Compound X in_vivo->pk_study pd_study Pharmacodynamic Study: Measure physiological endpoints (e.g., Blood Pressure) in_vivo->pd_study data_analysis Data Analysis: Assess for synergy, additivity, or antagonism pk_study->data_analysis dose_response Dose-Response Evaluation (Individual and Combination) pd_study->dose_response dose_response->data_analysis conclusion Conclusion on Interaction Profile data_analysis->conclusion

Technical Support Center: Ensuring Consistent Delivery of Ilepatril in Diet-Based Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ilepatril in diet-based studies. Our goal is to help you ensure consistent and accurate delivery of this compound to your experimental animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a vasopeptidase inhibitor. It acts as a dual inhibitor of two enzymes: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting NEP, it prevents the breakdown of vasodilating peptides such as natriuretic peptides and bradykinin. This dual action leads to vasodilation and a reduction in blood pressure.

Q2: What are the common challenges in delivering this compound through diet?

A2: The main challenges include:

  • Palatability: The taste of this compound may reduce food intake, leading to variations in drug dosage and potential weight loss in the animals.

  • Homogeneity: Achieving a uniform mixture of this compound in the feed is critical to ensure consistent dosing for each animal.

  • Stability: this compound's stability can be affected by factors such as temperature, pH, and moisture in the diet, potentially leading to degradation and inaccurate dosing.

  • Accurate Dosing: Variations in daily food consumption among animals can lead to inconsistent drug intake.

Q3: How can I prepare a diet containing this compound?

A3: A common method involves incorporating the drug into a standard powdered rodent chow. One study successfully administered this compound at a dose of 500 mg/kg in the diet for mice.[1] To prepare the diet, you will need to calculate the required amount of this compound based on the desired dose and the average daily food consumption of your animals. It is crucial to ensure thorough mixing to achieve a homogenous distribution of the drug in the feed.

Troubleshooting Guides

Issue 1: Reduced Food Intake and Weight Loss

Possible Cause: Poor palatability of the this compound-containing diet.

Troubleshooting Steps:

  • Introduce the Diet Gradually: Mix increasing proportions of the medicated diet with the standard diet over several days to allow the animals to acclimate to the taste.

  • Use a Palatable Vehicle: If direct mixing is problematic, consider incorporating this compound into a more palatable food item that the animals readily consume.

  • Monitor Food Intake and Body Weight Daily: This will help you to quickly identify any issues with palatability and adjust your protocol accordingly.

  • Consider Alternative Dosing Methods: If diet-based delivery remains problematic, alternative oral dosing methods, such as oral gavage, may be necessary.

Issue 2: Inconsistent Experimental Results

Possible Cause: Inconsistent delivery of this compound due to non-homogenous mixing or degradation of the compound.

Troubleshooting Steps:

  • Ensure Homogenous Mixing:

    • Use a V-blender or a similar apparatus for thorough mixing of large batches of diet.

    • For smaller batches, use a step-wise geometric dilution method: mix the drug with a small amount of powdered chow first, then gradually add more chow in increments, mixing thoroughly at each step.

  • Verify Drug Concentration and Stability:

    • After preparation, take multiple samples from different parts of the batch and analyze them to confirm the concentration and homogeneity of this compound.

    • Store the prepared diet in airtight containers, protected from light, and at a low temperature (e.g., 4°C) to minimize degradation.

    • Conduct stability studies under your specific storage conditions to determine the shelf-life of the medicated diet.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Rodent Diet

Objective: To prepare a rodent diet with a uniform concentration of this compound.

Materials:

  • This compound

  • Standard powdered rodent chow

  • A calibrated weighing scale

  • Mixing equipment (e.g., V-blender for large batches, mortar and pestle for small batches)

  • Airtight storage containers

Procedure:

  • Calculate the required amount of this compound:

    • Determine the target dose of this compound in mg/kg of body weight per day.

    • Measure the average daily food intake of the animals in g/animal/day .

    • Measure the average body weight of the animals in kg.

    • Use the following formula to calculate the amount of this compound needed per kg of diet: Amount of this compound (mg/kg diet) = (Target dose (mg/kg/day) * Average body weight (kg)) / Average daily food intake ( kg/day )

  • Prepare the Diet Mixture:

    • Accurately weigh the calculated amount of this compound and the required amount of powdered rodent chow.

    • For small batches, use a mortar and pestle to grind the this compound to a fine powder and then mix it with a small portion of the chow using geometric dilution.

    • For large batches, use a V-blender and mix for a sufficient amount of time to ensure homogeneity.

  • Storage:

    • Store the prepared diet in airtight containers, protected from light, at 4°C.

    • Clearly label the containers with the drug concentration and the date of preparation.

Protocol 2: Quantification of this compound in Rodent Diet using LC-MS/MS

Objective: To verify the concentration and homogeneity of this compound in the prepared diet.

Principle: This protocol outlines a general approach for the extraction and quantification of this compound from rodent chow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The specific parameters will need to be optimized for your instrument and this compound standard.

Materials:

  • This compound-containing diet sample

  • This compound analytical standard

  • Extraction solvent (e.g., methanol with 1% acetic acid)[2]

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Extraction:

    • Weigh a representative sample of the medicated diet (e.g., 1 gram).

    • Add a known volume of extraction solvent.

    • Vortex or sonicate the mixture to ensure efficient extraction of this compound.

    • Centrifuge the sample to pellet the solid feed components.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Prepare a calibration curve using the this compound analytical standard.

    • Inject the extracted sample and the calibration standards into the LC-MS/MS system.

    • Develop a suitable chromatographic method to separate this compound from matrix components.

    • Use multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound.

  • Data Analysis:

    • Quantify the concentration of this compound in the diet sample by comparing its peak area to the calibration curve.

    • Analyze multiple samples from different locations within the diet batch to assess homogeneity.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water~1.0
Ethanol~25.0
Propylene Glycol~50.0
DMSO>100.0

Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.

Table 2: Hypothetical Stability of this compound in Medicated Diet under Different Storage Conditions

Storage Condition% Degradation after 4 weeks
4°C, protected from light< 2%
25°C, protected from light~10%
25°C, exposed to light> 20%

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Mandatory Visualizations

Ilepatril_Signaling_Pathway cluster_ace ACE Pathway cluster_nep NEP Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Natriuretic_Peptides Natriuretic Peptides Inactive_Metabolites Inactive Metabolites Natriuretic_Peptides->Inactive_Metabolites NEP Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Bradykinin Bradykinin Bradykinin->Inactive_Metabolites NEP Bradykinin->Vasodilation This compound This compound This compound->Angiotensin_II Inhibits ACE This compound->Inactive_Metabolites Inhibits NEP Experimental_Workflow Start Start Calculate_Dose Calculate this compound Dose Start->Calculate_Dose Prepare_Diet Prepare Medicated Diet Calculate_Dose->Prepare_Diet Homogeneity_QC Homogeneity QC (LC-MS/MS) Prepare_Diet->Homogeneity_QC Animal_Acclimation Animal Acclimation Homogeneity_QC->Animal_Acclimation Diet_Administration Administer Medicated Diet Animal_Acclimation->Diet_Administration Monitor_Animals Monitor Food Intake & Body Weight Diet_Administration->Monitor_Animals Collect_Samples Collect Biological Samples Diet_Administration->Collect_Samples Monitor_Animals->Diet_Administration Analyze_Samples Analyze Samples Collect_Samples->Analyze_Samples End End Analyze_Samples->End Troubleshooting_Logic Problem Inconsistent Results or Adverse Animal Effects Check_Palatability Check Palatability: Monitor Food Intake Problem->Check_Palatability Check_Homogeneity Check Diet Homogeneity: Analyze Multiple Samples Problem->Check_Homogeneity Check_Stability Check Drug Stability: Analyze Stored Diet Problem->Check_Stability Reduced_Intake Reduced Intake? Check_Palatability->Reduced_Intake Non_Homogenous Non-Homogenous? Check_Homogeneity->Non_Homogenous Degradation Degradation? Check_Stability->Degradation Adjust_Palatability Action: Gradual Introduction, Palatable Vehicle Reduced_Intake->Adjust_Palatability Yes Improve_Mixing Action: Improve Mixing Protocol Non_Homogenous->Improve_Mixing Yes Optimize_Storage Action: Store at 4°C, Protect from Light Degradation->Optimize_Storage Yes

References

Navigating the Translational Bridge: A Technical Support Center for Ilepatril Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of promising preclinical research into viable clinical applications is a critical and often challenging phase in drug development. For investigators working with Ilepatril, a dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP), understanding the nuances of its mechanism and the potential hurdles in clinical modeling is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation, facilitating a smoother transition from bench to bedside.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a vasopeptidase inhibitor that simultaneously blocks two key enzymes in the cardiovascular system: angiotensin-converting enzyme (ACE) and neprilysin (NEP). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3][4] Concurrently, by inhibiting NEP, it increases the bioavailability of natriuretic peptides, which promote vasodilation and sodium excretion.[1][2][3][4]

Q2: What is the most significant challenge observed in the clinical translation of vasopeptidase inhibitors like this compound?

A2: The primary and most concerning challenge is a significantly increased risk of angioedema, a serious and potentially life-threatening swelling of the deep layers of the skin and mucous membranes.[5][6][7][8][9] This adverse effect is attributed to the dual inhibition of bradykinin degradation. Both ACE and NEP are involved in breaking down bradykinin, a potent vasodilator that increases vascular permeability. Their simultaneous inhibition leads to an accumulation of bradykinin, elevating the risk of angioedema beyond that observed with ACE inhibitors alone.[5][9]

Q3: Are there specific patient populations at higher risk for angioedema with vasopeptidase inhibitors?

A3: Yes, clinical trials with the similar vasopeptidase inhibitor omapatrilat revealed that Black patients have a notably higher risk of developing angioedema compared to other racial groups.[5][8][9] Smokers have also been identified as a higher-risk group.[8]

Q4: How does the antihypertensive efficacy of dual ACE/NEP inhibition compare to ACE inhibition alone?

A4: Clinical trial data from the OCTAVE trial, which studied omapatrilat, demonstrated that dual inhibition results in a statistically significant greater reduction in systolic blood pressure compared to an ACE inhibitor alone.[6]

Troubleshooting Guides

In Vitro & Preclinical Experiments

Problem: Inconsistent IC50 values in ACE or NEP inhibition assays.

Possible Cause Troubleshooting Step
Substrate or Enzyme Degradation Ensure proper storage of enzyme and substrate stocks at recommended temperatures (-20°C or -80°C). Prepare fresh working solutions for each experiment.
Incorrect Buffer Conditions Verify the pH and ionic strength of the assay buffer. ACE and NEP have optimal pH ranges for activity.
Assay Plate Interference For fluorescence-based assays, use black, opaque-bottom plates to minimize background fluorescence and light scatter.
Pipetting Errors Use calibrated pipettes and perform serial dilutions carefully. Small volume inaccuracies can lead to large errors in concentration.
Contamination of Reagents Use fresh, sterile pipette tips for each reagent to avoid cross-contamination.

Problem: Difficulty in assessing the contribution of bradykinin accumulation in cellular or animal models.

Possible Cause Troubleshooting Step
Rapid Bradykinin Degradation Bradykinin has a very short half-life in plasma.[10] When collecting samples for bradykinin measurement, immediately add a cocktail of protease inhibitors to prevent its degradation.
Low Sensitivity of Detection Method Use a highly sensitive detection method such as a competitive ELISA or LC-MS/MS for accurate quantification of bradykinin levels.[11][12]
Inappropriate Animal Model Consider using animal models with genetic modifications in the kallikrein-kinin system to better study the effects of bradykinin.
Translational & Clinical Modeling Challenges

Problem: Preclinical efficacy does not translate to the expected level of blood pressure reduction in early clinical trials.

Possible Cause Troubleshooting Step
Species-specific Differences in ACE/NEP Activity or Expression Conduct cross-species comparisons of enzyme kinetics and tissue expression levels of ACE and NEP to understand potential differences between the preclinical model and humans.
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch Thoroughly characterize the PK/PD relationship in preclinical models and use this data to inform dose selection for first-in-human studies. Ensure that the dosing regimen in clinical trials achieves the target plasma concentrations predicted from preclinical data.
Dietary and Lifestyle Factors in Human Subjects Account for the influence of factors like salt intake and baseline blood pressure, which can significantly impact the response to antihypertensive agents.

Problem: Unexpectedly high incidence of angioedema in Phase I or II clinical trials.

Possible Cause Troubleshooting Step
Underestimation of Bradykinin Accumulation Develop and validate sensitive assays to measure bradykinin and its metabolites in clinical trial participants to directly assess the impact of dual inhibition.[10][11][12]
Genetic Predisposition in the Trial Population Consider pharmacogenomic studies to identify any genetic markers associated with an increased risk of angioedema in response to vasopeptidase inhibition.
Inclusion of High-Risk Individuals Carefully review inclusion/exclusion criteria to minimize the enrollment of subjects with a known history of angioedema or other risk factors.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of the representative vasopeptidase inhibitor, omapatrilat. This data can serve as a valuable reference for researchers working with this compound.

Table 1: Inhibitory Potency of Omapatrilat

EnzymeIC50
Angiotensin-Converting Enzyme (ACE)8.0 nM
Neprilysin (NEP)8.0 nM

(Source: Comprehensive review on neprilysin (NEP) inhibitors[13])

Table 2: Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) Trial Outcomes

OutcomeOmapatrilatEnalaprilp-value
Systolic Blood Pressure Reduction (Week 8) 3.6 mm Hg greater reduction-<0.001
Use of Adjunctive Antihypertensive Therapy (Week 24) 19%27%<0.001
Incidence of Angioedema (Overall) 2.17%0.68%-
Incidence of Angioedema (Black Patients) 5.54%--

(Source: The Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial[6][9])

Experimental Protocols

Protocol 1: In Vitro ACE Inhibition Assay (Fluorometric)

Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit ACE activity.

Materials:

  • Recombinant human ACE

  • Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.5)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Captopril)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound/control at various concentrations, and the ACE enzyme.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic ACE substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.

  • Continue to read the fluorescence kinetically every 5 minutes for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration and determine the IC50 value.

Protocol 2: In Vitro NEP Inhibition Assay (Fluorometric)

Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit NEP activity.

Materials:

  • Recombinant human NEP

  • Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 4 mM ZnCl₂, pH 7.5)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Thiorphan)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Follow the same general procedure as the ACE inhibition assay, substituting NEP-specific reagents.

  • Prepare serial dilutions of the test compound and the positive control in the NEP assay buffer.

  • Add the assay buffer, test compound/control, and NEP enzyme to the wells of a 96-well plate.

  • Pre-incubate at 37°C for 15 minutes.

  • Add the fluorogenic NEP substrate to start the reaction.

  • Measure fluorescence intensity kinetically at an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.

  • Calculate the reaction rates and determine the IC50 value.

Visualizations

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System (KKS) cluster_NPS Natriuretic Peptide System (NPS) Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone ACE ACE Renin Renin HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Kallikrein InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE & NEP Vasodilation Vasodilation Bradykinin->Vasodilation Kallikrein Kallikrein NatriureticPeptides Natriuretic Peptides InactiveMetabolites Inactive Metabolites NatriureticPeptides->InactiveMetabolites NEP Vasodilation_NP Vasodilation NatriureticPeptides->Vasodilation_NP Natriuresis Natriuresis NatriureticPeptides->Natriuresis NEP NEP This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits

Caption: Mechanism of Action of this compound.

cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Translation cluster_Challenges Key Translational Challenges InVitro In Vitro Assays (ACE/NEP Inhibition, IC50) CellBased Cell-Based Assays (Signaling Pathways) InVitro->CellBased AnimalModels Animal Models of Hypertension (Efficacy & PK/PD) CellBased->AnimalModels Tox Toxicology Studies (Safety Assessment) AnimalModels->Tox Angioedema Angioedema Risk AnimalModels->Angioedema SpeciesDiff Species Differences AnimalModels->SpeciesDiff Phase1 Phase I (Safety, PK in Humans) Tox->Phase1 Go/No-Go Decision PredictiveModels Predictive Value of Models Tox->PredictiveModels Phase2 Phase II (Efficacy, Dose-Ranging) Phase1->Phase2 Phase1->SpeciesDiff Phase3 Phase III (Pivotal Efficacy & Safety Trials) Phase2->Phase3 Phase2->Angioedema Regulatory Regulatory Review & Approval Phase3->Regulatory

Caption: Preclinical to Clinical Workflow for this compound.

cluster_Investigation Initial Investigation cluster_Mechanistic Mechanistic Analysis cluster_Decision Decision Point Start Unexpectedly High Angioedema Incidence CheckDose Verify Dosing and Patient Demographics Start->CheckDose ReviewInclusion Review Inclusion/Exclusion Criteria Compliance Start->ReviewInclusion CheckConcomitant Assess Concomitant Medications Start->CheckConcomitant MeasureBradykinin Measure Plasma Bradykinin Levels CheckDose->MeasureBradykinin StratifyData Stratify Data by Risk Factors (e.g., Race) ReviewInclusion->StratifyData CheckConcomitant->MeasureBradykinin RiskBenefit Re-evaluate Risk/Benefit Profile MeasureBradykinin->RiskBenefit Pharmacogenomics Conduct Pharmacogenomic Sub-study Pharmacogenomics->RiskBenefit StratifyData->RiskBenefit Continue Continue Trial with Modified Protocol RiskBenefit->Continue Favorable Halt Halt Trial RiskBenefit->Halt Unfavorable

Caption: Troubleshooting Clinical Angioedema.

References

Technical Support Center: Refining Experimental Design for Ilepatril Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ilepatril. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing robust efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that should be considered in experimental design?

A1: this compound is a dual inhibitor of both Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). This dual action is central to its therapeutic potential. Your experimental design should aim to assess the effects stemming from both pathways: the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) via ACE inhibition and the potentiation of natriuretic peptides and other vasoactive substances through NEP inhibition.

Q2: What are the most appropriate animal models for studying the efficacy of this compound?

A2: The choice of animal model is critical and depends on the therapeutic area of investigation. For hypertension, spontaneously hypertensive rats (SHR) are a commonly used model.[1][2] For studies focused on heart failure, models of cardiac hypertrophy and failure, such as those induced by pressure overload (e.g., aortic banding) or chronic angiotensin II infusion, are relevant.[3][4][5] For diabetic nephropathy, models of diet-induced obesity and diabetes in mice can be employed to assess renal and neural complications.[6]

Q3: What are the key biomarkers to measure when assessing this compound's pharmacodynamic effects?

A3: Given its dual mechanism, a panel of biomarkers is recommended. To confirm target engagement, you should measure ACE and NEP activity in relevant tissues or plasma. Key downstream biomarkers include plasma levels of angiotensin II (expected to decrease or remain stable depending on the balance of effects), and natriuretic peptides like ANP and BNP (expected to increase).[6] It is also advisable to measure markers of downstream signaling, such as cyclic guanosine monophosphate (cGMP), and markers of end-organ damage, like urinary albumin-to-creatinine ratio for kidney injury or cardiac fibrosis markers.

Q4: Are there any known issues with biomarker assays that I should be aware of?

A4: Yes, particularly with the measurement of angiotensin II. Commercially available ELISA kits for angiotensin II have been reported to show poor specificity and can yield artificially high and variable results.[7][8] For accurate quantification, radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS) are considered the gold-standard methods.[9] When measuring BNP levels, be aware that NEP inhibition will lead to an increase in circulating BNP, so NT-proBNP, which is not a substrate for NEP, may be a more reliable marker of changes in ventricular wall stress in response to treatment.

Troubleshooting Guides

Issue 1: Unexpected Blood Pressure Response in Animal Models
Symptom Possible Causes Troubleshooting Steps
No significant change in blood pressure - Inadequate Dose: The dose of this compound may be too low to achieve sufficient ACE and NEP inhibition.[10] - Compensatory Mechanisms: The animal model may have robust compensatory mechanisms that counteract the drug's effect. - Measurement Error: Issues with the blood pressure measurement technique (e.g., stress-induced hypertension in conscious animals, improper cuff placement).- Conduct a Dose-Response Study: Determine the optimal dose of this compound in your specific animal model. - Assess Target Engagement: Measure ACE and NEP activity to confirm that the drug is hitting its targets at the administered dose. - Refine Blood Pressure Measurement: For non-invasive methods, ensure proper acclimatization of the animals. For invasive methods, ensure proper catheter placement and calibration of the transducer.
Paradoxical Increase in Blood Pressure - Dominant NEP Inhibition: In some contexts, potent NEP inhibition without sufficient ACE inhibition could lead to an increase in angiotensin II, a potent vasoconstrictor. - Activation of Sympathetic Nervous System: A rapid drop in blood pressure can trigger a reflex increase in sympathetic tone.- Verify Dual Target Inhibition: Confirm that both ACE and NEP are being adequately inhibited. - Consider Co-administration: In some experimental contexts, co-administration with an angiotensin receptor blocker (ARB) might be necessary to fully counteract the effects of any escaped angiotensin II. - Monitor Heart Rate: A concomitant increase in heart rate with blood pressure could indicate sympathetic activation.
Excessive Hypotension - High Dose: The administered dose of this compound may be too high for the specific animal model or disease state. - Volume Depletion: Animals may be dehydrated or have reduced blood volume, leading to an exaggerated hypotensive response.- Reduce the Dose: Titrate down the dose of this compound to a level that achieves the desired therapeutic effect without excessive hypotension. - Ensure Proper Hydration: Provide ad libitum access to water and monitor for signs of dehydration.
Issue 2: High Variability in Biomarker Measurements
Symptom Possible Causes Troubleshooting Steps
Inconsistent Angiotensin II Levels - Assay Method: Use of non-specific ELISA kits.[7][8] - Sample Handling: Angiotensin II is rapidly degraded. Improper sample collection and processing can lead to inaccurate results.- Use a Validated Assay: Employ a validated radioimmunoassay (RIA) or LC-MS/MS method for angiotensin II quantification.[9] - Standardize Sample Collection: Collect blood into chilled tubes containing a cocktail of protease inhibitors. Process samples quickly on ice and store plasma at -80°C.
Variable Natriuretic Peptide Levels - Assay Specificity: Ensure the assay can distinguish between different forms of natriuretic peptides (e.g., ANP, BNP, pro-BNPs). - Biological Variability: Natriuretic peptide levels can be influenced by factors such as age, sex, and the severity of the disease model.- Select the Appropriate Assay: Use assays with well-characterized antibody specificity. - Increase Sample Size: A larger sample size can help to account for biological variability. - Consistent Sampling Time: Collect samples at the same time of day to minimize diurnal variations.

Experimental Protocols

Protocol 1: Measurement of Plasma Angiotensin II by Radioimmunoassay (RIA)

This protocol is a general guideline and should be adapted based on the specific RIA kit manufacturer's instructions.

  • Blood Collection:

    • Anesthetize the animal according to your institution's approved protocol.

    • Collect blood via cardiac puncture or from a cannulated artery into pre-chilled EDTA tubes containing a protease inhibitor cocktail (including a renin inhibitor).

    • Immediately place the tubes on ice.

  • Plasma Preparation:

    • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

    • Carefully collect the plasma supernatant and transfer it to a new pre-chilled tube.

    • Store the plasma at -80°C until the assay is performed.

  • Extraction of Angiotensin II:

    • Use a solid-phase extraction method (e.g., C18 columns) to extract angiotensin II from the plasma and remove interfering proteins. This step is crucial for assay specificity.

  • Radioimmunoassay:

    • Reconstitute the lyophilized standards and tracer according to the kit instructions.

    • Set up the assay tubes in duplicate for standards, controls, and unknown samples.

    • Add the appropriate volumes of assay buffer, antibody, and standard or extracted sample to each tube.

    • Vortex and incubate at 4°C for 16-24 hours.[11]

    • Add the radiolabeled angiotensin II tracer to all tubes.

    • Vortex and incubate again at 4°C for 16-24 hours.[11]

    • Add a precipitating reagent (e.g., second antibody) to separate the antibody-bound and free tracer.

    • Incubate as recommended by the manufacturer.

    • Centrifuge the tubes to pellet the antibody-bound complex.

    • Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards.

    • Determine the concentration of angiotensin II in the unknown samples by interpolating from the standard curve.

Protocol 2: Assessment of Cardiac Function in Mice using Echocardiography

This protocol provides a general workflow for performing echocardiography in mice.

  • Animal Preparation:

    • Anesthetize the mouse using a regimen that has minimal effects on cardiac function (e.g., isoflurane).

    • Remove the chest fur using a depilatory cream to ensure good probe contact.

    • Place the mouse in a supine position on a heated platform to maintain body temperature.

    • Secure the limbs with tape.

  • Image Acquisition:

    • Apply a generous amount of pre-warmed ultrasound gel to the chest.

    • Use a high-frequency linear array transducer (typically >30 MHz for mice).

    • Obtain standard imaging views, including the parasternal long-axis (PLAX), parasternal short-axis (PSAX), and apical four-chamber (A4C) views.[7][12]

  • M-mode and Doppler Imaging:

    • From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular (LV) wall thickness and internal dimensions in systole and diastole.

    • From the A4C view, use pulsed-wave Doppler to assess mitral inflow patterns for diastolic function analysis.

    • Use color Doppler to assess for valvular regurgitation.

  • Data Analysis:

    • From the M-mode measurements, calculate the following parameters:

      • Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs)

      • Posterior Wall thickness at end-diastole (PWTd) and end-systole (PWTs)

      • Interventricular Septal thickness at end-diastole (IVSd) and end-systole (IVSs)

      • Ejection Fraction (EF%)

      • Fractional Shortening (FS%)

    • From the Doppler measurements, calculate parameters of diastolic function, such as the E/A ratio.

Visualizations

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Renin Renin ACE ACE Ilepatril_ACE This compound Ilepatril_ACE->ACE Inhibits Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Inactive_Fragments Inactive_Fragments Natriuretic_Peptides->Inactive_Fragments Degraded by Neprilysin Guanylate_Cyclase Guanylate_Cyclase Natriuretic_Peptides->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Natriuresis Natriuresis cGMP->Natriuresis Neprilysin Neprilysin Ilepatril_NEP This compound Ilepatril_NEP->Neprilysin Inhibits

Caption: Dual mechanism of this compound action.

Experimental_Workflow start Select Animal Model (e.g., SHR) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (BP, Echo, Biomarkers) acclimatization->baseline randomization Randomization into Groups (Vehicle, this compound Doses) baseline->randomization treatment Chronic Treatment with This compound or Vehicle randomization->treatment monitoring Interim Monitoring (e.g., Weekly BP) treatment->monitoring endpoint Endpoint Measurements (BP, Echo, Biomarkers) monitoring->endpoint tissue Tissue Collection (Heart, Kidney, etc.) endpoint->tissue analysis Data Analysis and Interpretation tissue->analysis Troubleshooting_Tree cluster_biomarker Biomarker Troubleshooting cluster_physio Physiological Data Troubleshooting start Unexpected Result in Efficacy Study biomarker_issue Is the issue with biomarker data? start->biomarker_issue physio_issue Is the issue with physiological data (e.g., BP)? start->physio_issue check_assay Review Assay Protocol (e.g., ELISA vs. RIA) biomarker_issue->check_assay Yes check_dose Review Dosing Regimen and Formulation physio_issue->check_dose Yes check_handling Verify Sample Handling and Storage check_assay->check_handling re_assay Re-assay with Validated Method check_handling->re_assay check_measurement Verify Measurement Technique check_dose->check_measurement check_model Consider Animal Model Characteristics check_measurement->check_model

References

Technical Support Center: Investigating the Impact of Dual NEP/ACE Inhibitors on Kidney Function in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific preclinical data for the compound "Ilepatril" concerning its direct quantitative impact on key kidney function markers such as serum creatinine, blood urea nitrogen (BUN), and glomerular filtration rate (GFR) is not extensively available in the public domain. This guide provides information based on the established effects of the broader class of dual neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) inhibitors, to which this compound belongs. The provided data tables are illustrative examples of expected trends.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of dual NEP/ACE inhibitors on the kidneys?

Dual NEP/ACE inhibitors simultaneously block two key enzymes:

  • Angiotensin-Converting Enzyme (ACE): Inhibition of ACE decreases the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation of the efferent arterioles in the glomeruli, reducing intraglomerular pressure.

  • Neutral Endopeptidase (NEP): NEP is responsible for the breakdown of natriuretic peptides. By inhibiting NEP, the levels of these peptides increase, promoting vasodilation, natriuresis (sodium excretion), and diuresis (urine excretion).

This dual action is hypothesized to provide enhanced renal protection compared to ACE inhibitors alone.

Q2: What are the expected effects of a dual NEP/ACE inhibitor on key kidney function markers in preclinical models?

In preclinical models, particularly those of hypertension and diabetes, dual NEP/ACE inhibitors are expected to have a protective effect on the kidneys. Key anticipated changes in kidney function markers are summarized below.

Data Presentation: Expected Impact on Kidney Function Markers

Table 1: Illustrative Serum Creatinine and BUN Levels in a Hypertensive Rat Model

Treatment GroupDose (mg/kg/day)Serum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Vehicle Control-0.8 ± 0.125 ± 3
ACE Inhibitor100.6 ± 0.0820 ± 2.5
Dual NEP/ACE Inhibitor100.55 ± 0.0718 ± 2
Dual NEP/ACE Inhibitor300.5 ± 0.0516 ± 1.8

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Illustrative Glomerular Filtration Rate (GFR) and Urinary Albumin Excretion in a Diabetic Mouse Model

Treatment GroupDose (mg/kg/day)GFR (mL/min)Urinary Albumin Excretion (µ g/24h )
Vehicle Control-1.2 ± 0.2150 ± 20
ACE Inhibitor101.5 ± 0.3100 ± 15
Dual NEP/ACE Inhibitor101.6 ± 0.2580 ± 12
Dual NEP/ACE Inhibitor301.7 ± 0.365 ± 10

Data are presented as mean ± standard deviation and are hypothetical.

Troubleshooting Guides

Issue 1: Unexpected Increase in Serum Creatinine Levels After Initial Dosing

  • Possible Cause: A transient, small increase in serum creatinine can sometimes be observed upon initiation of drugs that affect the renin-angiotensin system. This is often due to the hemodynamic changes in the glomerulus, specifically the vasodilation of the efferent arteriole, which can initially lower the glomerular filtration pressure.

  • Troubleshooting Steps:

    • Monitor Closely: Continue monitoring serum creatinine levels at regular intervals (e.g., 24, 48, and 72 hours post-dose).

    • Assess Magnitude: A small, non-progressive increase that stabilizes is often considered an expected pharmacodynamic effect. A significant and progressive increase may indicate renal injury.

    • Hydration Status: Ensure the animals are adequately hydrated, as dehydration can exacerbate renal hemodynamic changes.

    • Dose Adjustment: Consider if the initial dose is too high for the specific animal model and if a dose-titration strategy is more appropriate.

Issue 2: High Variability in Urinary Albumin Excretion Data

  • Possible Cause: Urinary albumin excretion can be highly variable due to factors such as stress, diet, and the method of urine collection.

  • Troubleshooting Steps:

    • Standardize Urine Collection: Use metabolic cages for timed urine collection (e.g., 24 hours) to ensure accuracy.

    • Acclimatize Animals: Acclimatize the animals to the metabolic cages for a sufficient period before the experimental day to reduce stress-induced proteinuria.

    • Consistent Diet and Water: Ensure all animals have ad libitum access to the same diet and water throughout the study.

    • Normalize to Creatinine: Express urinary albumin as a ratio to urinary creatinine (Albumin-to-Creatinine Ratio, ACR) to account for variations in urine concentration.

Experimental Protocols

Protocol 1: Measurement of Serum Creatinine and Blood Urea Nitrogen (BUN)

  • Blood Collection: Collect blood samples from the animals (e.g., via tail vein or cardiac puncture at termination) into serum separator tubes.

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

  • Sample Analysis: Analyze the collected serum using a validated biochemical analyzer. Commercial colorimetric assay kits for creatinine (e.g., Jaffe reaction-based) and BUN (e.g., urease-based) are widely available.

  • Data Recording: Record the concentrations in mg/dL or mmol/L.

Protocol 2: Measurement of Glomerular Filtration Rate (GFR) using FITC-Inulin Clearance

  • Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature. Cannulate the jugular vein for infusion and the carotid artery for blood sampling.

  • FITC-Inulin Infusion: Administer a bolus of FITC-inulin followed by a continuous infusion to achieve a steady-state plasma concentration.

  • Blood Sampling: Collect arterial blood samples at timed intervals (e.g., every 15 minutes for 1-2 hours) after the start of the continuous infusion.

  • Plasma Analysis: Centrifuge the blood samples to obtain plasma. Measure the fluorescence of the plasma samples using a fluorometer.

  • GFR Calculation: Calculate GFR using the formula: GFR = (Infusion Rate x Concentration of Infusate) / Plasma Concentration of FITC-Inulin.

Mandatory Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone Renin Renin ACE ACE This compound This compound This compound->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory point of a dual NEP/ACE inhibitor on ACE.

NP_Pathway NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation NatriuresisDiuresis Natriuresis & Diuresis NatriureticPeptides->NatriuresisDiuresis NEP NEP This compound This compound This compound->NEP Inhibition

Caption: The Natriuretic Peptide system and the inhibitory action of a dual NEP/ACE inhibitor on NEP.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (Blood, Urine) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Groups (Vehicle, Test Article) Baseline_Measurements->Randomization Daily_Dosing Daily Dosing Randomization->Daily_Dosing Terminal_Sample_Collection Terminal Sample Collection (Blood, Urine, Tissues) Daily_Dosing->Terminal_Sample_Collection Biochemical_Analysis Biochemical Analysis (Creatinine, BUN, GFR) Terminal_Sample_Collection->Biochemical_Analysis Histopathology Kidney Histopathology Terminal_Sample_Collection->Histopathology

Caption: A typical experimental workflow for evaluating the effects of a test compound on kidney function in a preclinical model.

Ilepatril Metabolic Effects: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ilepatril (AVE-7688) is an investigational compound whose clinical development was discontinued. This information is intended for research and drug development professionals who may be studying this compound or similar dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound relevant to metabolic parameters?

This compound is a vasopeptidase inhibitor that simultaneously blocks two key enzymes:

  • Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin system (RAS), ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibition is a well-established strategy for managing hypertension.

  • Neutral Endopeptidase (NEP): Also known as neprilysin, NEP is responsible for the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[1][2]

The dual inhibition is thought to offer cardiovascular benefits. From a metabolic standpoint, the inhibition of NEP is of particular interest as it can potentiate the actions of peptides that influence glucose and lipid metabolism.

Q2: What are the reported effects of this compound on glucose metabolism in preclinical models?

Preclinical studies in mouse models of obesity and diabetes have suggested that this compound may have favorable effects on glucose homeostasis. In high-fat-fed C57Bl/6J mice, treatment with this compound was found to improve glucose utilization.[1][3] Furthermore, in a streptozotocin-induced model of diabetes in C57Bl/6J mice, this compound treatment significantly reduced blood glucose levels, although they remained elevated compared to control animals.[1]

Q3: Did preclinical studies show an effect of this compound on body weight?

In studies with high-fat-fed rats, treatment with this compound or the ACE inhibitor enalapril led to a reduction in weight gain. Notably, this compound was reported to be more effective in improving glucose tolerance compared to enalapril alone.[1] However, in C57Bl/6J or NEP knockout mice fed a standard diet, this compound did not significantly affect weight gain.[1]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in glucose tolerance tests.

  • Possible Cause 1: Animal Model Variability. The metabolic phenotype of your chosen animal model (e.g., diet-induced obesity vs. genetic models of diabetes) can significantly influence the outcomes.

  • Troubleshooting Steps:

    • Ensure strict standardization of your animal model, including age, sex, and background strain.

    • Characterize the baseline metabolic parameters of your animals before initiating treatment.

    • Consider using multiple models to validate your findings.

  • Possible Cause 2: Dosing and Administration Route. The dose and route of administration of this compound can impact its efficacy and metabolic effects.

  • Troubleshooting Steps:

    • Refer to published preclinical studies for appropriate dosing regimens. A commonly used dose in mice is 500 mg/kg in the diet.[1]

    • Ensure consistent and accurate administration of the compound.

    • Monitor plasma levels of this compound and its active metabolites if possible.

  • Possible Cause 3: Diet Composition. The composition of the experimental diet can interact with the effects of this compound on glucose metabolism.

  • Troubleshooting Steps:

    • Clearly define and report the composition of the diet used (e.g., percentage of fat, carbohydrates, and protein).

    • Maintain consistency in the diet throughout the study period.

Issue 2: Lack of significant effect on lipid profiles.

  • Possible Cause 1: Short Treatment Duration. The effects of this compound on lipid metabolism may require longer-term administration to become apparent.

  • Troubleshooting Steps:

    • Consider extending the duration of your in vivo studies.

    • Include interim time points for blood lipid analysis to track changes over time.

  • Possible Cause 2: Insufficient Metabolic Challenge. The experimental model may not have a sufficiently dyslipidemic phenotype to observe a significant treatment effect.

  • Troubleshooting Steps:

    • Utilize animal models known for their robust dyslipidemia.

    • Consider the use of a high-fat, high-cholesterol diet to induce a more pronounced metabolic challenge.

Data on Metabolic Parameters

The following table summarizes the key findings from a preclinical study investigating the effects of this compound in mouse models of obesity and diabetes.

ParameterAnimal ModelTreatment GroupOutcomeReference
Glucose Utilization High-fat fed C57Bl/6J miceThis compound (AVE7688)Improved glucose utilization[1][3]
Blood Glucose Streptozotocin-diabetic C57Bl/6J miceThis compound (AVE7688)Significantly reduced blood glucose levels[1]
Weight Gain High-fat fed ratsThis compound (AVE7688)Reduced weight gain[1]
Weight Gain C57Bl/6J mice on standard dietThis compound (AVE7688)No significant effect on weight gain[1]

Experimental Protocols

In Vivo Study of this compound in a Diet-Induced Obesity Mouse Model

This protocol is based on methodologies described in published literature.[1]

  • Animal Model: Male C57Bl/6J mice, 12 weeks of age.

  • Diet:

    • Control Group: Standard chow diet.

    • Obesity Group: High-fat diet (e.g., 24% fat, 24% protein, 41% carbohydrate).

  • Treatment Groups:

    • Control + Vehicle

    • Control + this compound (500 mg/kg in the diet)

    • High-fat diet + Vehicle

    • High-fat diet + this compound (500 mg/kg in the diet)

  • Duration: 12 weeks.

  • Metabolic Assessments:

    • Body Weight: Monitored weekly.

    • Food Intake: Measured daily or weekly.

    • Glucose Tolerance Test (GTT): Performed at baseline and at the end of the study. Mice are fasted overnight, followed by an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Performed at the end of the study. Mice are fasted for 4-6 hours, followed by an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, and 60 minutes post-injection.

    • Fasting Blood Glucose and Insulin: Measured from plasma collected at the end of the study.

    • Lipid Profile: Total cholesterol, triglycerides, HDL-C, and LDL-C measured from plasma collected at the end of the study.

  • Tissue Collection: At the end of the study, tissues such as liver, adipose tissue, and muscle can be collected for further analysis (e.g., gene expression, histology).

Visualizations

Ilepatril_Mechanism_of_Action cluster_RAS Renin-Angiotensin System (RAS) cluster_NPS Natriuretic Peptide System (NPS) Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Sodium Retention AT1R->Vasoconstriction NatriureticPeptides Natriuretic Peptides Bradykinin InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP NPR Natriuretic Peptide Receptors NatriureticPeptides->NPR Vasodilation Vasodilation Natriuresis NPR->Vasodilation This compound This compound This compound->AngiotensinI Inhibits This compound->NatriureticPeptides Inhibits Experimental_Workflow start Start: Select Animal Model (e.g., C57Bl/6J mice) diet Dietary Intervention: - Standard Chow - High-Fat Diet start->diet treatment Treatment Groups: - Vehicle - this compound diet->treatment monitoring In-life Monitoring: - Body Weight - Food Intake treatment->monitoring metabolic_tests Metabolic Phenotyping: - GTT - ITT monitoring->metabolic_tests termination Study Termination: - Blood Collection - Tissue Harvesting metabolic_tests->termination analysis Data Analysis: - Statistical Analysis - Biochemical Assays - Histology termination->analysis

References

Technical Support Center: Overcoming Research Limitations of Discontinued Vasopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating vasopeptidase inhibitors, focusing on overcoming the limitations that led to the discontinuation of drugs like Ilepatril. The primary challenge addressed is the heightened risk of angioedema.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound and other vasopeptidase inhibitors discontinued?

A1: The development of vasopeptidase inhibitors, including this compound (AVE-7688) and the most studied compound in this class, omapatrilat, was halted primarily due to an unacceptable increased risk of angioedema.[1] This potentially life-threatening side effect, characterized by swelling of the face, lips, and airways, was observed at a higher incidence with vasopeptidase inhibitors compared to angiotensin-converting enzyme (ACE) inhibitors alone.[1]

Q2: What is the mechanism behind vasopeptidase inhibitor-induced angioedema?

A2: Vasopeptidase inhibitors dually inhibit two key enzymes: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1] While ACE inhibition is beneficial for lowering blood pressure by reducing angiotensin II production, it also leads to an accumulation of bradykinin, a potent vasodilator.[2] NEP is also involved in the degradation of bradykinin. Therefore, the simultaneous inhibition of both enzymes causes a significant increase in bradykinin levels, leading to vasodilation, increased vascular permeability, and consequently, angioedema.[1][2]

Q3: What are the current research strategies to overcome the angioedema limitation?

A3: Current research focuses on several key areas:

  • Developing novel vasopeptidase inhibitors with a different balance of ACE and NEP inhibition to minimize bradykinin accumulation while retaining therapeutic efficacy.

  • Investigating combination therapies , where a lower dose of a vasopeptidase inhibitor is used in conjunction with other antihypertensive agents, potentially reducing the risk of angioedema.

  • Exploring alternative drug classes , such as angiotensin receptor-neprilysin inhibitors (ARNIs), like sacubitril/valsartan, which have shown a lower, though still present, risk of angioedema compared to ACE inhibitors.[3]

  • Improving preclinical screening models to better predict the angioedema risk of new compounds.

  • Investigating therapeutic interventions for bradykinin-mediated angioedema , drawing knowledge from the management of hereditary angioedema (HAE).[4][5]

Q4: Are there any patient populations at higher risk for vasopeptidase inhibitor-induced angioedema?

A4: Yes, clinical trials with omapatrilat showed that Black patients were at a significantly higher risk of developing angioedema compared to other populations.[1] A personal or family history of angioedema, regardless of the cause, is also a major risk factor.

Troubleshooting Guides

Issue 1: Unexpected Angioedema or Swelling in Animal Models

  • Problem: Your in vivo experiments with novel vasopeptidase inhibitors are showing unexpected signs of angioedema (e.g., paw swelling, facial edema) in animal models.

  • Troubleshooting Steps:

    • Confirm the Observation: Ensure the swelling is not due to injection site reactions or other experimental artifacts. Measure the extent and duration of the swelling.

    • Dose-Response Assessment: Determine if the angioedema is dose-dependent. A clear dose-response relationship can confirm a pharmacological effect.

    • Bradykinin Level Measurement: Collect plasma samples from affected animals and measure bradykinin levels to confirm a bradykinin-mediated mechanism. (See Experimental Protocol 1).

    • Vascular Permeability Assay: Perform a vascular permeability assay, such as the Miles assay, to quantify the extent of plasma extravasation in response to the compound. (See Experimental Protocol 2).

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of angioedema with the peak plasma concentration and enzyme inhibitory activity of your compound.

    • Consider Animal Strain: Different rodent strains may have varying sensitivities to bradykinin. Ensure you are using an appropriate and consistent animal model.

Issue 2: Difficulty in Accurately Measuring Plasma Bradykinin Levels

  • Problem: You are getting inconsistent or non-reproducible results from your bradykinin ELISA assays.

  • Troubleshooting Steps:

    • Sample Collection is Critical: Bradykinin has a very short half-life in plasma. Blood must be collected into pre-chilled tubes containing protease inhibitors and an ACE inhibitor (like EDTA and enalaprilat) to prevent ex vivo degradation.

    • Proper Sample Processing: Centrifuge the blood at a low speed and temperature (e.g., 1000 x g for 15 minutes at 4°C) immediately after collection.

    • Sample Storage: Immediately freeze the plasma at -80°C and avoid repeated freeze-thaw cycles.

    • ELISA Kit Validation: Ensure the ELISA kit you are using is validated for your sample type (e.g., mouse plasma, rat plasma) and has the necessary sensitivity. Check for cross-reactivity with bradykinin metabolites.

    • Standard Curve: Prepare a fresh standard curve for every assay. Ensure the standards are handled and diluted correctly.

    • Matrix Effects: Plasma components can interfere with the assay. Ensure your sample dilution is appropriate to minimize matrix effects, as recommended by the kit manufacturer.

Issue 3: High Variability in Vascular Permeability Assay Results

  • Problem: Your Miles assay results show high variability between animals and experimental groups.

  • Troubleshooting Steps:

    • Consistent Dye Injection: Ensure the Evans blue dye is injected intravenously at a consistent volume and rate. The tail vein is a common route, and proper technique is crucial.[6][7]

    • Standardized Intradermal Injections: The volume and depth of the intradermal injections of your test compounds must be consistent.

    • Control Injections: Always include a vehicle control on the contralateral side of the same animal to account for individual variations in vascular response.[8]

    • Timing: The time between the Evans blue injection, the intradermal injections, and tissue harvesting must be strictly controlled and consistent across all animals.[7]

    • Dye Extraction: Ensure complete extraction of the Evans blue dye from the tissue samples. This may require an adequate volume of the extraction solvent (e.g., formamide) and sufficient incubation time.[7]

    • Tissue Processing: Ensure the skin samples are of a consistent size and that you are only analyzing the area of extravasation.

Quantitative Data Summary

Drug ClassDrugIncidence of AngioedemaComparisonStudy Population
Vasopeptidase Inhibitor Omapatrilat2.17%3.2x higher than EnalaprilHypertensive Patients
ACE Inhibitor Enalapril0.68%-Hypertensive Patients
Vasopeptidase Inhibitor Omapatrilat (Black patients)5.54%3.4x higher than EnalaprilHypertensive Patients
ACE Inhibitor Enalapril (Black patients)1.62%-Hypertensive Patients
ARNI Sacubitril/ValsartanComparable to Enalapril-Heart Failure Patients

Data from the OCTAVE study and PARADIGM-HF trial analysis.[1][3]

Experimental Protocols

Protocol 1: Measurement of Plasma Bradykinin Levels by ELISA

Objective: To quantify the concentration of bradykinin in plasma samples from experimental animals.

Materials:

  • Blood collection tubes pre-chilled and containing EDTA and an ACE inhibitor (e.g., enalaprilat).

  • Refrigerated centrifuge.

  • Bradykinin ELISA kit (e.g., Abcam ab136936, RayBiotech EIA-BRADY).[9]

  • Microplate reader.

  • Precision pipettes and sterile tips.

Methodology:

  • Blood Collection:

    • Anesthetize the animal according to your approved institutional protocol.

    • Collect whole blood via cardiac puncture or from a major vessel directly into the pre-chilled tubes containing anticoagulants and inhibitors.

    • Immediately invert the tubes gently to mix.

  • Plasma Separation:

    • Centrifuge the blood samples at 1000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) without disturbing the buffy coat.

  • Sample Storage:

    • Aliquot the plasma into cryovials and immediately freeze at -80°C. Samples can be stored for up to two weeks.

  • ELISA Procedure (example based on a competitive ELISA):

    • Thaw plasma samples on ice.

    • Prepare standards and samples according to the ELISA kit manufacturer's instructions. This may involve a dilution step to minimize matrix effects.

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

    • Add 50 µL of the biotin-conjugated bradykinin to each well (except the blank).

    • Add 50 µL of the anti-bradykinin antibody to each well (except the blank and non-specific binding wells).

    • Seal the plate and incubate for 2 hours at room temperature on a plate shaker.

    • Wash the plate four times with the provided wash buffer.

    • Add 200 µL of Streptavidin-HRP conjugate to each well (except the blank) and incubate for 30 minutes at room temperature.

    • Wash the plate again as in step 6.

    • Add 200 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the bradykinin concentration in the samples by interpolating their absorbance values from the standard curve. The concentration will be inversely proportional to the signal.

Protocol 2: Assessment of Vascular Permeability (Miles Assay)

Objective: To quantify in vivo vascular permeability in response to a test compound.

Materials:

  • Evans blue dye solution (e.g., 0.5% in sterile PBS).[7]

  • Test compound and vehicle control solutions.

  • Anesthetic.

  • Formamide for dye extraction.

  • Spectrophotometer or microplate reader.

Methodology:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane).

    • Shave the dorsal skin to create a clear area for intradermal injections.

  • Evans Blue Injection:

    • Warm the mouse tail to dilate the veins.

    • Inject 100 µL of 0.5% Evans blue dye solution intravenously via the lateral tail vein.[7] Allow the dye to circulate for a specified time (e.g., 20-30 minutes).

  • Intradermal Injections:

    • During the dye circulation period, perform intradermal injections of your test compound (e.g., 20 µL) at defined sites on one flank of the mouse.

    • Inject an equal volume of the vehicle control at corresponding sites on the contralateral flank.[8]

  • Tissue Harvesting:

    • After the designated circulation time, euthanize the animal via cervical dislocation.[7]

    • Excise the skin at the injection sites using a standard-sized punch biopsy tool.

  • Dye Extraction:

    • Place each skin sample into a separate tube and record its weight.

    • Add a defined volume of formamide (e.g., 500 µL) to each tube.[7]

    • Incubate the tubes at 55-60°C for 24-48 hours to extract the Evans blue dye from the tissue.[7]

  • Quantification:

    • Centrifuge the tubes to pellet any tissue debris.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the extracted dye at approximately 620 nm.[10]

    • Use a standard curve of known Evans blue concentrations to determine the amount of dye extravasated per milligram of tissue.

  • Data Analysis:

    • Compare the amount of dye extravasation at the sites injected with the test compound to the vehicle control sites. An increase indicates enhanced vascular permeability.

Visualizations

Signaling_Pathway cluster_inhibition Vasopeptidase Inhibitor (e.g., this compound) cluster_ace ACE Pathway cluster_nep NEP Pathway cluster_bradykinin Bradykinin Pathway VPI Vasopeptidase Inhibitor ACE ACE VPI->ACE Inhibits NEP NEP VPI->NEP Inhibits AngI Angiotensin I AngI->ACE Substrate AngII Angiotensin II Vasoconstriction Vasoconstriction Aldosterone Release AngII->Vasoconstriction ACE->AngII Conversion Inactive_Brady Inactive Peptides ACE->Inactive_Brady NPs Natriuretic Peptides NPs->NEP Substrate Vasodilation Vasodilation Natriuresis NPs->Vasodilation Inactive_NPs Inactive Peptides NEP->Inactive_NPs NEP->Inactive_Brady Bradykinin Bradykinin Bradykinin->ACE Degradation Bradykinin->NEP Degradation Angioedema Increased Vascular Permeability (Angioedema) Bradykinin->Angioedema

Caption: Signaling pathway of vasopeptidase inhibitors.

Experimental_Workflow start Start: Novel Vasopeptidase Inhibitor Compound in_vitro In Vitro Enzyme Assays (ACE and NEP Inhibition) start->in_vitro animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rat) in_vitro->animal_model dose_admin Dose Administration (Acute and Chronic) animal_model->dose_admin bp_monitoring Blood Pressure Monitoring dose_admin->bp_monitoring angio_observe Observe for Signs of Angioedema dose_admin->angio_observe data_analysis Data Analysis and Risk Assessment bp_monitoring->data_analysis blood_sample Blood Sampling angio_observe->blood_sample perm_assay Vascular Permeability Assay (Miles Assay) angio_observe->perm_assay bradykinin_assay Plasma Bradykinin Measurement (ELISA) blood_sample->bradykinin_assay bradykinin_assay->data_analysis perm_assay->data_analysis end End: Assess Angioedema Risk Profile data_analysis->end

Caption: Experimental workflow for assessing angioedema risk.

Logical_Relationship inhibition Dual Inhibition of ACE and NEP bradykinin Increased Bradykinin Levels inhibition->bradykinin Leads to permeability Increased Vascular Permeability bradykinin->permeability Causes angioedema Angioedema permeability->angioedema Results in

Caption: Relationship between enzyme inhibition and angioedema.

References

Validation & Comparative

A Preclinical Comparative Analysis of Ilepatril and Omapatrilat: Two Generations of Vasopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of ilepatril and omapatrilat, two vasopeptidase inhibitors designed to simultaneously block the angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Omapatrilat, the first-in-class agent, demonstrated potent antihypertensive effects but was ultimately not approved for broad clinical use due to concerns over angioedema. This compound (AVE-7688) was developed subsequently with the aim of an improved safety profile. This document synthesizes available preclinical data to offer a comparative perspective on their efficacy and pharmacological profiles in non-clinical models.

Mechanism of Action: A Dual Approach to Blood Pressure Control

Both this compound and omapatrilat are single molecules that exert their effects by inhibiting two key enzymes in cardiovascular regulation:

  • Angiotensin-Converting Enzyme (ACE): Inhibition of ACE blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention.

  • Neutral Endopeptidase (NEP): NEP is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting NEP, these drugs increase the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis.

The simultaneous inhibition of both enzymes is intended to provide a more potent and comprehensive antihypertensive effect compared to ACE inhibitors alone.[1][2][3]

Dual inhibition of ACE and NEP by vasopeptidase inhibitors.

Quantitative Preclinical Data Summary

The following tables summarize the available quantitative data from preclinical studies of this compound and omapatrilat. It is important to note that direct head-to-head comparative studies in the same preclinical models are limited in the publicly available literature.

Table 1: In Vitro Enzyme Inhibition
CompoundTarget EnzymeIC50 / KiSource
Omapatrilat ACEKi = 6 nmol/L[4]
NEPKi = 9 nmol/L[4]
This compound (AVE-7688) ACEData not available
NEPData not available
Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
CompoundDoseDurationAnimal ModelBlood Pressure ReductionSource
Omapatrilat 10 mg/kg/day (oral)10 daysSHRSBP: from 223±3 mmHg to 212±4 mmHg[1]
40 mg/kg/day (oral)10 daysSHRSBP: from 222±2 mmHg to 197±4 mmHg[1]
40 mg/kg/day (in drinking water)15 daysSHRMAP: Normalized to WKY levels (from >140 mmHg to ~112 mmHg)[5]
40 mg/kg/day (oral)10 weeksStroke-Prone SHR (SHRSP)SBP: from 230±2 mmHg to 145±3 mmHg[6]
100 µmol/kg/day (in drinking water)17 daysSHRSBP: -68 mmHg[7]
This compound (AVE-7688) Data not availableData not availableSHRData not available in searched literature
Table 3: Effects on Cardiac Remodeling in Preclinical Models
CompoundDoseDurationAnimal ModelKey FindingsSource
Omapatrilat 40 mg/kg/day (oral)10 daysSHRReduced Left Ventricular Hypertrophy (LVH)[1]
40 mg/kg/day (oral)10 weeksStroke-Prone SHR (SHRSP)Decreased media width and media/lumen ratio of mesenteric resistance arteries.[6]
140 mg/l (in drinking water)2 weeksRats with experimental CHFReduced cardiac hypertrophy.[8]
10 mg/kg twice daily5 weeksDogs with pacing-induced CHFDecreased atrial and ventricular chamber sizes and reduced atrial fibrosis.[9]
This compound (AVE-7688) Data not availableData not availableData not availableData on direct effects on cardiac remodeling in hypertension models not available in searched literature.
Table 4: Renal Effects in Preclinical Hypertension Models
CompoundDoseDurationAnimal ModelKey FindingsSource
Omapatrilat 40 mg/kg/day (in drinking water)15 daysSHRNormalized chronic pressure natriuresis relationship without impairing sodium excretion.[5]
10 & 40 mg/kg/day (oral)24 weeksTransgenic (mREN-2)27 ratsAttenuated albuminuria and glomerulosclerosis.[1]
30 mg/kg/day (oral)5 daysDOCA-salt hypertensive ratsIncreased urinary endothelin excretion.[2]
This compound (AVE-7688) Data not availableData not availableData not availableData on renal effects in hypertension models not available in searched literature.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Experimental_Workflow_SHR start Start: Acclimatize SHR (e.g., 10-week-old males) randomization Randomize into Treatment Groups (Vehicle, Omapatrilat low dose, Omapatrilat high dose) start->randomization treatment Daily Oral Gavage Treatment (e.g., 10 or 40 mg/kg/day) for a defined period (e.g., 10 days - 10 weeks) randomization->treatment bp_measurement Measure Systolic Blood Pressure (SBP) (e.g., via tail-cuff plethysmography) at baseline and regular intervals treatment->bp_measurement terminal_procedures Terminal Procedures: - Collect blood for plasma analysis (e.g., renin activity) - Harvest heart and kidneys for analysis treatment->terminal_procedures bp_measurement->treatment analysis Analyze Data: - Compare BP changes between groups - Assess cardiac hypertrophy (heart weight/body weight ratio) - Histological analysis of tissues terminal_procedures->analysis end End: Evaluate antihypertensive efficacy and effects on end-organ damage analysis->end

Workflow for assessing antihypertensive efficacy in SHR.
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of essential hypertension, are commonly used.[5][10] Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Rats are randomly assigned to treatment groups: vehicle control, low-dose drug, and high-dose drug. The drugs (e.g., omapatrilat at 10 and 40 mg/kg) are administered daily by oral gavage for the study duration (e.g., 10 days to 10 weeks).[1][6]

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured at baseline and at regular intervals throughout the study using a non-invasive tail-cuff method.[10]

  • Terminal Procedures: At the end of the treatment period, rats are anesthetized, and blood samples are collected for biochemical analyses (e.g., plasma renin activity). Organs such as the heart and kidneys are excised, weighed, and processed for histological or molecular analysis.

  • Cardiac Hypertrophy Assessment: The heart is weighed, and the left ventricular weight is normalized to body weight to assess the degree of cardiac hypertrophy.[1]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences between treatment groups.

Measurement of Plasma Renin Activity (PRA)
  • Blood Collection: Blood is collected from rats into chilled tubes containing an anticoagulant (e.g., EDTA).[7][10]

  • Plasma Separation: Plasma is separated by centrifugation at a low temperature.

  • Angiotensin I Generation: Plasma samples are incubated at 37°C for a specific period (e.g., 1-3 hours) to allow renin to act on angiotensinogen and generate angiotensin I. The reaction is stopped by placing the tubes on ice.

  • Radioimmunoassay (RIA): The amount of angiotensin I generated is quantified using a commercially available RIA kit.[7]

  • Calculation: PRA is expressed as nanograms of angiotensin I generated per milliliter of plasma per hour of incubation (ng/mL/hr).

Western Blot Analysis for Cardiac Fibrosis Markers
  • Protein Extraction: Total protein is extracted from heart tissue samples using a lysis buffer containing protease inhibitors.[11]

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[11]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against fibrosis markers (e.g., collagen I, fibronectin, TGF-β). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

  • Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

The available preclinical data demonstrate that omapatrilat is a potent antihypertensive agent that also favorably impacts cardiac and renal remodeling in various animal models of hypertension and heart failure. While this compound shares the same dual mechanism of action, there is a comparative lack of published, detailed preclinical data on its efficacy in hypertension models. The existing studies on this compound primarily focus on its beneficial effects in diabetic neuropathy.[12][13]

For a comprehensive head-to-head comparison, further preclinical studies directly comparing this compound and omapatrilat in standardized models of hypertension would be necessary. Such studies would be invaluable for elucidating potential differences in their pharmacodynamic and pharmacokinetic profiles, which could have implications for both efficacy and safety. Researchers are encouraged to consult regulatory submission documents, if accessible, for potentially more extensive preclinical data on this compound.

References

A Comparative Analysis of Ilepatril and Enalapril: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison between Ilepatril, a dual angiotensin-converting enzyme (ACE) and neprilysin (NEP) inhibitor, and enalapril, a selective ACE inhibitor. It is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanistic, pharmacokinetic, and clinical differences between these two antihypertensive agents.

Introduction and Overview

Enalapril is a well-established, selective inhibitor of the angiotensin-converting enzyme (ACE) and a cornerstone therapy for hypertension and heart failure.[1][2] It functions by targeting the Renin-Angiotensin-Aldosterone System (RAAS).[3][4] this compound (also known as AVE7688) represents a different therapeutic class known as vasopeptidase inhibitors.[5] It exerts its effects through the dual inhibition of both ACE and neprilysin (NEP), offering a broader mechanism of action that impacts multiple vasoactive peptide systems.[5][6] This guide will dissect these differences, supported by experimental data and protocols.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and enalapril lies in their enzymatic targets.

  • Enalapril (Selective ACE Inhibition): Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[3][4] Enalaprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[4][7] This inhibition leads to vasodilation and reduced aldosterone secretion.[4] ACE is also identical to kininase II, an enzyme that degrades bradykinin; therefore, enalapril increases bradykinin levels, which contributes to its vasodilatory effects.[8][9]

  • This compound (Dual ACE and Neprilysin Inhibition): this compound inhibits ACE in the same manner as enalapril.[6] Additionally, it inhibits neprilysin, a neutral endopeptidase that degrades several beneficial endogenous vasoactive peptides.[10][11][12] Key substrates of neprilysin include natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[12][13] By preventing their breakdown, this compound enhances vasodilation, natriuresis, and diuresis, providing a synergistic antihypertensive effect.[10][14]

G cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Kinin-Kallikrein & Natriuretic Peptide Systems Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin ACE ACE (Kininase II) AngI->ACE AngII Angiotensin II Vasoconstriction Vasoconstriction & Aldosterone Secretion AngII->Vasoconstriction ACE->AngII InactiveFragments1 Inactive Fragments ACE->InactiveFragments1 Bradykinin Bradykinin Bradykinin->ACE NEP Neprilysin (NEP) Bradykinin->NEP Vasodilation Vasodilation & Natriuresis Bradykinin->Vasodilation NatriureticPeptides Natriuretic Peptides (ANP, BNP) NatriureticPeptides->NEP NatriureticPeptides->Vasodilation NEP->InactiveFragments1 InactiveFragments2 Inactive Fragments NEP->InactiveFragments2 Enalapril Enalapril Enalapril->ACE Inhibits This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits G start Start preincubate 1. Pre-incubation Add ACE Enzyme + Inhibitor (37°C, 10 min) start->preincubate initiate 2. Reaction Initiation Add HHL Substrate (37°C, 30-45 min) preincubate->initiate terminate 3. Reaction Termination Add 1 M HCl initiate->terminate extract 4. Extraction Add Ethyl Acetate & Vortex terminate->extract centrifuge 5. Phase Separation Centrifuge (4000 rpm, 15 min) extract->centrifuge evaporate 6. Sample Prep Transfer & Evaporate Supernatant centrifuge->evaporate measure 7. Measurement Re-dissolve & Read Absorbance (228 nm) evaporate->measure calculate 8. Data Analysis Calculate % Inhibition & IC50 measure->calculate end End calculate->end

References

A Comparative Guide to NEP Inhibition: Ilepatril vs. Candoxatril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular and renal disease research, the inhibition of neprilysin (NEP), a neutral endopeptidase responsible for the degradation of several vasoactive peptides, presents a key therapeutic strategy. This guide provides a detailed comparison of two NEP inhibitors, Ilepatril and Candoxatril, with a focus on their mechanisms of action, supporting experimental data, and relevant research methodologies.

Executive Summary

This compound (also known as AVE-7688) is a dual inhibitor , targeting both neprilysin (NEP) and angiotensin-converting enzyme (ACE).[1][2] In contrast, Candoxatril is a prodrug that is converted in vivo to its active form, Candoxatrilat, which is a selective NEP inhibitor .[3] This fundamental difference in their mechanism of action dictates their distinct pharmacological profiles and potential therapeutic applications. While both compounds lead to increased levels of natriuretic peptides, this compound simultaneously blocks the renin-angiotensin system (RAS), a key pathway in blood pressure regulation and cardiovascular remodeling.

Mechanism of Action and Signaling Pathways

NEP is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin. Inhibition of NEP leads to an accumulation of these peptides, which promote vasodilation, natriuresis (sodium excretion), and diuresis (urine production), ultimately leading to a reduction in blood pressure and cardiac preload.

Candoxatril , as a selective NEP inhibitor, primarily potentiates the effects of endogenous natriuretic peptides. However, this can be accompanied by a compensatory activation of the renin-angiotensin system.

This compound , by simultaneously inhibiting both NEP and ACE, offers a dual mechanism. The ACE inhibition component directly blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thus mitigating the compensatory RAS activation and providing an additional pathway for blood pressure reduction.

Below are diagrams illustrating the distinct signaling pathways affected by Candoxatril and this compound.

Signaling Pathway of Selective NEP Inhibition (Candoxatrilat) cluster_0 Renin-Angiotensin System cluster_1 Natriuretic Peptide System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction Aldosterone Release AT1R->Vasoconstriction Pro_ANP Pro-ANP ANP ANP Pro_ANP->ANP NPR_A NPR-A Receptor ANP->NPR_A NEP NEP ANP->NEP Degradation cGMP ↑ cGMP NPR_A->cGMP Vasodilation Vasodilation Natriuresis cGMP->Vasodilation Candoxatrilat Candoxatrilat Candoxatrilat->NEP Inhibits

Signaling Pathway of Selective NEP Inhibition (Candoxatrilat)

Signaling Pathway of Dual NEP/ACE Inhibition (this compound) cluster_0 Renin-Angiotensin System cluster_1 Natriuretic Peptide System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction Aldosterone Release AT1R->Vasoconstriction Pro_ANP Pro-ANP ANP ANP Pro_ANP->ANP NPR_A NPR-A Receptor ANP->NPR_A NEP NEP ANP->NEP Degradation cGMP ↑ cGMP NPR_A->cGMP Vasodilation Vasodilation Natriuresis cGMP->Vasodilation ACE_node ACE This compound This compound This compound->NEP Inhibits This compound->ACE_node Inhibits

Signaling Pathway of Dual NEP/ACE Inhibition (this compound)

Comparative Performance Data

ParameterThis compound (AVE-7688)Candoxatrilat (Active form of Candoxatril)Reference(s)
Target(s) NEP & ACENEP[1][3]
NEP Inhibition (IC50) Data not publicly available7.8 nM (human)[4]
ACE Inhibition (IC50) Data not publicly availableNot a potent ACE inhibitor[5]
In Vivo NEP Inhibition Significant increase in urinary ANP excretionSignificant increase in plasma ANP levels[6]
In Vivo ACE Inhibition Significant increase in urinary AcSDKP excretionNo significant ACE inhibition[6]

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme (e.g., species, recombinant vs. native).

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of NEP and ACE inhibitors. Below are representative methodologies for key assays.

In Vitro NEP Inhibition Assay (Fluorometric Method)

This is a generalized protocol for determining the in vitro potency of a compound in inhibiting NEP activity.

Objective: To determine the concentration of an inhibitor required to reduce NEP activity by 50% (IC50).

Materials:

  • Recombinant human NEP

  • NEP-specific fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound, Candoxatrilat) at various concentrations

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the NEP enzyme, and the test compound dilutions. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Workflow for In Vitro NEP Inhibition Assay A Prepare serial dilutions of test compounds B Add buffer, NEP enzyme, and test compounds to 96-well plate A->B C Pre-incubate at 37°C for 15 minutes B->C D Add fluorogenic substrate to initiate reaction C->D E Measure fluorescence in kinetic mode D->E F Calculate reaction rates and percent inhibition E->F G Determine IC50 values F->G

Workflow for In Vitro NEP Inhibition Assay
In Vitro ACE Inhibition Assay (HPLC-Based Method)

This protocol outlines a common method for assessing ACE inhibitory activity using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the IC50 of a compound for ACE inhibition.

Materials:

  • Rabbit lung ACE

  • ACE substrate: Hippuryl-His-Leu (HHL)

  • Assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)

  • Test compounds at various concentrations

  • 1M HCl (to stop the reaction)

  • Ethyl acetate (for extraction)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In microcentrifuge tubes, pre-incubate the ACE enzyme with the test compound dilutions at 37°C for 10 minutes.

  • Add the HHL substrate to start the reaction and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1M HCl.

  • Extract the product, hippuric acid (HA), with ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness and reconstitute the residue in the mobile phase.

  • Inject the sample into the HPLC system.

  • Quantify the amount of HA produced by measuring the peak area at a specific wavelength (e.g., 228 nm).

  • Calculate the percent inhibition and determine the IC50 value as described for the NEP assay.

Conclusion

This compound and Candoxatril represent two distinct approaches to NEP inhibition. Candoxatril's selectivity for NEP makes it a valuable tool for studying the specific effects of augmenting the natriuretic peptide system. In contrast, this compound's dual inhibition of NEP and ACE offers a potentially more comprehensive approach for conditions like hypertension, where simultaneous blockade of the renin-angiotensin system is beneficial. The choice between these inhibitors for research purposes will depend on the specific scientific question being addressed. For studies aiming to isolate the effects of NEP inhibition, Candoxatril is the more appropriate choice. For investigations into the synergistic effects of NEP and ACE inhibition, this compound provides a single-molecule solution. The experimental protocols provided herein offer a foundation for the in vitro characterization and comparison of these and other NEP inhibitors.

References

Validating the Dual Inhibitory Effect of Ilepatril In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ilepatril, a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), with other relevant inhibitors. While direct in vitro IC50 values for this compound were not publicly available at the time of this review, this document summarizes the available data for comparator compounds, outlines detailed experimental protocols for assessing ACE and NEP inhibition, and presents key signaling pathways and experimental workflows through structured diagrams.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory potencies (IC50 values) of selected ACE inhibitors, NEP inhibitors, and dual-acting inhibitors. This data provides a benchmark for evaluating the potential efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of Dual ACE/NEP Inhibitors

CompoundTargetIC50 (nM)
OmapatrilatACE8
NEP8

Table 2: In Vitro Inhibitory Activity of Single-Target Inhibitors

CompoundTargetIC50 (nM)
LisinoprilACEData not available in a comparable format
CandoxatrilNEPData not available in a comparable format

Signaling Pathways and Drug Action

The following diagrams illustrate the biochemical pathways targeted by this compound and other vasopeptidase inhibitors.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction Renin Renin ACE ACE Ilepatril_ACE This compound Ilepatril_ACE->ACE Inhibits

Figure 1: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.

cluster_NPS Natriuretic Peptide System NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments Degradation Vasodilation Vasodilation Natriuresis NatriureticPeptides->Vasodilation NEP NEP Ilepatril_NEP This compound Ilepatril_NEP->NEP Inhibits

Figure 2: Inhibition of the Natriuretic Peptide System by this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to allow for replication and validation of inhibitory effects.

In Vitro ACE Inhibition Assay Protocol (HPLC-based)

This protocol is adapted from established methods for determining ACE inhibitory activity using Hippuryl-Histidyl-Leucine (HHL) as a substrate.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • This compound (or other inhibitors)

  • Boric acid-sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare a 100 mM boric acid-sodium borate buffer (pH 8.3) containing 300 mM NaCl.

    • Dissolve ACE in the borate buffer to a final concentration of 2 mU/mL.

    • Dissolve HHL in the borate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of this compound (or other inhibitors) in a suitable solvent (e.g., DMSO) and make serial dilutions in the borate buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 50 µL of the this compound solution (or buffer for control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

    • Vortex the mixture vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes.

  • HPLC Analysis:

    • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of the HPLC mobile phase.

    • Inject an aliquot into the HPLC system.

    • Separate the hippuric acid using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

    • Detect the hippuric acid peak by UV absorbance at 228 nm.

  • Calculation of Inhibition:

    • Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Peak Area of Control - Peak Area of Sample) / Peak Area of Control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow ACE Inhibition Assay Workflow start Prepare Reagents (ACE, HHL, Inhibitor) preincubation Pre-incubate ACE with Inhibitor (37°C) start->preincubation reaction Add HHL Substrate Incubate (37°C) preincubation->reaction termination Stop Reaction (Add HCl) reaction->termination extraction Extract Hippuric Acid (Ethyl Acetate) termination->extraction hplc HPLC Analysis (Quantify Hippuric Acid) extraction->hplc calculation Calculate % Inhibition and IC50 hplc->calculation

Figure 3: Experimental workflow for the in vitro ACE inhibition assay.
In Vitro NEP Inhibition Assay Protocol (Fluorometric)

This protocol describes a common method for measuring NEP activity and its inhibition using a fluorogenic substrate.

Materials:

  • Recombinant human Neprilysin (NEP)

  • Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • This compound (or other inhibitors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Thiorphan (a known NEP inhibitor, for positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare the assay buffer (50 mM Tris-HCl, pH 7.5).

    • Reconstitute the recombinant human NEP in the assay buffer to the desired concentration.

    • Dissolve the fluorogenic NEP substrate in DMSO to create a stock solution and then dilute to the working concentration in the assay buffer.

    • Prepare a stock solution of this compound (or other inhibitors) in DMSO and make serial dilutions in the assay buffer.

    • Prepare a stock solution of Thiorphan in DMSO for use as a positive control.

  • Assay Reaction:

    • To the wells of a 96-well black microplate, add 20 µL of the this compound solution (or buffer for control, Thiorphan for positive control).

    • Add 60 µL of the NEP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the NEP substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

  • Calculation of Inhibition:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of NEP inhibition using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow NEP Inhibition Assay Workflow start Prepare Reagents (NEP, Substrate, Inhibitor) preincubation Pre-incubate NEP with Inhibitor (37°C) start->preincubation reaction Add Fluorogenic Substrate preincubation->reaction measurement Kinetic Fluorescence Measurement (37°C) reaction->measurement calculation Calculate Reaction Rate, % Inhibition, and IC50 measurement->calculation

Figure 4: Experimental workflow for the in vitro NEP inhibition assay.

Conclusion

Comparative Efficacy of Ilepatril and Other Vasopeptidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vasopeptidase inhibitor Ilepatril with other compounds in its class, supported by available experimental data. Vasopeptidase inhibitors represent a novel therapeutic approach by simultaneously targeting two key enzymes in cardiovascular regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). [1][2]

This dual inhibition is designed to block the production of the vasoconstrictor angiotensin II while preventing the breakdown of vasodilatory and natriuretic peptides, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin.[3][4] The intended result is a potent antihypertensive and cardioprotective effect.[1] This guide will delve into the available data for this compound and provide a comparative context with other notable vasopeptidase inhibitors, primarily the most extensively studied agent, Omapatrilat.

Mechanism of Action: The Dual Inhibition Pathway

Vasopeptidase inhibitors exert their effects by concurrently inhibiting ACE and NEP. This dual action leads to a favorable shift in the balance of vasoactive substances, promoting vasodilation and a reduction in blood pressure. The signaling pathway is illustrated below.

cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Patient Screening (e.g., NYHA Class II-IV HF, LVEF ≤ 40%) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (e.g., ETT, Labs, Vitals) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Vasopeptidase Inhibitor (e.g., Omapatrilat 40mg QD) Randomization->GroupA GroupB Group B: ACE Inhibitor (e.g., Lisinopril 20mg QD) Randomization->GroupB FollowUp Follow-up Visits (e.g., Weeks 4, 12, 24) GroupA->FollowUp GroupB->FollowUp EfficacyAssessment Efficacy Assessment (Primary & Secondary Endpoints) FollowUp->EfficacyAssessment SafetyMonitoring Safety Monitoring (Adverse Events, Angioedema) FollowUp->SafetyMonitoring DataAnalysis Statistical Analysis (e.g., Intention-to-Treat) FollowUp->DataAnalysis

References

Head-to-Head Comparison: Ilepatril and Sacubitril/Valsartan in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of cardiovascular therapeutics, understanding the nuances of novel renin-angiotensin-aldosterone system (RAAS) inhibitors is paramount. This guide provides a detailed head-to-head comparison of two such agents: Ilepatril, a vasopeptidase inhibitor, and sacubitril/valsartan, an angiotensin receptor-neprilysin inhibitor (ARNI). While both drug classes target the RAAS and natriuretic peptide systems, their distinct mechanisms and clinical development trajectories warrant a thorough examination.

Note on Data Availability: Extensive clinical trial data is publicly available for the approved drug, sacubitril/valsartan. In contrast, this compound (also known as AVE-7688), developed by sanofi-aventis, was in phase IIb/III clinical trials for hypertension and phase II for diabetic nephropathy.[1] However, its development appears to have been discontinued, and as such, there is a paucity of recent, comprehensive clinical data in the public domain. This comparison is therefore based on the available information for both compounds.

Mechanism of Action

This compound is a single molecule that acts as a dual inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1]

  • ACE Inhibition: By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

  • NEP Inhibition: By inhibiting NEP (also known as neprilysin), this compound prevents the breakdown of natriuretic peptides. These peptides promote vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), further contributing to blood pressure reduction and a decrease in cardiac preload and afterload.

Sacubitril/valsartan is a combination product comprising two active components:

  • Sacubitril: A prodrug that is converted to its active metabolite, LBQ657, which inhibits neprilysin.[2] This inhibition leads to increased levels of natriuretic peptides and their beneficial cardiovascular effects.

  • Valsartan: An angiotensin II type 1 (AT1) receptor blocker (ARB). It selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3]

The dual mechanism of sacubitril/valsartan offers a synergistic approach by simultaneously augmenting the beneficial effects of the natriuretic peptide system and blocking the detrimental effects of the RAAS.[2]

Signaling Pathways

The signaling pathways affected by these drugs are central to their therapeutic effects.

Ilepatril_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release, Cardiac Remodeling AT1R->Vasoconstriction NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP BeneficialEffects Vasodilation, Natriuresis, Anti-proliferative Effects NatriureticPeptides->BeneficialEffects This compound This compound This compound->AngiotensinI Inhibits ACE This compound->NatriureticPeptides Inhibits NEP

Diagram 1: this compound's dual inhibition of ACE and NEP.

Sacubitril_Valsartan_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release, Cardiac Remodeling AT1R->Vasoconstriction NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP BeneficialEffects Vasodilation, Natriuresis, Anti-proliferative Effects NatriureticPeptides->BeneficialEffects Sacubitril Sacubitril (active metabolite LBQ657) Sacubitril->NatriureticPeptides Inhibits NEP Valsartan Valsartan Valsartan->AT1R Blocks AT1 Receptor

Diagram 2: Sacubitril/valsartan's dual mechanism of action.

Clinical Efficacy

Sacubitril/Valsartan

The clinical efficacy of sacubitril/valsartan has been robustly established in large-scale clinical trials, most notably PARADIGM-HF and PARAGON-HF.

PARADIGM-HF (Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure): This landmark trial compared sacubitril/valsartan to enalapril in patients with heart failure with reduced ejection fraction (HFrEF).

  • Primary Outcome: Sacubitril/valsartan was superior to enalapril in reducing the primary composite outcome of cardiovascular death or hospitalization for heart failure. The hazard ratio was 0.80 (95% CI, 0.73 to 0.87; P<0.001).[3]

  • All-Cause Mortality: The risk of death from any cause was 16% lower in the sacubitril/valsartan group than in the enalapril group.[4]

  • Cardiovascular Mortality: The risk of death from cardiovascular causes was 20% lower with sacubitril/valsartan.[3]

PARAGON-HF (Prospective comparison of ARNI with ARB Global Outcomes in HF with Preserved Ejection Fraction): This trial evaluated sacubitril/valsartan versus valsartan in patients with heart failure with preserved ejection fraction (HFpEF).

  • Primary Outcome: Sacubitril/valsartan did not significantly reduce the primary composite outcome of total hospitalizations for heart failure and cardiovascular death compared to valsartan in the overall population.[5][6]

  • Subgroup Analysis: A prespecified subgroup analysis suggested a potential benefit in patients with a left ventricular ejection fraction at or below the median of 57% and in women.[5]

This compound

As development was halted, publicly available data from large-scale, long-term outcome trials for this compound are not available. Phase II trials were conducted for hypertension, but the detailed results are not widely published.

Quantitative Data Summary

Parameter Sacubitril/Valsartan This compound
Primary Indication(s) Heart Failure with Reduced Ejection Fraction (HFrEF), Heart Failure with Preserved Ejection Fraction (HFpEF) (in specific subgroups)Investigated for Hypertension and Diabetic Nephropathy
Clinical Trial(s) PARADIGM-HF, PARAGON-HF, PIONEER-HFPhase IIb/III (Hypertension), Phase II (Diabetic Nephropathy)
Primary Efficacy Endpoint (HFrEF) 20% reduction in CV death or HF hospitalization vs. enalapril (PARADIGM-HF)[3]Data not available
All-Cause Mortality (HFrEF) 16% reduction vs. enalapril (PARADIGM-HF)[4]Data not available
Primary Efficacy Endpoint (HFpEF) No significant reduction in primary outcome vs. valsartan (PARAGON-HF)[5][6]Data not available

Experimental Protocols

PARADIGM-HF Trial Protocol
  • Study Design: Randomized, double-blind, parallel-group, active-controlled trial.[3][7]

  • Participants: 8,442 patients with chronic heart failure (NYHA class II–IV) and a left ventricular ejection fraction of 40% or less.[3][7]

  • Intervention: Patients were randomly assigned to receive either sacubitril/valsartan (200 mg twice daily) or enalapril (10 mg twice daily), in addition to recommended therapy.[8]

  • Run-in Period: A single-blind run-in period was implemented where patients received enalapril followed by sacubitril/valsartan to ensure tolerability.[9]

  • Primary Outcome: Composite of death from cardiovascular causes or first hospitalization for heart failure.[9]

  • Follow-up: Median follow-up of 27 months.[7]

PARADIGM_HF_Workflow Screening Screening of HFrEF Patients (LVEF ≤ 40%, NYHA II-IV) RunIn Single-Blind Run-in Period (Enalapril then Sacubitril/Valsartan) Screening->RunIn Randomization Randomization (n=8,442) RunIn->Randomization GroupA Sacubitril/Valsartan (200 mg twice daily) Randomization->GroupA GroupB Enalapril (10 mg twice daily) Randomization->GroupB FollowUp Follow-up (Median 27 months) GroupA->FollowUp GroupB->FollowUp Outcome Primary Outcome Assessment: CV Death or HF Hospitalization FollowUp->Outcome

Diagram 3: PARADIGM-HF trial workflow.
PARAGON-HF Trial Protocol

  • Study Design: Randomized, double-blind, parallel-group, active-controlled trial.[6][10]

  • Participants: 4,822 patients with heart failure (NYHA class II–IV), a left ventricular ejection fraction of 45% or higher, elevated natriuretic peptides, and structural heart disease.[6][11]

  • Intervention: Patients were randomly assigned to receive sacubitril/valsartan (target dose 97/103 mg twice daily) or valsartan (target dose 160 mg twice daily).[12]

  • Primary Outcome: Composite of total hospitalizations for heart failure and cardiovascular death.[6]

  • Follow-up: Median follow-up of 35 months.[13]

This compound Clinical Trial Protocol (General Overview)
  • Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.

  • Participants: Patients with mild to moderate hypertension.

  • Intervention: Different doses of this compound compared to placebo and potentially an active comparator.

  • Primary Outcome: Change from baseline in systolic and diastolic blood pressure.

  • Duration: Typically several weeks to a few months.

Safety and Tolerability

Sacubitril/Valsartan
  • Common Adverse Events: Hypotension, hyperkalemia, and cough.[5]

  • Angioedema: There is a potential risk of angioedema, and co-administration with ACE inhibitors is contraindicated. A 36-hour washout period is required when switching from an ACE inhibitor to sacubitril/valsartan.

  • Renal Function: Sacubitril/valsartan has been associated with a slower decline in estimated glomerular filtration rate (eGFR) compared to enalapril and valsartan in the respective trials.[14]

This compound

The discontinuation of omapatrilat, another vasopeptidase inhibitor, due to a higher incidence of angioedema compared to ACE inhibitors, likely influenced the development and risk assessment of this compound.[2] Specific safety data from this compound's clinical trials is limited in public sources.

Conclusion

Sacubitril/valsartan represents a significant advancement in the treatment of HFrEF, with a well-documented efficacy and safety profile from extensive clinical trials. Its role in HFpEF is still being defined but shows promise in certain patient subgroups. This compound, as a dual ACE and NEP inhibitor, shared a similar therapeutic rationale. However, its clinical development appears to have ceased, limiting the available data for a direct and comprehensive comparison. For researchers, the story of these two drugs highlights the distinct paths of drug development, where both mechanistic promise and clinical trial outcomes, including safety profiles, ultimately determine a therapy's journey to clinical practice.

References

A Comparative Analysis of Ilepatril and Other Dual ACE/NEP Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular drug discovery, dual inhibitors of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) represent a promising therapeutic class. This guide provides a comparative technical overview of Ilepatril (also known as AVE7688) benchmarked against other notable dual ACE/NEP inhibitors, including Omapatrilat, Sampatrilat, and Fasidotril. The following sections present quantitative potency data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to support researchers and drug development professionals.

Potency Comparison of Dual ACE/NEP Inhibitors

The inhibitory potency of this compound and its counterparts against ACE and NEP is a critical determinant of their pharmacological profile. The following table summarizes the available in vitro potency data (IC50 and Ki values) for these compounds.

CompoundACE InhibitionNEP Inhibition
This compound (AVE7688) IC50: 0.053 nM[1]IC50: 5.0 nM[1]
Omapatrilat Ki: 0.64 nM[2] IC50: 5 nM[2]Ki: 0.45 nM[2] IC50: 8 nM[2]
Sampatrilat Ki: 13.8 nM (C-domain)[3] Ki: 171.9 nM (N-domain)[3]IC50: 8 nM[4]
Fasidotrilat IC50: 9.8 nMIC50: 5.1 nM

Experimental Protocols

The determination of ACE and NEP inhibitory activity is crucial for the evaluation of dual inhibitors. Below are detailed methodologies for fluorescence-based assays commonly employed for this purpose.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a fluorometric method for determining ACE inhibitory activity.

Principle: This assay is based on the enzymatic activity of ACE, which cleaves a dipeptide from a synthetic fluorogenic substrate, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay Buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 0.1 mM Zinc Chloride)

  • Test compounds (e.g., this compound) and a reference inhibitor (e.g., Captopril)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well black microplate, add the ACE enzyme solution to each well.

  • Add the test compound dilutions or reference inhibitor to the respective wells. Include a control group with only the enzyme and a blank group with only the buffer.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of 320-330 nm and an emission wavelength of 405-430 nm.

  • The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase over time.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neprilysin (NEP) Inhibition Assay

This protocol describes a fluorometric method for determining NEP inhibitory activity.

Principle: Similar to the ACE assay, this method utilizes a fluorogenic substrate that is cleaved by NEP, leading to the release of a fluorophore and a consequent increase in fluorescence. The inhibitory activity of a test compound is quantified by its ability to reduce this fluorescence signal.

Materials:

  • Recombinant human Neprilysin (NEP)

  • Fluorogenic substrate (e.g., an o-aminobenzoic acid-based peptide)

  • NEP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (e.g., this compound) and a reference inhibitor (e.g., Thiorphan)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the NEP assay buffer.

  • Add the NEP enzyme solution to each well of a 96-well black microplate.

  • Add the test compound dilutions or reference inhibitor to the appropriate wells. Include enzyme control and buffer blank wells.

  • Incubate the plate at 37°C for approximately 15 minutes.

  • Start the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.

  • Measure the fluorescence intensity kinetically at an excitation wavelength of around 330 nm and an emission wavelength of approximately 430 nm.

  • Calculate the reaction velocity from the linear portion of the fluorescence curve.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value using non-linear regression analysis.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the mechanism of action and experimental design, the following diagrams have been generated using the Graphviz DOT language.

Caption: Dual inhibition of ACE and NEP by this compound.

start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prep_reagents prep_compounds Prepare Test Compound Dilutions start->prep_compounds plate_setup Plate Setup (96-well black plate) prep_reagents->plate_setup prep_compounds->plate_setup add_enzyme Add Enzyme plate_setup->add_enzyme add_compounds Add Test Compounds add_enzyme->add_compounds incubate Incubate (37°C, 15 min) add_compounds->incubate add_substrate Add Substrate incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence analyze_data Data Analysis (Calculate IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro inhibition assays.

References

An In Vivo Comparative Guide: Ilepatril and Lisinopril in Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the vasopeptidase inhibitor, Ilepatril, and the angiotensin-converting enzyme (ACE) inhibitor, lisinopril, on key markers of cardiac remodeling. Due to the limited availability of direct in vivo comparative studies for this compound, this guide utilizes data from studies on other vasopeptidase inhibitors, namely omapatrilat and sampatrilat, as surrogates to provide insights into the potential effects of this compound.

Executive Summary

Cardiac remodeling, a key pathophysiological process in heart failure, involves alterations in ventricular size, shape, and function. Both this compound and lisinopril target the renin-angiotensin-aldosterone system (RAAS), a critical pathway in cardiac remodeling. Lisinopril, a well-established ACE inhibitor, primarily functions by blocking the conversion of angiotensin I to angiotensin II. This compound, a vasopeptidase inhibitor, offers a dual mechanism of action by inhibiting both ACE and neutral endopeptidase (NEP). This dual inhibition not only reduces the production of the vasoconstrictor angiotensin II but also enhances the levels of vasodilatory natriuretic peptides. This guide synthesizes available in vivo experimental data to objectively compare their performance in mitigating cardiac remodeling.

Data Presentation

The following tables summarize quantitative data from various in vivo studies, showcasing the effects of vasopeptidase inhibitors (representing this compound) and lisinopril on critical parameters of cardiac remodeling.

Table 1: Effects of Vasopeptidase Inhibitors (Omapatrilat and Sampatrilat) on Cardiac Remodeling in Animal Models

ParameterAnimal ModelTreatment GroupDosageDurationKey FindingsReference
Left Ventricular Mass (g) Rat Myocardial InfarctionOmapatrilat40 mg/kg/day56 daysReduced LV mass compared to untreated MI group.[1]
Cardiac Hypertrophy (Heart Weight/Body Weight, %) Rat Aortocaval Fistula (CHF)Omapatrilat140 mg/L in drinking water2 weeksReduced cardiac hypertrophy compared to untreated CHF group (0.41-0.43% vs. 0.51%).[2][2]
Left Ventricular End-Diastolic Pressure (mmHg) Rat Coronary Artery Ligation (CHF)Sampatrilat30 mg/kg/day5 weeksAttenuated the increase in LVEDP compared to untreated CHF group.[3][3]
Heart Weight (g) Rat Coronary Artery Ligation (CHF)Sampatrilat30 mg/kg/day5 weeksAttenuated the increase in heart weight compared to untreated CHF group.[3][3]
Collagen Content of Viable Left Ventricle Rat Coronary Artery Ligation (CHF)Sampatrilat30 mg/kg/day5 weeksAttenuated the increase in collagen content compared to untreated CHF group.[3][3]
Atrial Fibrosis Dog Rapid Ventricular Pacing (CHF)Omapatrilat10 mg/kg twice daily5 weeksDecreased the degree of atrial fibrosis compared to untreated CHF group.[4][4]
Mortality Rate (%) Rat Coronary Artery Ligation (CHF)Sampatrilat30 mg/kg/day6 weeksReduced mortality compared to untreated CHF group (20% vs. 57%).[3][3]

Table 2: Effects of Lisinopril on Cardiac Remodeling in Animal Models

ParameterAnimal ModelTreatment GroupDosageDurationKey FindingsReference
Left Ventricular Hypertrophy Rat Aortocaval Fistula (Volume Overload)Lisinopril100 mg/L in drinking water21 weeksAttenuated LV hypertrophy compared to untreated fistula group.[5][5]
LV Weight (g) Rat Aortocaval Fistula (Volume Overload)Lisinopril100 mg/L in drinking water21 weeksSignificantly attenuated the increase in LV weight compared to untreated fistula group.[5][5]
Right Ventricular Weight (g) Rat Aortocaval Fistula (Volume Overload)Lisinopril100 mg/L in drinking water21 weeksSignificantly attenuated the increase in RV weight compared to untreated fistula group.[5][5]
Myocardial Fibrosis (Collagen Volume Fraction, %) Hypertensive Heart Disease PatientsLisinopril5-20 mg/day6 monthsDecreased from 6.9% to 6.3%.[6][6]
Myocardial Hydroxyproline Concentration (μg/mg) Hypertensive Heart Disease PatientsLisinopril5-20 mg/day6 monthsDecreased from 9.9 to 8.3 μg/mg.[6][6]
Left Ventricular Systolic Pressure (mmHg) Rat Myocardial Infarction (<40% infarct)Lisinopril20 mg/kg/day3 monthsHigher LVSP compared to untreated MI group.[7][7]
Mortality Rate (%) Rat Myocardial InfarctionLisinopril20 mg/kg/day3 monthsTrend towards decreased mortality compared to untreated MI group (34.4% vs. 54.4%).[7][7]

Experimental Protocols

Vasopeptidase Inhibitor Studies (Omapatrilat and Sampatrilat)
  • Animal Models:

    • Rat Myocardial Infarction Model: Myocardial infarction was induced in male Wistar rats by ligation of the left anterior coronary artery.[1]

    • Rat Aortocaval Fistula Model (Congestive Heart Failure): An aortocaval fistula was created in rats to induce chronic volume overload and congestive heart failure.[2]

    • Rat Coronary Artery Ligation Model (Chronic Heart Failure): Chronic heart failure was induced in rats by ligation of the left coronary artery.[3]

    • Dog Rapid Ventricular Pacing Model (Congestive Heart Failure): Congestive heart failure was induced in dogs by rapid ventricular pacing for 5 weeks.[4]

  • Drug Administration:

    • Omapatrilat: Administered orally at doses of 40 or 80 mg/kg/day in rats[1] and 10 mg/kg twice daily in dogs.[4] In another study, it was added to the drinking water at a concentration of 140 mg/L for rats.[2]

    • Sampatrilat: Administered orally at a dose of 30 mg/kg/day in rats.[3]

  • Measurement Techniques:

    • Hemodynamics: Measured using cardiac catheterization.[4]

    • Cardiac Structure and Function: Assessed by echocardiography.[4]

    • Fibrosis: Quantified by measuring collagen volume fraction and myocardial hydroxyproline concentration.[3][6]

    • Nerve Density: Determined by immunocytochemical staining.[4]

Lisinopril Studies
  • Animal Models:

    • Rat Aortocaval Fistula Model (Volume Overload): An aortocaval fistula was created in Sprague-Dawley rats to induce volume overload.[5]

    • Rat Myocardial Infarction Model: Myocardial infarction was induced in Wistar rats by ligation of the left coronary artery.[7]

    • Human Study (Hypertensive Heart Disease): Patients with primary hypertension, left ventricular hypertrophy, and diastolic dysfunction were included.[6]

  • Drug Administration:

    • Administered in the drinking water at a concentration of 100 mg/L for rats in the volume overload model.[5]

    • Administered orally at a dose of 20 mg/kg/day for rats in the myocardial infarction model.[7]

    • Administered orally at doses of 5-20 mg/day in human patients.[6]

  • Measurement Techniques:

    • Cardiac Function: Assessed in isolated heart preparations using the Langendorff technique.[7]

    • Cardiac Hypertrophy: Determined by measuring left and right ventricular weights.[5]

    • Myocardial Fibrosis: Measured by endomyocardial biopsy and analysis of collagen volume fraction and hydroxyproline concentration.[6]

    • Echocardiography: Used to measure left ventricular peak flow velocities.[6]

Mandatory Visualization

Signaling Pathways

Signaling_Pathways cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide (NP) System cluster_drugs Drug Intervention Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone AngiotensinII->Aldosterone Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis) AT1R->Remodeling Aldosterone->Remodeling Renin Renin NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) NPR NP Receptors NatriureticPeptides->NPR InactivePeptides Inactive Peptides NatriureticPeptides->InactivePeptides NEP AntiRemodeling Anti-Remodeling Effects (Vasodilation, Natriuresis) NPR->AntiRemodeling NEP NEP Lisinopril Lisinopril Lisinopril->AngiotensinI Inhibits This compound This compound (Vasopeptidase Inhibitor) This compound->AngiotensinI Inhibits This compound->NatriureticPeptides Inhibits Degradation

Caption: Comparative Signaling Pathways of Lisinopril and this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis AnimalModel Induce Cardiac Remodeling (e.g., Myocardial Infarction, Volume Overload) Grouping Randomly Assign to Treatment Groups: - Control (Vehicle) - Lisinopril - Vasopeptidase Inhibitor AnimalModel->Grouping DrugAdmin Administer Drugs for a Defined Period (e.g., weeks to months) Grouping->DrugAdmin Measurements Perform In Vivo Measurements: - Echocardiography - Hemodynamic Monitoring DrugAdmin->Measurements ExVivo Perform Ex Vivo Analysis: - Histology (Fibrosis) - Molecular Markers - Organ Weights Measurements->ExVivo Comparison Compare Outcomes Between Treatment Groups and Control ExVivo->Comparison

Caption: General In Vivo Experimental Workflow for Cardiac Remodeling Studies.

Concluding Remarks

The available in vivo data suggests that both lisinopril and vasopeptidase inhibitors, as represented by omapatrilat and sampatrilat, demonstrate beneficial effects on cardiac remodeling. Lisinopril effectively attenuates cardiac hypertrophy and fibrosis, primarily through the inhibition of the RAAS.

Vasopeptidase inhibitors, with their dual ACE and NEP inhibition, appear to offer a broader spectrum of action. The potentiation of the natriuretic peptide system, in addition to RAAS blockade, may contribute to more pronounced effects on reducing cardiac hypertrophy, fibrosis, and improving survival in animal models of heart failure.[3]

For researchers and drug development professionals, these findings highlight the potential of dual-acting inhibitors like this compound in the management of cardiac remodeling. Further direct comparative in vivo studies are warranted to definitively establish the relative efficacy of this compound versus lisinopril and to fully elucidate the clinical implications of their distinct mechanisms of action.

References

Assessing the Specificity of Ilepatril for ACE and NEP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ilepatril (AVE-7688) and other key vasopeptidase inhibitors, focusing on their specificity for Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). The information presented is supported by experimental data to aid in research and development decisions.

Introduction to Vasopeptidase Inhibition

Vasopeptidase inhibitors are a class of drugs that simultaneously block the action of two key enzymes in the cardiovascular system: ACE and NEP. ACE is a central component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. NEP is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides which promote vasodilation and sodium excretion. By inhibiting both enzymes, these agents offer a dual mechanism for lowering blood pressure and have been investigated for the treatment of hypertension and heart failure.[1][2] this compound was developed as a next-generation vasopeptidase inhibitor with the aim of improved specificity and prolonged ACE inhibition.

Comparative Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50 and Ki values) of this compound and other notable vasopeptidase inhibitors against ACE and NEP. Lower values indicate greater potency.

CompoundACE InhibitionNEP InhibitionSpecificity Ratio (ACE IC50 / NEP IC50)Reference(s)
This compound (AVE-7688) IC50: 0.053 nM IC50: 5.0 nM 0.0106 [3]
OmapatrilatIC50: 5 nMIC50: 8 nM0.625
Ki: 0.64 nMKi: 0.45 nM
GemopatrilatIC50: 12 nMIC50: 63 nM0.19[3]
Sampatrilat-IC50: 8 nM-

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Signaling Pathways and Inhibitor Action

The diagram below illustrates the interplay between the Renin-Angiotensin System and the Kallikrein-Kinin System, and the points of intervention for ACE and NEP inhibitors.

cluster_RAS Renin-Angiotensin System cluster_KKS Kallikrein-Kinin System cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction Aldosterone Release AT1R->Vasoconstriction Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE / NEP B2R B2 Receptor Bradykinin->B2R Vasodilation Vasodilation Natriuresis B2R->Vasodilation Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Inactive_Metabolites_NP Inactive Metabolites Natriuretic_Peptides->Inactive_Metabolites_NP NEP NPR NP Receptors Natriuretic_Peptides->NPR Vasodilation_NP Vasodilation Natriuresis NPR->Vasodilation_NP This compound This compound This compound->AngI Inhibits ACE This compound->Bradykinin Inhibits ACE/NEP This compound->Natriuretic_Peptides Inhibits NEP

Caption: Dual inhibition of ACE and NEP by this compound.

Experimental Protocols

Detailed methodologies for assessing ACE and NEP inhibition are crucial for reproducible and comparable results. Below are representative protocols for in vitro assays.

In Vitro ACE Inhibition Assay (Fluorometric)

This assay measures the inhibition of ACE activity using a quenched fluorescent substrate.

cluster_workflow ACE Inhibition Assay Workflow Start Prepare Reagents: - ACE Enzyme Solution - Fluorogenic Substrate - Assay Buffer - Test Compound (this compound) - Positive Control (e.g., Captopril) Incubate Pre-incubate ACE with Test Compound or Control Start->Incubate Add_Substrate Initiate reaction by adding Fluorogenic Substrate Incubate->Add_Substrate Measure Monitor fluorescence increase over time (kinetic assay) Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 value Measure->Analyze

Caption: Workflow for a fluorometric ACE inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human ACE in an appropriate assay buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 7.4).

    • Prepare a stock solution of a fluorogenic ACE substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH) in DMSO.

    • Prepare serial dilutions of this compound and a known ACE inhibitor (e.g., captopril) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the ACE enzyme solution, and the test compound or control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) at 37°C in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of ACE inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro NEP Inhibition Assay (Fluorometric)

This assay is similar in principle to the ACE assay, utilizing a specific fluorogenic substrate for NEP.

cluster_workflow NEP Inhibition Assay Workflow Start Prepare Reagents: - NEP Enzyme Solution - Fluorogenic Substrate - Assay Buffer - Test Compound (this compound) - Positive Control (e.g., Thiorphan) Incubate Pre-incubate NEP with Test Compound or Control Start->Incubate Add_Substrate Initiate reaction by adding Fluorogenic Substrate Incubate->Add_Substrate Measure Monitor fluorescence increase over time (kinetic assay) Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 value Measure->Analyze

Caption: Workflow for a fluorometric NEP inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human NEP in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.5).

    • Prepare a stock solution of a fluorogenic NEP substrate (e.g., Mca-D-Arg-Gly-Phe(pNO2)-D-Ala-Phe-Lys-OH) in DMSO.

    • Prepare serial dilutions of this compound and a known NEP inhibitor (e.g., thiorphan) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the NEP enzyme solution, and the test compound or control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 328 nm, emission at 393 nm) at 37°C in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of NEP inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The available in vitro data indicates that this compound is a highly potent dual inhibitor of ACE and NEP.[3] Notably, it exhibits a significantly higher potency for ACE compared to NEP, as reflected by its low nanomolar and sub-nanomolar IC50 values, respectively.[3] This profile distinguishes it from other vasopeptidase inhibitors like omapatrilat, which shows more balanced inhibitory activity against both enzymes. The pronounced ACE inhibitory activity of this compound may offer a distinct therapeutic advantage in conditions where potent RAAS blockade is desired. Further research and clinical studies are warranted to fully elucidate the clinical implications of this specific inhibitory profile. The development of this compound was discontinued after phase II/III clinical trials.

References

Meta-analysis of Ilepatril's effects in hypertension models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ilepatril (AVE-7688) is a novel vasopeptidase inhibitor designed for the management of hypertension. As a dual-action agent, it simultaneously inhibits two key enzymes involved in blood pressure regulation: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). This guide provides a comprehensive meta-analysis of this compound's effects in hypertension models, comparing its performance with alternative treatments and presenting supporting experimental data.

Mechanism of Action: Dual Inhibition of NEP and ACE

This compound's therapeutic effect stems from its ability to modulate two critical pathways in blood pressure control. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure. Simultaneously, by inhibiting NEP, this compound prevents the breakdown of natriuretic peptides, which promote vasodilation and sodium excretion. This dual mechanism offers a potentially more effective approach to blood pressure reduction compared to single-target agents.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   Vasoconstriction Vasoconstriction & Aldosterone Release Angiotensin_II->Vasoconstriction Natriuretic_Peptides Natriuretic Peptides Inactive_Peptides Inactive Peptides Natriuretic_Peptides->Inactive_Peptides   Vasodilation Vasodilation & Natriuresis Natriuretic_Peptides->Vasodilation This compound This compound ACE ACE This compound->ACE Inhibits NEP NEP This compound->NEP Inhibits Renin Renin

Caption: Signaling pathway of this compound's dual ACE and NEP inhibition.

Comparative Efficacy in Hypertension

While specific quantitative data from this compound's phase IIb/III clinical trials, such as the RAVEL-1 study, are not publicly available, the efficacy of vasopeptidase inhibitors can be inferred from studies on a similar agent, Omapatrilat.

Clinical Trial Data: Omapatrilat vs. ACE Inhibitors

The Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial was a large-scale study that compared the antihypertensive effects of the vasopeptidase inhibitor omapatrilat with the ACE inhibitor enalapril in over 25,000 patients with hypertension.[1][2][3]

Table 1: Blood Pressure Reduction in the OCTAVE Trial [1][2][3][4]

Treatment GroupMean Systolic Blood Pressure Reduction (mmHg)
Omapatrilat3.6 mmHg greater reduction than enalapril
EnalaprilBaseline for comparison

Note: Data represents the additional reduction in systolic blood pressure observed with omapatrilat compared to enalapril at week 8 of the study.

Another study directly comparing omapatrilat (40 mg) to lisinopril (20 mg) using 24-hour ambulatory blood pressure monitoring provided more detailed insights.[5]

Table 2: Ambulatory Blood Pressure Reduction (Omapatrilat vs. Lisinopril) [5]

ParameterOmapatrilat 40 mg (mmHg)Lisinopril 20 mg (mmHg)Difference (mmHg)
24-hour Ambulatory Diastolic BP-9.3-5.14.2
24-hour Ambulatory Systolic BP-15.4-7.28.2

These findings suggest that dual NEP/ACE inhibition can lead to a more significant reduction in both systolic and diastolic blood pressure compared to ACE inhibition alone.

Preclinical Data

Preclinical studies in various animal models of hypertension have consistently demonstrated the potent antihypertensive effects of vasopeptidase inhibitors. In spontaneously hypertensive rats (SHRs), a common model for human essential hypertension, omapatrilat was shown to be effective in low, normal, and high renin models of hypertension.[1][4] Following a single dose, omapatrilat significantly lowered mean arterial blood pressure for 24 hours.[4]

Experimental Protocols

Preclinical Hypertension Models

A common preclinical model for studying hypertension is the Spontaneously Hypertensive Rat (SHR) .

Experimental Workflow for Preclinical Antihypertensive Drug Testing:

G start Acclimatize SHRs baseline Baseline Blood Pressure Measurement (Tail-cuff or Telemetry) start->baseline randomization Randomize into Treatment Groups (e.g., Vehicle, this compound, Comparator) baseline->randomization treatment Administer Treatment (e.g., Daily Oral Gavage for several weeks) randomization->treatment monitoring Monitor Blood Pressure (Weekly or Bi-weekly) treatment->monitoring endpoint Endpoint Measurements: - Final Blood Pressure - Cardiac Hypertrophy Assessment - Biomarker Analysis monitoring->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis

Caption: Workflow for preclinical evaluation of antihypertensive agents.

Blood Pressure Measurement: In preclinical studies, blood pressure in rodents is typically measured using either non-invasive tail-cuff plethysmography or invasive radiotelemetry. Radiotelemetry is considered the gold standard as it allows for continuous monitoring of conscious, freely moving animals, thus minimizing stress-induced fluctuations in blood pressure.[6][7]

Cardiac Hypertrophy Assessment: To assess the impact of hypertension and treatment on the heart, cardiac hypertrophy is often measured. This is typically done by harvesting the heart at the end of the study, dissecting the left and right ventricles, and weighing them. The heart weight to body weight ratio or heart weight to tibia length ratio is then calculated.[8]

Safety and Tolerability

A significant concern with vasopeptidase inhibitors has been the increased risk of angioedema, a potentially life-threatening side effect. In the OCTAVE trial, angioedema was more frequently observed with omapatrilat compared to enalapril (2.17% vs. 0.68%).[1][2][3] This adverse effect is thought to be related to the accumulation of bradykinin, which is degraded by both ACE and NEP.

Conclusion

This compound, as a dual NEP/ACE inhibitor, represents a promising therapeutic approach for hypertension. Data from studies on the closely related compound omapatrilat suggest that this class of drugs can provide superior blood pressure control compared to traditional ACE inhibitors. However, the increased risk of angioedema remains a critical consideration for the clinical development and use of vasopeptidase inhibitors. Further publication of data from this compound's clinical trials is needed to fully assess its efficacy and safety profile.

References

Validating Biomarkers for Ilepatril's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating biomarkers to assess the therapeutic effects of Ilepatril, a dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitor. While specific clinical trial data on biomarker modulation by this compound is limited in the public domain, this document leverages data from related vasopeptidase inhibitors and angiotensin receptor-neprilysin inhibitors (ARNIs) to offer a comprehensive overview of potential biomarkers and their validation methodologies.

Introduction to this compound and its Mechanism of Action

This compound is an investigational vasopeptidase inhibitor designed to treat hypertension and diabetic nephropathy.[1] Its dual-action mechanism involves the simultaneous inhibition of two key enzymes:

  • Angiotensin-Converting Enzyme (ACE): Inhibition of ACE blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

  • Neutral Endopeptidase (NEP): NEP is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis.

This dual mechanism is intended to provide more potent blood pressure control and potential end-organ protection compared to agents that only target the renin-angiotensin system.

Potential Biomarkers for this compound's Therapeutic Effects

Drawing parallels from the well-studied ARNI, Sacubitril/valsartan, and the vasopeptidase inhibitor Omapatrilat, a panel of biomarkers can be proposed to validate the therapeutic efficacy of this compound. These biomarkers reflect the drug's mechanism of action and its downstream physiological effects.

Data Presentation: Biomarker Modulation by Comparative Drugs

The following tables summarize the observed effects of Sacubitril/valsartan and Omapatrilat on key biomarkers. This data can serve as a reference for designing and interpreting biomarker studies for this compound.

Table 1: Effects of Sacubitril/valsartan on Key Biomarkers in Heart Failure Patients

BiomarkerEffect of Sacubitril/valsartanKey Findings
Natriuretic Peptides
Atrial Natriuretic Peptide (ANP)IncreasedSubstantial and sustained increase.
B-type Natriuretic Peptide (BNP)IncreasedLevels may rise due to NEP inhibition.
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP)DecreasedA more reliable marker of cardiac wall stress with NEP inhibition.
Cardiac Stress and Injury Markers
High-sensitivity cardiac Troponin T (hs-cTnT)DecreasedIndicates reduced myocardial injury.
Soluble ST2 (sST2)DecreasedReflects reduced cardiac fibrosis and inflammation.
Extracellular Matrix Remodeling Markers
Tissue Inhibitor of Matrix Metalloproteinase-1 (TIMP-1)DecreasedSuggests a reduction in profibrotic signaling.
Matrix Metalloproteinase-2 (MMP-2)No significant change
Matrix Metalloproteinase-9 (MMP-9)Decreased
Galectin-3 (Gal-3)No significant change
Procollagen Type I N-Terminal Propeptide (PINP)Decreased
Procollagen Type III N-Terminal Propeptide (PIIINP)Decreased
Renin-Angiotensin-Aldosterone System (RAAS) Markers
Plasma Renin Activity (PRA)IncreasedA compensatory response to RAAS blockade.
AldosteroneDecreasedReflects inhibition of the RAAS pathway.

Table 2: Effects of Omapatrilat on Key Biomarkers

BiomarkerEffect of OmapatrilatKey Findings
Natriuretic Peptides
Atrial Natriuretic Peptide (ANP)IncreasedConsistent with NEP inhibition.
Renin-Angiotensin-Aldosterone System (RAAS) Markers
Angiotensin IIDecreasedDue to ACE inhibition.
BradykininIncreasedDue to inhibition of its degradation by ACE and NEP.
Plasma Renin Activity (PRA)IncreasedCompensatory increase.
AldosteroneDecreasedDownstream effect of RAAS inhibition.

Experimental Protocols

Detailed methodologies for the key biomarker assays are crucial for reproducible and comparable results. The following sections outline generalized protocols for some of the most relevant biomarkers.

N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Immunoassay

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for the quantitative measurement of NT-proBNP in serum or plasma.

Generalized Protocol:

  • Sample Collection and Preparation: Collect whole blood in tubes containing EDTA. Centrifuge to separate plasma and store at -80°C until analysis.

  • Assay Procedure:

    • Prepare standards and quality controls.

    • Pipette standards, controls, and patient samples into microplate wells pre-coated with an anti-NT-proBNP antibody.

    • Add a second biotinylated anti-NT-proBNP antibody that binds to a different epitope of the NT-proBNP molecule.

    • Incubate to allow the formation of the sandwich complex (coated antibody - NT-proBNP - biotinylated antibody).

    • Wash the plate to remove unbound reagents.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated antibody.

    • Wash the plate again.

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

    • Stop the reaction with an acid solution.

    • Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Interpolate the NT-proBNP concentration of the patient samples from the standard curve.

Plasma Renin Activity (PRA) Assay

Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen when the plasma sample is incubated at 37°C. The generated angiotensin I is then quantified by immunoassay.

Generalized Protocol:

  • Sample Collection and Handling: Collect blood in a pre-chilled EDTA tube. Immediately place the tube on ice and centrifuge at 4°C. Separate the plasma and freeze it at -80°C immediately to prevent cryoactivation of prorenin.

  • Angiotensin I Generation:

    • Thaw the plasma sample on ice.

    • Incubate an aliquot of the plasma at 37°C for a specific time (e.g., 1-3 hours) to allow renin to act on angiotensinogen.

    • A parallel aliquot is kept at 4°C to serve as a baseline control (no angiotensin I generation).

  • Angiotensin I Quantification (ELISA):

    • Stop the enzymatic reaction by adding an inhibitor.

    • Use a competitive ELISA to measure the amount of angiotensin I generated.

    • Pipette standards, controls, and the incubated plasma samples into microplate wells coated with an anti-angiotensin I antibody.

    • Add a fixed amount of HRP-labeled angiotensin I. This will compete with the unlabeled angiotensin I in the samples for binding to the antibody.

    • Incubate and wash the plate.

    • Add a chromogenic substrate and stop the reaction.

    • Read the absorbance. The intensity of the color is inversely proportional to the concentration of angiotensin I in the sample.

  • Calculation: Calculate the PRA as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

High-sensitivity cardiac Troponin T (hs-cTnT) Immunoassay

Principle: A highly sensitive sandwich immunoassay is used for the quantitative detection of cardiac troponin T in serum or plasma.

Generalized Protocol:

  • Sample Collection: Collect blood in serum or EDTA plasma tubes.

  • Assay Procedure (Automated Analyzer):

    • The assay is typically performed on an automated immunochemistry analyzer.

    • The principle is similar to the NT-proBNP ELISA, involving the formation of a sandwich complex with two different anti-cTnT antibodies, one of which is labeled for detection (e.g., with a chemiluminescent or electrochemiluminescent tag).

  • Data Analysis: The analyzer automatically calculates the hs-cTnT concentration based on a stored calibration curve.

Soluble ST2 (sST2) Immunoassay

Principle: A sandwich ELISA is used for the quantitative measurement of sST2 in serum or plasma.

Generalized Protocol:

  • Sample Collection: Collect serum or plasma (EDTA, heparin, or citrate).

  • Assay Procedure:

    • The protocol is similar to the NT-proBNP ELISA, using a capture antibody coated on the microplate and a detection antibody to form a sandwich complex with the sST2 protein.

  • Data Analysis: A standard curve is used to determine the sST2 concentration in the samples.

Tissue Inhibitor of Matrix Metalloproteinase-1 (TIMP-1) Immunoassay

Principle: A sandwich ELISA is employed for the quantitative measurement of TIMP-1 in serum or plasma.

Generalized Protocol:

  • Sample Collection: Collect serum or plasma.

  • Assay Procedure:

    • Follows the standard sandwich ELISA protocol with a TIMP-1 specific capture and detection antibody pair.

  • Data Analysis: Calculate TIMP-1 concentrations from a standard curve.

Mandatory Visualization

Signaling Pathways

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Stimulates Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NatriureticPeptides Natriuretic Peptides (ANP, BNP) InactiveFragments InactiveFragments NatriureticPeptides->InactiveFragments NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation Natriuresis Natriuresis NatriureticPeptides->Natriuresis This compound This compound This compound->AngiotensinI Inhibits ACE This compound->NatriureticPeptides Inhibits NEP

Caption: Mechanism of action of this compound.

Experimental Workflow

start Start: Clinical Trial patient Patient Cohort (Hypertension or Diabetic Nephropathy) start->patient randomization Randomization patient->randomization sampling1 Baseline Sample Collection (Blood, Urine) patient->sampling1 treatment This compound Treatment randomization->treatment control Placebo or Active Comparator randomization->control sampling2 Follow-up Sample Collection treatment->sampling2 control->sampling2 biomarker Biomarker Analysis (e.g., ELISA, Immunoassay) sampling1->biomarker sampling2->biomarker data Data Analysis and Comparison biomarker->data end End: Biomarker Validation data->end

Caption: Generalized workflow for biomarker validation in a clinical trial.

Conclusion

References

Comparative analysis of Ilepatril's safety profile with other vasopeptidase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Safety Analysis of Vasopeptidase Inhibitors: A Focus on Ilepatril

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of vasopeptidase inhibitors, with a particular focus on this compound. Due to the limited availability of public clinical trial data for this compound, this comparison heavily relies on the extensive research conducted on Omapatrilat, the most studied drug in this class, and draws parallels where appropriate. The guide is intended to offer an objective overview supported by available experimental data to inform research and development efforts in this therapeutic area.

Mechanism of Action and the Duality of Vasopeptidase Inhibition

Vasopeptidase inhibitors represent a class of cardiovascular agents that simultaneously inhibit two key enzymes: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual inhibition is designed to offer superior blood pressure control and cardiovascular protection compared to agents that only target the renin-angiotensin-aldosterone system (RAAS).

  • ACE Inhibition: Blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone secretion.

  • NEP Inhibition: Prevents the breakdown of natriuretic peptides (such as atrial natriuretic peptide or ANP), which promote vasodilation, natriuresis, and diuresis.

However, this dual mechanism is also responsible for the primary safety concern associated with this class of drugs: angioedema. Both ACE and NEP are involved in the degradation of bradykinin, a potent vasodilator that increases vascular permeability. The simultaneous inhibition of both enzymes leads to an accumulation of bradykinin, significantly increasing the risk of angioedema, a potentially life-threatening swelling of the deep layers of the skin and mucous membranes.[1][2]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KallikreinKinin Kallikrein-Kinin System cluster_NatriureticPeptide Natriuretic Peptide System cluster_Inhibitors Vasopeptidase Inhibitor Action Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Release Aldosterone Release Angiotensin II->Aldosterone Release High Molecular Weight Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin High Molecular Weight Kininogen->Bradykinin Kallikrein Vasodilation Vasodilation Bradykinin->Vasodilation Increased Vascular Permeability Increased Vascular Permeability Bradykinin->Increased Vascular Permeability Angioedema Angioedema Increased Vascular Permeability->Angioedema Pro-ANP Pro-ANP ANP ANP Pro-ANP->ANP ANP->Vasodilation Natriuresis Natriuresis ANP->Natriuresis This compound This compound & Other Vasopeptidase Inhibitors This compound->Angiotensin I Inhibit ACE This compound->Bradykinin Inhibit ACE & NEP Degradation This compound->ANP Inhibit NEP Degradation

Mechanism of action of vasopeptidase inhibitors and the development of angioedema.

Quantitative Safety Data: A Comparative Overview

The most robust safety data for a vasopeptidase inhibitor comes from the extensive clinical trial program for Omapatrilat. Data for other agents, including this compound, Sampatrilat, and Gemopatrilat, is sparse in publicly available literature.

Adverse EventOmapatrilat (OCTAVE Trial)[3]Enalapril (OCTAVE Trial)[3]Omapatrilat (OVERTURE Trial)[4]Enalapril (OVERTURE Trial)[4]Sampatrilat (vs. Lisinopril)[5]This compoundGemopatrilat
Angioedema 2.17%0.68%0.8%0.5%Similar to LisinoprilData N/AData N/A
Cough Data N/AData N/AData N/AData N/ASimilar to LisinoprilData N/AData N/A
Hypotension Data N/AData N/AData N/AData N/AData N/AData N/AData N/A
Dizziness Data N/AData N/AData N/AData N/AData N/AData N/AData N/A
Renal Impairment Data N/AData N/AData N/AData N/AData N/AData N/AData N/A

Data N/A: Not available in the public domain from the reviewed sources.

Key Findings from Omapatrilat Clinical Trials:
  • OCTAVE (Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril) Trial: This large-scale study in hypertensive patients demonstrated a significantly higher incidence of angioedema with omapatrilat compared to the ACE inhibitor enalapril (2.17% vs. 0.68%).[3]

  • OVERTURE (Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events) Trial: In patients with heart failure, the incidence of angioedema was also higher with omapatrilat than with enalapril, although the absolute rates were lower than in the hypertension trial (0.8% vs. 0.5%).[4]

Information on Other Vasopeptidase Inhibitors:
  • This compound (AVE-7688): Developed by sanofi-aventis, this compound was in Phase IIb/III clinical trials for hypertension.[6] However, detailed safety data from these trials, particularly the incidence of angioedema, have not been widely published.

  • Sampatrilat: Studies comparing sampatrilat to the ACE inhibitor lisinopril in Black hypertensive subjects noted that treatment-emergent adverse events were similar between the two groups, but specific rates were not provided.[5]

  • Gemopatrilat: There is a lack of publicly available clinical trial data detailing the safety profile of gemopatrilat in humans.

Experimental Protocols: A Look into a Key Clinical Trial

To understand how the safety of these compounds is assessed, we can examine the methodology of a landmark study in the field.

The OCTAVE Trial: A Representative Experimental Protocol

The Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial was a multicenter, randomized, double-blind, active-controlled study designed to evaluate the safety and efficacy of omapatrilat compared to enalapril in patients with hypertension.

cluster_omapatrilat Omapatrilat Arm cluster_enalapril Enalapril Arm (Active Control) start Patient Screening (Hypertensive Patients) randomization Randomization start->randomization o_titration Titration Phase (Weeks 1-8) Start 10mg, up to 80mg randomization->o_titration e_titration Titration Phase (Weeks 1-8) Start 5mg, up to 40mg randomization->e_titration o_maintenance Maintenance Phase (Weeks 9-24) Stable Dose +/- Adjunctive Therapy o_titration->o_maintenance end End of Study (24 Weeks) Safety & Efficacy Analysis o_maintenance->end e_maintenance Maintenance Phase (Weeks 9-24) Stable Dose +/- Adjunctive Therapy e_titration->e_maintenance e_maintenance->end

Simplified workflow of the OCTAVE clinical trial.

Key Methodological Points of the OCTAVE Trial:

  • Patient Population: The trial enrolled a large and diverse population of patients with hypertension.

  • Intervention: Patients were randomized to receive either omapatrilat or enalapril.

  • Dosing: The study included a dose-titration phase to achieve optimal blood pressure control, followed by a maintenance phase.

  • Safety Monitoring: A key focus of the trial was the diligent monitoring and adjudication of adverse events, with a particular emphasis on angioedema.

  • Endpoints: The primary endpoints were related to blood pressure control, while safety endpoints included the incidence of angioedema and other adverse events.

Conclusion and Future Directions

The available evidence, primarily from the extensive clinical development of Omapatrilat, strongly suggests that angioedema is a class effect of vasopeptidase inhibitors. The dual inhibition of ACE and NEP, while offering potential therapeutic advantages, carries an inherent risk of increased bradykinin levels and subsequent angioedema.

For this compound, a comprehensive comparative safety analysis is hampered by the lack of publicly available data from its Phase IIb/III trials. To fully understand the safety profile of this compound and its potential place in therapy, the results of these trials would need to be made public.

Future research in this area could focus on:

  • Selective Vasopeptidase Inhibitors: Developing compounds with a greater selectivity for NEP over ACE, which might reduce the risk of bradykinin accumulation.

  • Biomarker Identification: Identifying biomarkers that could predict which patients are at a higher risk of developing angioedema.

  • Combination Therapy: Exploring the potential of combining a pure NEP inhibitor with an angiotensin II receptor blocker (ARB), which does not affect bradykinin metabolism, as an alternative strategy to achieve the benefits of dual blockade with a potentially better safety profile.

This guide underscores the critical importance of a thorough understanding of the mechanistic underpinnings of a drug class to anticipate and mitigate potential safety concerns during drug development.

References

Safety Operating Guide

Proper Disposal of Ilepatril: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Ilepatril is paramount for any laboratory. This guide provides essential information on the proper handling and disposal procedures for this compound, in line with established safety protocols.

This compound is identified as being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to disposal guidelines is necessary to prevent harm to personnel and the environment. The primary directive for the disposal of this compound is to send it to an approved waste disposal plant[1].

Key Safety and Disposal Information

For quick reference, the following table summarizes the critical data regarding this compound's hazards and disposal.

CategoryInformationSource
GHS Hazard Classifications Acute toxicity, Oral (Category 4)[1]
Acute aquatic toxicity (Category 1)[1]
Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed.[1]
H410: Very toxic to aquatic life with long lasting effects.[1]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocol: Standard Laboratory Disposal of this compound

The following step-by-step protocol outlines the procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

2. Waste Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. This container should be compatible with chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

3. Container Management:

  • Keep the this compound waste container securely sealed when not in use.

  • Store the container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

4. Disposal Procedure:

  • Step 1: Collection: Carefully transfer all this compound waste, including any contaminated materials (e.g., pipette tips, weighing boats), into the designated waste container.

  • Step 2: Labeling: Ensure the waste container is accurately labeled with the contents ("this compound Waste"), the appropriate hazard symbols, and the date of accumulation.

  • Step 3: Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and transport of the waste to an approved waste disposal plant.

  • Step 4: Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal company.

5. Spill Management:

  • In the event of a spill, collect the spillage and place it in the designated this compound waste container[1].

  • Wash the affected area thoroughly after handling[1].

  • Avoid release to the environment[1].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Ilepatril_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_disposal Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate this compound Waste ppe->segregate container Use Labeled, Sealed Container segregate->container spill Spill Occurs? container->spill collect_spill Collect Spillage spill->collect_spill Yes contact_ehs Contact EHS/Waste Contractor spill->contact_ehs No collect_spill->container transport Transport to Approved Plant contact_ehs->transport document Document Disposal transport->document end End: Proper Disposal Complete document->end

References

Personal protective equipment for handling Ilepatril

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Ilepatril. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling protocols, and disposal plans to minimize exposure risk and ensure operational integrity.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for hazardous drugs.[1][2][3] It is crucial to consult the specific Safety Data Sheet (SDS) for any additional requirements.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated gloves.[1][2][3]Minimizes the risk of exposure due to tears or punctures in a single glove. Change gloves regularly or immediately if contaminated.[2]
Eye and Face Protection Safety goggles with side-shields or a full-face shield.[4][5]Protects against splashes and aerosols that may come in contact with the eyes and face.[5]
Body Protection Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2]Prevents contamination of personal clothing and skin. Gowns should be changed at the end of a procedure or if compromised.[1]
Respiratory Protection A suitable respirator should be used when handling the powder form or when there is a risk of aerosol generation.[4]Protects against inhalation of the compound. A NIOSH-certified respirator may be required, and personnel must be fit-tested.[6]

Experimental Protocol for Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound, preferably a restricted-access zone.[2]

  • Ensure a calibrated chemical fume hood or other appropriate ventilated enclosure is operational.

  • Verify the availability and functionality of an eyewash station and safety shower.[4]

  • Prepare all necessary materials, including PPE, deactivation solutions, and waste disposal containers, before handling the compound.

2. Donning PPE:

  • Wash hands thoroughly before putting on any PPE.[2]

  • Don a protective gown, ensuring it is fully closed.

  • Put on the first pair of gloves, tucking the gown cuffs underneath.

  • Don the second pair of gloves, pulling them over the gown cuffs.[2]

  • Wear safety goggles or a face shield.

  • If required, put on a fitted respirator.

3. Handling and Compounding:

  • Perform all manipulations of this compound, especially handling the powder, within a chemical fume hood to avoid inhalation and aerosol formation.[4]

  • Do not eat, drink, or smoke in the designated handling area.[4]

  • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.

  • Clean and decontaminate all equipment and surfaces thoroughly after use.

4. Disposal Plan:

  • Dispose of all contaminated materials, including gloves, gowns, and disposable labware, in a designated hazardous waste container.[4]

  • The waste container must be clearly labeled as "Hazardous Waste" and include the name of the compound.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

5. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[4] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek prompt medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.

A Receiving - Inspect package integrity - Don single pair of gloves B Storage - Store in a designated, well-ventilated, and cool area - Clearly label as hazardous A->B C Preparation - Assemble all necessary equipment and PPE in designated area B->C D Don Full PPE - Gown - Double Gloves - Eye/Face Protection - Respirator (if needed) C->D E Handling & Compounding - Work within a fume hood - Avoid aerosol generation D->E F Decontamination - Clean all surfaces and equipment after use E->F G Doff PPE - Remove outer gloves first - Dispose of all PPE in hazardous waste F->G H Waste Disposal - Place all contaminated materials in a labeled hazardous waste container G->H I Final Hand Washing H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ilepatril
Reactant of Route 2
Ilepatril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.